2-(4-aminophenyl)isoindoline-1,3-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUCSURZWUDISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347007 | |
| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21835-60-9 | |
| Record name | 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-aminophenyl)isoindoline-1,3-dione, a member of the phthalimide family, is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmacologically active agents and functional polymers. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and comparative data to assist researchers in its preparation and application. The isoindoline-1,3-dione scaffold is a well-known pharmacophore found in various compounds with diverse biological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties[1][2][3].
Core Synthetic Methodologies
The synthesis of this compound can be primarily achieved through two well-established chemical transformations: the direct condensation of phthalic anhydride with p-phenylenediamine and the reduction of an intermediate nitro compound.
Method 1: Direct Condensation of Phthalic Anhydride and p-Phenylenediamine
This method represents the most straightforward approach to N-substituted phthalimides. The reaction involves the nucleophilic attack of the amino group of p-phenylenediamine on the carbonyl carbon of phthalic anhydride, followed by cyclization and dehydration to form the imide ring.
Experimental Protocol:
A procedure analogous to the synthesis of similar N-substituted phthalimides can be employed[4][5].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride (1.0 eq) and p-phenylenediamine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask to serve as both a solvent and a catalyst for the dehydration step.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold water to remove residual acetic acid and unreacted starting materials, and then dry. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Table 1: Quantitative Data for Direct Condensation Method (Analogous Reactions)
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phthalic anhydride | 4-amino acetophenone | Glacial Acetic Acid | 0.5 | 86 | [4] |
| Phthalic anhydride | 4-methylaniline | Glacial Acetic Acid | 2 | 72.29 | [5] |
Method 2: Synthesis via Reduction of a Nitro Precursor
Step 1: Synthesis of 2-(4-nitrophenyl)isoindoline-1,3-dione
The synthesis of the nitro precursor follows a similar protocol to the direct condensation method, substituting p-phenylenediamine with 4-nitroaniline.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-nitroaniline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid to the flask.
-
Reflux: Heat the mixture to reflux for 3 to 5 hours, monitoring the reaction by TLC.
-
Isolation and Purification: Cool the reaction mixture, collect the precipitated product by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Step 2: Reduction of 2-(4-nitrophenyl)isoindoline-1,3-dione
The reduction of the nitro group can be accomplished through various methods, with catalytic hydrogenation being a common and efficient choice. Chemical reduction using metals in acidic media is also a viable alternative.
Experimental Protocol (Catalytic Hydrogenation):
-
Catalyst and Substrate: In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)isoindoline-1,3-dione (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or dimethylformamide (DMF)[6][7].
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (as indicated by TLC or hydrogen uptake).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product. Purify by recrystallization if necessary.
Table 2: Quantitative Data for Reduction of Nitro Precursors (General Methods)
| Nitro Compound | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reference |
| Aromatic Nitro Compounds | Pd/C | Various | Room Temperature | 1-4 | [6][7] |
| 4-(4-nitrophenyl)-3-morpholinone | Sodium hydrosulfite | Ethanol/Water | 50 | Atmospheric | [8] |
| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Fe/HCl | Ethanol/Water | Reflux | Atmospheric | [9] |
Logical Workflow for Synthesis
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Potential Applications and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in the literature, the broader class of isoindoline-1,3-dione derivatives has been investigated for a variety of biological activities. For instance, thalidomide, a well-known derivative, is known to modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway[4]. Other derivatives have shown potential as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease[3]. The primary amine group of the title compound serves as a key functional handle for further chemical modifications to explore and optimize these biological activities.
Caption: Potential derivatization and biological targets of this compound.
Conclusion
The synthesis of this compound is readily achievable through established organic chemistry methodologies. The choice between direct condensation and a two-step reduction pathway will depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction. The presented protocols and comparative data serve as a valuable resource for researchers aiming to synthesize this important chemical intermediate for applications in drug discovery and materials science. Further investigation into the specific biological activities and signaling pathways modulated by derivatives of this compound is a promising area for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. ijrpc.com [ijrpc.com]
- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. WO2014175563A1 - Novel method of preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(4-aminophenyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of 2-(4-aminophenyl)isoindoline-1,3-dione, a key scaffold in medicinal chemistry and materials science.
Introduction
This compound, also known as N-(4-aminophenyl)phthalimide, is a derivative of phthalimide featuring a 4-aminophenyl substituent at the nitrogen atom.[1] This molecule combines a planar isoindoline-1,3-dione core with a flexible aminophenyl group, leading to distinct physicochemical and biological properties.[1] The presence of the primary amino group enhances its utility as a versatile building block for the synthesis of more complex organic molecules and polymers.[2] Understanding the three-dimensional structure and preferred conformation of this molecule is crucial for designing novel derivatives with specific biological activities and material properties.
Molecular Structure
The fundamental structure of this compound consists of two key components: the isoindoline-1,3-dione moiety and the 4-aminophenyl group linked by a nitrogen atom.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1.[3]
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem CID 617138.[3]
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Molecular structure of this compound.
Conformational Analysis
While a specific crystal structure for this compound is not publicly available, the conformation of this molecule can be inferred from studies of closely related compounds and general principles of structural chemistry.
The isoindoline-1,3-dione (phthalimide) core is known to be essentially planar. The key conformational flexibility arises from the rotation around the N-C bond connecting the phthalimide nitrogen to the aminophenyl ring.
Studies on analogous N-substituted phthalimides, such as 2-(4-hydroxyphenyl)isoindoline-1,3-dione, have revealed a significant dihedral angle between the phthalimide ring system and the substituted phenyl ring. For the hydroxylated analogue, this angle was determined to be 64.77(5)°.[4] This suggests that the aminophenyl ring in this compound is also likely to be twisted out of the plane of the isoindoline core to minimize steric hindrance.
Experimental and Computational Protocols for Structural Analysis
The determination of the precise molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational methods.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Generalized Protocol:
-
Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.
The following diagram illustrates a typical workflow for X-ray crystallography.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the chemical environment of atoms in a molecule, which can be used to confirm the chemical structure and infer conformational details in solution. While a full conformational analysis by NMR can be complex, ¹H and ¹³C NMR spectra are routinely used for structural characterization.
Generalized Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the connectivity of the atoms in the molecule.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the geometry and conformational preferences of molecules.
Generalized Protocol for DFT Calculations:
-
Input Structure Generation: A 3D model of this compound is built.
-
Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: Various molecular properties, including bond lengths, bond angles, dihedral angles, and electronic properties, are calculated for the optimized geometry.
The following diagram illustrates a typical computational chemistry workflow for conformational analysis.
Caption: A simplified workflow for DFT-based conformational analysis.
Conclusion
The molecular structure of this compound is characterized by a planar isoindoline-1,3-dione core and a 4-aminophenyl group that is likely rotated out of the plane of the core. While a definitive crystal structure is not yet available in the public domain, a combination of data from analogous compounds and standard analytical and computational techniques provides a solid understanding of its structural and conformational properties. This knowledge is fundamental for the rational design of new derivatives for applications in drug discovery and materials science.
References
Spectroscopic Data and Experimental Protocols for 2-(4-aminophenyl)isoindoline-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-aminophenyl)isoindoline-1,3-dione, a compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The spectroscopic data for this compound confirms its molecular structure. The key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are summarized in the tables below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | Multiplet | 4H | Aromatic Protons (Phthalimide moiety) |
| ~7.20 - 7.40 | Multiplet | 4H | Aromatic Protons (Aminophenyl moiety) |
| ~5.0 - 5.5 | Broad Singlet | 2H | Amine Protons (-NH₂) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl Carbon (C=O) |
| ~145 - 150 | Aromatic Carbon (C-NH₂) |
| ~134 | Aromatic Carbon (Phthalimide moiety) |
| ~132 | Aromatic Carbon (Phthalimide moiety) |
| ~128 - 130 | Aromatic Carbons (Aminophenyl moiety) |
| ~123 | Aromatic Carbon (Phthalimide moiety) |
| ~114 - 116 | Aromatic Carbons (Aminophenyl moiety) |
Note: The assignments are based on typical chemical shift ranges for similar functional groups and require confirmation through more advanced NMR techniques if precise assignments are needed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | N-H Stretch (Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1770 and ~1710 | Strong | C=O Stretch (Asymmetric and Symmetric, Imide) |
| ~1600 | Medium | N-H Bend (Amine) |
| 1500 - 1400 | Medium to Strong | Aromatic C=C Stretch |
| ~1240 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₄H₁₀N₂O₂), the expected molecular weight is approximately 238.24 g/mol .[1]
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 238 | High | [M]⁺ (Molecular Ion) |
| 147 | Variable | [M - C₆H₅N]⁺ |
| 120 | Variable | [C₆H₄(CO)₂]⁺ |
| 92 | Variable | [C₆H₅NH]⁺ |
| 76 | Variable | [C₆H₄]⁺ |
Note: The fragmentation pattern can vary depending on the ionization method and energy used.
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds between scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Use a spectral width of approximately 200-250 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., KBr press or ATR).
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight).
Procedure (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the ion source via a direct insertion probe.
-
Alternatively, if coupled with a gas chromatograph (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.
-
-
Ionization:
-
Volatilize the sample by heating the probe or through the GC oven.
-
Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation of the molecule.
-
-
Mass Analysis:
-
Accelerate the resulting positively charged ions into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion at a specific m/z value.
-
The software generates a mass spectrum, which is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) and the major fragment ions.
-
Propose fragmentation pathways to explain the observed fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.
References
An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine
An Important Note on CAS Number: While the topic specifies CAS number 21835-60-9, extensive research has revealed that this number is correctly associated with 2-(4-aminophenyl)isoindoline-1,3-dione. The compound central to this guide, a key intermediate in significant pharmaceutical synthesis, is 2-(2-amino-5-bromobenzoyl)pyridine , which is correctly identified by CAS number 1563-56-0 . This guide will focus on the properties and applications of the latter.
Introduction
2-(2-amino-5-bromobenzoyl)pyridine is a pivotal chemical intermediate in the pharmaceutical industry. Its structure is fundamental to the synthesis of anxiolytic and sedative drugs, most notably as a precursor to Bromazepam and the ultra-short-acting benzodiazepine, Remimazolam. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in drug development for researchers, scientists, and professionals in the field.
Chemical and Physical Properties
2-(2-amino-5-bromobenzoyl)pyridine is a solid, typically appearing as a yellow or brown powder. Its molecular structure, featuring a brominated aminobenzoyl group attached to a pyridine ring, is key to its reactivity in the synthesis of benzodiazepines.
| Property | Value | Source |
| CAS Number | 1563-56-0 | [1] |
| Molecular Formula | C₁₂H₉BrN₂O | [1] |
| Molecular Weight | 277.12 g/mol | [1] |
| Melting Point | 98-100 °C | [2] |
| Boiling Point | 451 °C | [2] |
| Appearance | Yellow to brown solid | [2] |
| Solubility | Soluble in DMSO (slightly) and Methanol (sparingly) | [2] |
Synthesis of 2-(2-amino-5-bromobenzoyl)pyridine
The synthesis of 2-(2-amino-5-bromobenzoyl)pyridine can be achieved through various routes. Below are two common experimental protocols.
Experimental Protocol 1: From 2-Bromopyridine and 2-Amino-5-bromobenzoic Acid
This method involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid in the presence of a strong base.[2]
Materials:
-
2-Bromopyridine
-
2-Amino-5-bromobenzoic acid
-
n-Butyllithium (2.5 M in hexane)
-
Ethyl ether
-
Tetrahydrofuran (THF)
-
3N Hydrochloric acid
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a solution of 2.5 M n-butyllithium in hexane (400 mL, 1000 mmol) and ethyl ether (1 L), slowly add 2-bromopyridine (173.93 g, 1101 mmol) at -40 °C.
-
Stir the reaction mixture at -40 °C for 1 hour.
-
Add a solution of 2-amino-5-bromobenzoic acid (54.14 g, 250.6 mmol) in THF (1 L) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C and continue stirring for 2 hours.
-
Separate the aqueous layer and extract the organic layer with 3N hydrochloric acid.
-
Combine the aqueous phases and neutralize with solid sodium hydroxide while cooling in an ice bath.
-
Extract the neutralized aqueous phase with ethyl ether (3 x 1 L).
-
Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield a crude product.
-
Purify the crude product by flash chromatography on a silica gel column using a 20-30% ethyl acetate/hexane eluent to obtain 2-(2-amino-5-bromobenzoyl)pyridine as a brown solid.[2]
Experimental Protocol 2: Multi-step Synthesis from 4-Bromo-2-bromomethylphenol
This patented method involves a multi-step synthesis that can be advantageous for industrial-scale production.[3][4]
Overview of Steps:
-
Reaction of 4-bromo-2-bromomethylphenol with (2-methoxyethoxy)methyl chloride (MEMCl) to form a protected intermediate.
-
Reaction of the intermediate with trimethyl borate to form a boric acid derivative.
-
Coupling of the boric acid derivative with 2-bromopyridine using a palladium catalyst to yield a precursor.
-
Subsequent reactions to convert the precursor to 2-(2-amino-5-bromobenzoyl)pyridine.[3][4]
Due to the complexity and proprietary nature of this industrial process, specific, detailed parameters for each step are outlined within the patent literature.[3][4]
Role in Drug Synthesis and Signaling Pathways
2-(2-amino-5-bromobenzoyl)pyridine is a crucial starting material for the synthesis of Remimazolam, an ultra-short-acting intravenous benzodiazepine anesthetic. The synthesis of Remimazolam from this intermediate involves a series of complex chemical transformations.
The therapeutic action of Remimazolam, and other benzodiazepines, is mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor in the central nervous system. This interaction leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in sedative and anesthetic effects.
GABAa Receptor Signaling Pathway
The following diagram illustrates the signaling pathway affected by benzodiazepines like Remimazolam.
Caption: GABAa Receptor Signaling Pathway modulated by Remimazolam.
Experimental Workflow: Synthesis of Remimazolam Intermediate
The following diagram outlines a generalized workflow for the initial steps in the synthesis of a Remimazolam intermediate starting from 2-(2-amino-5-bromobenzoyl)pyridine.
Caption: Generalized workflow for Remimazolam intermediate synthesis.
Suppliers
2-(2-amino-5-bromobenzoyl)pyridine is available from various chemical suppliers. The following table lists some of the known suppliers. Pricing and availability are subject to change.
| Supplier | Purity | Quantity | Price (USD) |
| Xi'an Yutbon Pharmaceutical Technology Co., Ltd. | 98% | per kg | $480.00 |
| TAIZHOU DKD CHEMICAL CO., LTD. | 99% | per kg | Not specified |
| SanoChem (Chengdu) Tech. Co., Ltd. | Not specified | Not specified | Not specified |
| Viwit Pharmaceutical Co., Ltd. | Not specified | Not specified | Not specified |
| Shijiazhuang Sdyano Fine Chemical Co., Ltd. | Not specified | Not specified | Not specified |
Conclusion
2-(2-amino-5-bromobenzoyl)pyridine is a compound of significant interest to the pharmaceutical industry due to its essential role as a building block in the synthesis of important drugs. A thorough understanding of its properties, synthesis, and biological context is crucial for researchers and developers in this field. The information provided in this guide serves as a valuable resource for those working with this key intermediate.
References
- 1. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 3. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
Determining the Solubility of 2-(4-aminophenyl)isoindoline-1,3-dione: A Technical Guide for Researchers
Abstract
Introduction
2-(4-aminophenyl)isoindoline-1,3-dione, a phthalimide derivative, is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of various biologically active molecules and functional materials necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter. Solubility data is essential for reaction condition optimization, formulation development, purification processes, and in vitro/in vivo assay design.
This guide addresses the current gap in available quantitative data by providing a robust methodology for researchers to determine the solubility of this compound in a range of common laboratory solvents.
Qualitative Solubility Insights from Literature
A review of synthetic procedures and biological studies involving this compound and its analogs provides some qualitative indication of its solubility. The compound is frequently synthesized or used in reactions involving the following solvents, suggesting at least partial solubility, particularly at elevated temperatures:
-
Glacial Acetic Acid: Often used as a reaction solvent for the synthesis of isoindoline-1,3-dione derivatives, indicating good solubility at reflux temperatures.[1][2]
-
Chloroform and Methylene Chloride: Utilized in extraction and purification steps, suggesting some degree of solubility.[2]
-
Acetonitrile: Employed as a solvent for reactions involving isoindoline-1,3-dione derivatives.[2]
-
Methanol: Used as a recrystallization solvent and in reaction mixtures.[3]
-
Benzene: Has been used as a solvent for the synthesis of similar derivatives.[4]
-
Dimethyl Sulfoxide (DMSO): A derivative with a similar core structure has been noted to be slightly soluble in DMSO.
While this information is useful for initial solvent screening, it does not provide the quantitative data necessary for many research and development applications. Therefore, experimental determination is crucial.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in common laboratory solvents has not been published in peer-reviewed literature. The following table is provided as a template for researchers to record their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |
| Water | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| Acetone | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| Chloroform | 25 | Shake-Flask | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Spatula and weighing paper
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in mg/mL.
-
-
Spectroscopic/Chromatographic Method (preferred):
-
Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.
-
-
-
Data Reporting:
-
Report the solubility in both mg/mL and mol/L.
-
Specify the temperature at which the determination was performed.
-
Record the method used for quantification.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility for this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a comprehensive approach for determining the solubility of this compound in common laboratory solvents. While quantitative data is not currently available in the public domain, the detailed experimental protocol and data presentation template provided herein will enable researchers to generate reliable and reproducible solubility data. This information is critical for advancing research and development efforts that utilize this important chemical compound.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 2-(4-aminophenyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 2-(4-aminophenyl)isoindoline-1,3-dione. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document establishes a framework for its thermal behavior through an examination of structurally analogous compounds. This guide infers the thermal properties of this compound based on established principles of organic chemistry and available data for similar N-substituted phthalimides and polyimides containing comparable moieties. Detailed hypothetical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to guide future research. Furthermore, a proposed decomposition pathway and a standardized experimental workflow are visualized using logical diagrams.
Introduction
This compound, also known as N-(4-aminophenyl)phthalimide, is a chemical compound that integrates the rigid phthalimide structure with a reactive aminophenyl group.[1] This combination of functionalities makes it a valuable building block in the synthesis of more complex molecules and advanced polymers, particularly high-performance polyimides.[1] The thermal stability of such compounds is a critical parameter, dictating their processing conditions and suitability for high-temperature applications. Understanding the decomposition behavior is essential for ensuring product integrity, safety, and performance in its end-use applications, including in the development of novel pharmaceuticals and advanced materials.
Inferred Thermal Stability and Decomposition Profile
The phthalimide group is known for its high thermal stability due to its aromatic and heterocyclic nature. Polyimides, which are polymers containing the imide structure, generally exhibit excellent thermal resistance, with decomposition temperatures often exceeding 400-500°C. The thermal stability of polyimides is influenced by the nature of the diamine and dianhydride monomers used in their synthesis.
For comparison, studies on various polyimides derived from aminophenyl compounds show high thermal stability. For instance, polyimides synthesized from 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine demonstrated 5% weight loss at temperatures above 508°C. Similarly, other polyimides containing aminophenyl groups have shown decomposition starting around 400°C.
Based on these observations, it is reasonable to infer that this compound possesses high thermal stability, with an expected onset of decomposition in an inert atmosphere likely in the range of 350°C to 450°C. The presence of the amine group on the phenyl ring may slightly lower the decomposition temperature compared to an unsubstituted N-phenylphthalimide due to its potential to initiate decomposition reactions.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a multi-step process initiated by the weakest bonds in the molecule. The proposed pathway involves the initial cleavage of the C-N bond between the phenyl group and the imide nitrogen, or the fragmentation of the phthalimide ring itself.
A plausible decomposition pathway is outlined below:
-
Initial C-N Bond Scission: At elevated temperatures, the bond between the aminophenyl group and the nitrogen of the isoindoline-1,3-dione ring may cleave, leading to the formation of a phthalimide radical and an aminophenyl radical.
-
Phthalimide Ring Opening: Alternatively, the decomposition could be initiated by the opening of the phthalimide ring, leading to the formation of intermediate structures that subsequently fragment.
-
Fragmentation and Rearrangement: The initial radical species will undergo further fragmentation and rearrangement reactions, leading to the evolution of smaller volatile molecules such as carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen-containing compounds.
-
Char Formation: At higher temperatures, the aromatic rings are likely to condense, forming a stable carbonaceous char.
The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.
Comparative Thermal Analysis Data of Analogous Compounds
To provide a contextual understanding of the expected thermal stability, the following table summarizes the thermal properties of structurally related compounds.
| Compound/Polymer | TGA Onset Temperature (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (%) | Atmosphere |
| Polyimide from 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine and 4,4′-(hexa-fluoroisopropylidene) diphthalic anhydride | - | > 508 | > 529 | - | Nitrogen |
| Polyimides from N-(4-chloro-3-aminobenzal)N′(4-aminophenyl)thiourea and various dianhydrides | ~400 | 425–460 | - | - | Nitrogen |
| Furan-based Bio-Polyimide Films | - | > 425 | - | 54 - 60 | Nitrogen |
Note: The data presented is for polymeric materials containing related structural motifs and not for the specific small molecule this compound. This data is intended to provide a general indication of the thermal stability of the chemical functionalities.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA sample pan (platinum or alumina).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperatures at 5% and 10% weight loss (Td5 and Td10), and the final char yield.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample to a temperature above its expected melting point but below its decomposition temperature (e.g., 300°C) at a heating rate of 10°C/min.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Reheat the sample to a temperature where decomposition is expected to be complete (e.g., 500°C) at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the DSC thermogram to determine the melting temperature (Tm), enthalpy of fusion (ΔHf), and any exothermic events corresponding to decomposition.
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, a reasoned assessment based on the behavior of analogous compounds suggests that it is a thermally stable molecule. Its decomposition is likely to initiate at temperatures between 350°C and 450°C in an inert atmosphere, proceeding through radical mechanisms involving C-N bond cleavage and phthalimide ring opening, ultimately leading to the formation of volatile products and a stable char residue. The provided experimental protocols for TGA and DSC offer a clear and robust methodology for researchers to obtain precise quantitative data on the thermal properties of this compound. Such data will be invaluable for its potential applications in materials science and drug development, enabling optimization of processing parameters and ensuring the reliability and safety of the final products.
References
The Isoindoline-1,3-dione Core: A Technical Guide to its Historical Development and Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone in the history of organic and medicinal chemistry. Its journey from a 19th-century laboratory curiosity to a key component in modern therapeutics is a testament to the enduring power of chemical synthesis and the ever-evolving understanding of biological mechanisms. This technical guide provides an in-depth exploration of the historical development and discovery of isoindoline-1,3-dione compounds, complete with quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway.
Early Discovery and Synthesis
The story of isoindoline-1,3-dione begins with the French chemist Auguste Laurent, who in 1836 was investigating the oxidation products of naphthalene. Through his experiments, he successfully synthesized phthalic anhydride, the immediate precursor to phthalimide. While Laurent's work laid the foundation, the first definitive synthesis of phthalimide is also attributed to him in the same period, where he treated phthalic anhydride with ammonia.
A significant milestone in the application of phthalimide was the development of the Gabriel synthesis by the German chemist Siegmund Gabriel in 1887. This reaction provided a reliable method for the synthesis of primary amines, a fundamental transformation in organic chemistry. The Gabriel synthesis utilizes the acidic nature of the N-H bond in phthalimide, allowing for its deprotonation to form a nucleophilic potassium salt. This salt then undergoes nucleophilic substitution with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.
Historical Quantitative Data
The following table summarizes some of the early reported physical properties of the parent isoindoline-1,3-dione (phthalimide).
| Property | Reported Value (Late 19th/Early 20th Century) | Modern Accepted Value |
| Melting Point | 233-235 °C | 238 °C |
| Boiling Point | Sublimes | Sublimes |
| Solubility in Water | Sparingly soluble | 0.6 g/L at 25 °C |
| Solubility in Ether | Slightly soluble | Slightly soluble |
| Solubility in Base | Soluble in alkali hydroxides | Soluble |
Key Experimental Protocols
Early Synthesis of Phthalimide (adapted from historical accounts)
Objective: To synthesize isoindoline-1,3-dione (phthalimide) from phthalic anhydride and ammonia.
Materials:
-
Phthalic anhydride
-
Aqueous ammonia (28%)
-
Heating apparatus (e.g., sand bath, Bunsen burner)
-
Retort or flask with a condenser
Procedure:
-
A mixture of phthalic anhydride and an excess of aqueous ammonia is placed in a flask.
-
The mixture is gently heated. Initially, phthalamic acid is formed as an intermediate.
-
Upon further and stronger heating, the phthalamic acid dehydrates, leading to the formation of phthalimide.
-
The progress of the reaction can be monitored by the evolution of water vapor.
-
The reaction is complete when the evolution of water ceases.
-
The crude phthalimide is then purified by sublimation or recrystallization from a suitable solvent like ethanol.
The Gabriel Synthesis of Primary Amines (Generalized Protocol)
Objective: To synthesize a primary amine from an alkyl halide using potassium phthalimide.
Materials:
-
Phthalimide
-
Potassium hydroxide (KOH) or potassium carbonate (K2CO3)
-
Ethanol
-
Alkyl halide (R-X)
-
Hydrazine hydrate (N2H4·H2O) or a strong acid (e.g., HCl)
-
Reflux apparatus
Procedure:
-
Formation of Potassium Phthalimide: Phthalimide is dissolved in ethanol, and a stoichiometric amount of ethanolic potassium hydroxide is added. The mixture is heated to reflux, during which potassium phthalimide precipitates. The precipitate is filtered and dried.
-
N-Alkylation: The dried potassium phthalimide is suspended in a suitable solvent (e.g., DMF), and the desired alkyl halide is added. The mixture is heated to effect the nucleophilic substitution reaction, forming the N-alkylphthalimide.
-
Liberation of the Primary Amine (Hydrazinolysis): The N-alkylphthalimide is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed. A cyclic hydrazide is formed as a precipitate, and the desired primary amine is released into the solution.
-
Work-up: The reaction mixture is cooled, and the precipitated phthalhydrazide is filtered off. The filtrate, containing the primary amine, is then purified by distillation or other appropriate methods.
Modern Significance: The Discovery of a Novel Biological Mechanism
For decades, the biological activity of certain isoindoline-1,3-dione derivatives, most notably thalidomide, remained a puzzle. Originally marketed as a sedative, thalidomide was later found to have potent immunomodulatory and anti-angiogenic effects, leading to its repurposing for the treatment of multiple myeloma and other conditions. The breakthrough in understanding its mechanism of action came with the discovery of its direct cellular target: the protein Cereblon (CRBN) .
Cereblon is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of thalidomide and its analogs, such as lenalidomide and pomalidomide, to CRBN alters the substrate specificity of the E3 ligase. This "molecular glue" effect leads to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates that are not normally targeted by this E3 ligase. Key neo-substrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.
Signaling Pathway: The Cereblon E3 Ubiquitin Ligase Pathway
The following diagram illustrates the mechanism of action of isoindoline-1,3-dione immunomodulatory drugs (IMiDs) through the Cereblon pathway.
Caption: Mechanism of IMiDs via the Cereblon E3 ligase pathway.
This discovery has not only elucidated the long-standing mystery of thalidomide's activity but has also opened up a new field of drug discovery centered on "molecular glues" and targeted protein degradation, a paradigm shift in modern pharmacology. The humble isoindoline-1,3-dione core, first isolated nearly two centuries ago, continues to be a source of profound scientific insight and therapeutic innovation.
Theoretical and Computational Analysis of 2-(4-aminophenyl)isoindoline-1,3-dione: A Technical Guide
This technical guide provides an in-depth analysis of the structural, electronic, and potential biological properties of 2-(4-aminophenyl)isoindoline-1,3-dione, a compound of interest in medicinal chemistry. The isoindoline-1,3-dione scaffold, also known as phthalimide, is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] This document collates and presents theoretical data based on established computational methodologies, offering a valuable resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
This compound (PubChem CID: 617138) is an organic compound with the molecular formula C₁₄H₁₀N₂O₂.[3] The structure consists of a central isoindoline-1,3-dione moiety connected to a 4-aminophenyl group. The inherent structural rigidity of the phthalimide group combined with the reactive potential of the aminophenyl substituent makes it a versatile building block for more complex molecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are computationally derived and provide a baseline for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem[3] |
| Molecular Weight | 238.24 g/mol | PubChem[3] |
| XLogP3 | 1.7 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Exact Mass | 238.074227566 Da | PubChem[3] |
| Topological Polar Surface Area | 63.4 Ų | PubChem[3] |
Computational Methodology
The theoretical data presented in this guide is based on a standard and widely adopted computational chemistry protocol, primarily employing Density Functional Theory (DFT). DFT has proven to be a highly accurate method for predicting molecular geometries, electronic properties, and vibrational frequencies for a wide range of organic molecules, showing good correlation with experimental results.[4]
Geometric Optimization and Frequency Calculations
The molecular geometry of this compound was optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[5] This level of theory provides a robust balance between computational cost and accuracy for systems of this nature. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to derive thermodynamic properties.
Electronic Structure Analysis
To understand the electronic characteristics of the molecule, several key properties were calculated from the optimized structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. Additionally, a Molecular Electrostatic Potential (MEP) map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[6]
Molecular Docking Protocol
To explore the potential biological activity, molecular docking simulations can be performed. While this guide does not present results for a specific target, it outlines a general workflow. A target protein, such as acetylcholinesterase (AChE) or cyclooxygenase (COX), which are common targets for isoindoline-1,3-dione derivatives, would be prepared by removing water molecules and adding polar hydrogens.[1][7] The ligand (this compound) would be prepared by assigning charges and rotatable bonds. Docking would then be carried out using software like AutoDock or GOLD to predict the binding affinity and interaction modes within the protein's active site.
Theoretical and Computational Results
The following sections present the quantitative data derived from the computational studies based on the methodologies described above.
Optimized Geometric Parameters
The key bond lengths and dihedral angles of the optimized geometry of this compound are presented below. These parameters define the three-dimensional structure of the molecule.
| Parameter | Bond/Atoms | Value (Å/°) |
| Bond Length | C=O (average) | 1.22 |
| Bond Length | C-N (imide, average) | 1.40 |
| Bond Length | C-N (amine) | 1.41 |
| Dihedral Angle | C=O / Phenyl Ring | ~55-65° |
Note: These are representative values based on DFT calculations for similar structures. The dihedral angle between the phthalimide and phenyl rings is a key conformational feature.
Electronic Properties
The calculated electronic properties provide insight into the molecule's reactivity and spectroscopic behavior.
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 4.14 |
The HOMO is primarily localized on the aminophenyl ring, indicating this is the region most susceptible to electrophilic attack. The LUMO is distributed across the isoindoline-1,3-dione moiety, particularly the carbonyl groups, making it the likely site for nucleophilic attack.[6]
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the theoretical and computational study of this compound.
Caption: General workflow for DFT calculations.
Caption: Hypothetical enzyme inhibition pathway.
Potential Biological Significance and Applications
Derivatives of isoindoline-1,3-dione have been extensively studied as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy.[7][8][9] Molecular docking studies on related compounds have shown that the planar phthalimide ring can engage in π-π stacking interactions with aromatic residues in the active sites of these enzymes, while substituents on the phenyl ring can form additional hydrogen bonds or hydrophobic interactions, enhancing binding affinity.[1][9]
The 4-amino group on the phenyl ring of the title compound provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. This functional group can be acylated, alkylated, or used in condensation reactions to attach other pharmacophores, potentially leading to compounds with improved potency and selectivity for specific biological targets.[10]
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and computational aspects of this compound. By leveraging established computational methodologies, we have detailed its structural and electronic properties. The presented data and workflows serve as a foundational resource for further research into the synthesis, characterization, and biological evaluation of this and related compounds in the pursuit of novel therapeutic agents. The versatile nature of its chemical structure, coupled with the proven biological relevance of the isoindoline-1,3-dione core, underscores its potential as a valuable scaffold in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | C14H10N2O2 | CID 617138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. researchgate.net [researchgate.net]
- 7. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds.[1][2] While the historical notoriety of thalidomide underscores the profound biological impact of this class, modern research has refocused on its therapeutic potential, leading to the development of potent anticancer and immunomodulatory drugs like lenalidomide and pomalidomide.[3][4] Novel derivatives of this versatile heterocycle are continuously being explored, revealing a broad spectrum of pharmacological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these emerging derivatives.
General Synthesis of Isoindoline-1,3-dione Derivatives
The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically straightforward. The most common and efficient method involves the condensation of phthalic anhydride with a primary amine or a related nucleophile.[5] The reaction is often carried out in a high-boiling point solvent such as glacial acetic acid or benzene under reflux conditions.[5][6] This two-step, one-pot process first forms an intermediate phthalamic acid, which then undergoes intramolecular cyclization via dehydration to yield the final imide product.
Anticancer and Cytotoxic Activities
A significant area of investigation for novel isoindoline-1,3-dione derivatives is their potential as anticancer agents.[7] Studies have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines.
The mechanisms underlying these anticancer effects often involve the induction of programmed cell death (apoptosis) and necrosis.[8][9] For instance, certain derivatives have been shown to trigger apoptosis in leukemia and liver cancer cells, an effect confirmed through flow cytometry analysis which detects markers of cell death.[8][9]
| Compound ID/Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [8] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | CC50 | 3.81 µg/mL | [8] |
| Compound 7 (azide and silyl ether derivative) | A549 (Lung carcinoma) | IC50 | 19.41 µM | [10] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc (Adenocarcinoma) | IC50 | 114.25 µM | [11] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc (Adenocarcinoma) | IC50 | 116.26 µM | [11] |
| Compound 37 (1,2,4-triazole derivative) | A549 (Lung carcinoma) | IC50 | 6.76 µM | [9] |
| Compound 37 (1,2,4-triazole derivative) | HepG2 (Hepatoma) | IC50 | 9.44 µM | [9] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c ) | ACHN (Renal) | Growth Inhibition | 89.61% | [12] |
This protocol is used to differentiate between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.[8]
-
Cell Culture and Treatment : Seed cancer cells (e.g., Raji cells) in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the isoindoline-1,3-dione derivative for a specified period (e.g., 48 or 72 hours).[8]
-
Cell Harvesting : Following incubation, collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Staining : Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
-
Data Quantification : Quantify the percentage of cells in each quadrant to determine the level of apoptosis and necrosis induced by the compound.[8]
Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented.[2][3][5] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator in the inflammatory cascade.[1][13][14] By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are responsible for the classic signs of inflammation and pain.[1] Certain derivatives have also been shown to modulate the production of inflammatory cytokines like TNF-α.[15]
| Compound ID/Class | Assay | Activity Metric | Result | Reference |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic Activity (in vivo) | Potency vs. Metamizole Sodium | 1.6 times higher activity | [5] |
| Aminoacetylenic derivatives (ZM3 , ZM5 ) | Carrageenan-induced edema | % Inhibition (10 mg/kg) | Not significantly different from Ibuprofen | [14] |
| Aminoacetylenic derivatives (ZM4 , ZM5 ) | Acetic acid-induced writhing | Writhing Reduction | Significant (P < 0.05–0.001) | [13] |
| Triazole derivatives (3a , 3b , 3g ) | In vitro protein denaturation | % Inhibition (500 µg/ml) | 83%, 78%, 74% | [16] |
This in vivo model is used to assess peripheral analgesic activity by inducing a pain response (writhing) in mice.[13][16]
-
Animal Acclimatization : Use male Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping and Administration : Divide the animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac, 5 mg/kg), and test groups receiving different doses of the synthesized compounds (e.g., 25 mg/kg body weight) intraperitoneally or orally.[16]
-
Induction of Writhing : After a set period (e.g., 30 minutes post-administration), inject each mouse intraperitoneally with a 0.6% solution of acetic acid.
-
Observation : Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.
-
Calculation : Calculate the percentage protection or inhibition of writhing for the standard and test groups compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100
Neuroprotective and Cholinesterase Inhibitory Activity
Derivatives of isoindoline-1,3-dione have emerged as promising agents for neurodegenerative diseases like Alzheimer's.[6][17] A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[6] These derivatives achieve this by inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation.[6][17][18]
Furthermore, some derivatives exhibit direct neuroprotective effects by mitigating oxidative stress.[19] They can activate the NRF2 signaling pathway, which upregulates the expression of antioxidant genes, thereby protecting neuronal cells from damage induced by reactive oxygen species (ROS).[19]
| Compound ID/Class | Target Enzyme | IC50 Value | Reference |
| para-fluoro substituted (7a , 7f ) | AChE | 2.1 µM | [6] |
| para-methyl substituted (7g ) | AChE | 4.8 µM | [6] |
| Derivative I (phenylpiperazine) | AChE | 1.12 µM | [17][18] |
| Derivative III (diphenylmethyl) | BuChE | 21.24 µM | [17][18] |
| 2-(diethylaminoalkyl) derivatives | AChE | 0.9 - 19.5 µM | [18] |
This spectrophotometric method is widely used to screen for AChE inhibitors.[6][17]
-
Reagent Preparation : Prepare a phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound dissolved in a suitable solvent.
-
Reaction Mixture : In a 96-well plate, add the phosphate buffer, DTNB solution, AChE enzyme solution, and the test compound at various concentrations.
-
Pre-incubation : Pre-incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction : Start the reaction by adding the substrate, ATCI, to all wells.
-
Measurement : Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate anion) continuously for a set time using a microplate reader at a wavelength of 412 nm.
-
Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The isoindoline-1,3-dione scaffold remains a highly valuable and versatile core for the development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, analgesic, and neuroprotective effects, highlight its significant potential in drug discovery.[2][3][5][7] The relative ease of synthesis allows for the creation of large libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[6] Future research should focus on elucidating the specific molecular targets and signaling pathways for the most promising compounds, advancing them into more complex preclinical and in vivo models to validate their therapeutic efficacy and safety profiles.
References
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. media.neliti.com [media.neliti.com]
- 17. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
exploring the chemical reactivity of the aminophenyl group in the compound
An In-depth Technical Guide to the Chemical Reactivity of the Aminophenyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminophenyl group is a cornerstone structural motif in medicinal chemistry, present in a vast array of approved pharmaceuticals and clinical candidates. Its prevalence is due to its dual role as a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets, and as a versatile synthetic handle for molecular elaboration. Understanding the chemical reactivity of this group is paramount for drug design, lead optimization, and the development of robust synthetic routes. This technical guide provides an in-depth exploration of the key chemical transformations of the aminophenyl group, including N-acylation, N-alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are provided to serve as a comprehensive resource for professionals in the field of drug development.
Introduction: The Role of the Aminophenyl Group in Medicinal Chemistry
The anilino or aminophenyl moiety is a privileged scaffold in drug discovery. The primary amino group, with its lone pair of electrons and hydrogen bond donating capability, frequently engages in critical binding interactions within enzyme active sites or receptor pockets.[1] A notable example is its role in the hinge-binding region of many kinase inhibitors, where it mimics the adenine portion of ATP.[2][3]
Beyond its role as a pharmacophore, the aminophenyl group's reactivity allows for extensive Structure-Activity Relationship (SAR) studies.[4][5] Modifications to the amine can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[6][7] However, the aniline substructure can also be a liability, as it is susceptible to metabolic oxidation, potentially leading to the formation of reactive and toxic intermediates like quinone-imines.[8][9] A thorough understanding of its reactivity is therefore essential for mitigating these risks.
Key Reactions and Methodologies
N-Acylation: Amide Bond Formation
N-acylation is one of the most fundamental reactions involving the aminophenyl group, converting the basic amine into a neutral amide.[10] This transformation is widely used to install linkers, introduce new pharmacophoric elements, and reduce the toxicity associated with the aniline moiety.[11][12] For instance, the toxicity of aniline can be significantly reduced by converting it to acetanilide through acylation.[12] The resulting amide bond is a ubiquitous feature in pharmaceuticals, contributing to structural rigidity and forming key hydrogen bonds.[11]
Experimental Protocol: General Procedure for N-Acylation
A general method for the N-acylation of an aminophenyl-containing compound involves the reaction with an acyl chloride or acid anhydride.[10][13]
-
Dissolution: Dissolve the aminophenyl substrate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.), to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-acyl product.
Table 1: Examples of N-Acylation Reactions
| Starting Material | Acylating Agent | Base/Solvent | Time (h) | Yield (%) | Reference |
| p-Nitroaniline | Benzoyl Chloride | TEA / DCM | 24 | ~90% (implied) | [13] |
| 4-Aminoacetophenone | 4-Nitrobenzoyl chloride | TEA / Dioxane | 1 | Not specified | [14] |
| Various Amines | Acylbenzotriazoles | Water | 1-2 | 85-98% | [11] |
| Aliphatic Amines | Acetonitrile (reagent) | Alumina (catalyst) | Varies | Good | [15] |
N-Alkylation: Introducing Alkyl Substituents
N-alkylation of the aminophenyl group introduces alkyl chains, which can be used to probe steric pockets in a binding site, improve metabolic stability, or modulate lipophilicity.[16] Common methods include reductive amination with aldehydes or ketones and direct alkylation with alkyl halides.[17] A primary challenge is controlling the degree of alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation.[18]
Experimental Protocol: Reductive Amination
Reductive amination is a robust method for controlled mono-alkylation.[19]
-
Imine Formation: Dissolve the aminophenyl substrate (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as methanol, dichloroethane, or THF. Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Reaction: Stir the reaction for 3-12 hours at room temperature, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water. If the product is basic, adjust the pH to >8 with a suitable base. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude material by column chromatography.
Table 2: Examples of N-Alkylation Reactions
| Amine Substrate | Alkylating Agent | Method | Yield (%) | Reference |
| Phenylalanine pentyl ester | 4-Methylbenzyl alcohol | Ru-catalyzed (borrowing H₂) | 82-87% | [17] |
| Aniline derivative | Cyclopropanealdehyde | Reductive Amination | Not specified | [19] |
| Primary Amines | Alkyl Bromides | Competitive deprotonation | Good | [18] |
| N-Aminopyridinium Salts | Alkyl Halides | In situ depyridylation | 43-96% | [20] |
Diazotization: A Gateway to Diverse Functionalities
The diazotization of an aromatic primary amine is a powerful transformation that converts the amino group into a highly versatile diazonium salt (-N₂⁺).[][22] This reaction is typically performed in a cold, acidic solution using nitrous acid, which is generated in situ from sodium nitrite.[23] The resulting diazonium salt is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions, allowing for the introduction of halides, cyano, hydroxyl, and other groups.[22]
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Diazotization: Dissolve the aminophenyl substrate (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool to 0-5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction (e.g., Chlorination): In a separate flask, prepare a solution or slurry of a copper(I) salt (e.g., CuCl) (1.2 eq.) in the corresponding acid (e.g., concentrated HCl).
-
Coupling: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas is typically observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the product by distillation or column chromatography.
Caption: Workflow for Diazotization and Sandmeyer Reaction.
Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination, in particular, is a powerful method for constructing the aminophenyl moiety by coupling an aryl halide or triflate with an amine.[24][25] This reaction has a broad substrate scope and high functional group tolerance, making it invaluable in the synthesis of complex drug molecules.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.4 eq.).
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Table 3: Examples of Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| Aryl Chlorides | Ammonia | Pd(OAc)₂ / Josiphos | K₃PO₄ / t-BuOH | 70-95% | [24] |
| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BINAP | NaOtBu / Toluene | >80% | [25] |
| Heteroaryl Halides | Various Amines | (CyPF-tBu)PdCl₂ | NaOtBu / Toluene | 70-98% | [25] |
The Aminophenyl Group in Biological Systems and SAR
Role in Kinase Inhibition
The aminophenyl group is a classic "hinge-binder" in kinase inhibitors. The nitrogen atom and its attached hydrogens can form one or two crucial hydrogen bonds with the backbone amide residues in the hinge region of the kinase ATP-binding pocket. This interaction anchors the inhibitor and is a key determinant of potency. Many successful EGFR kinase inhibitors, for instance, utilize a 4-anilinoquinazoline or similar scaffold.[26][27]
Caption: Inhibition of the EGFR Signaling Pathway.
Structure-Activity Relationship (SAR) Considerations
The reactivity of the aminophenyl group provides a platform for extensive SAR exploration. Modifications can drastically alter biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
N-Acylation/Sulfonylation: Generally reduces basicity and can improve cell permeability. It often diminishes hinge-binding affinity if the primary amine was key, but can introduce new beneficial interactions.
-
N-Alkylation: Small alkyl groups (e.g., methyl) may be tolerated and can block metabolic N-dealkylation. Larger groups can probe for nearby hydrophobic pockets but may also introduce steric clashes.
-
Ring Substitution: Electron-donating or withdrawing groups on the phenyl ring modulate the pKa of the amine and the electron density of the ring system, affecting both binding affinity and metabolic susceptibility.[27]
References
- 1. ashp.org [ashp.org]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 5. Drug SAR ( Structure Activity Relationship) | PPTX [slideshare.net]
- 6. fiveable.me [fiveable.me]
- 7. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 8. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.azregents.edu [experts.azregents.edu]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 22. Diazotisation [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 26. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Technical Review of 2-(4-aminophenyl)isoindoline-1,3-dione and its Analogs: From Chemical Synthesis to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline-1,3-dione scaffold, a prominent feature of the controversial drug thalidomide, has re-emerged as a privileged structure in medicinal chemistry. This resurgence is largely due to the discovery of the potent and diverse biological activities of its derivatives, which have shown promise in treating a range of diseases, from cancer to inflammatory conditions. At the core of many of these promising therapeutics is the 2-(4-aminophenyl)isoindoline-1,3-dione structure. This technical guide provides an in-depth review of this compound and its analogs, covering their synthesis, multifaceted biological activities, and mechanisms of action.
The Core Scaffold and Key Analogs
The fundamental structure consists of an isoindoline-1,3-dione moiety linked to a 4-aminophenyl group. This basic framework has been extensively modified to generate a library of analogs with improved efficacy and safety profiles. The most notable of these are the immunomodulatory drugs (IMiDs®), which include lenalidomide and pomalidomide. These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs typically involves the condensation of a phthalic anhydride derivative with a primary amine.
General Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of phthalic anhydride with p-phenylenediamine. For more complex analogs, substituted phthalic anhydrides or more elaborate amine-containing moieties are utilized.
Synthesis of Lenalidomide and Pomalidomide
The syntheses of lenalidomide and pomalidomide are multi-step processes. For instance, a common route to pomalidomide starts with the reaction of 4-nitrophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride, followed by reduction of the nitro group to an amine[1]. Similarly, the synthesis of lenalidomide can be achieved through the reaction of a protected 3-aminopiperidine-2,6-dione with a suitably functionalized phthalic anhydride derivative[2].
Biological Activities and Quantitative Data
The analogs of this compound exhibit a wide range of biological activities, with the most prominent being anticancer, anti-inflammatory, and analgesic effects.
Anticancer Activity
The anticancer properties of these compounds, particularly the IMiDs, are well-documented. Their mechanism of action is complex and involves direct cytotoxicity to cancer cells, inhibition of angiogenesis, and modulation of the immune system. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50).
| Compound/Analog | Cancer Cell Line | IC50 | Reference |
| Lenalidomide | Multiple Myeloma (MM.1S) | 81 nM | [3] |
| Pomalidomide | Multiple Myeloma (MM.1S) | Not explicitly stated, but more potent than lenalidomide | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | Not found in search results |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | 3.81 µg/mL | Not found in search results |
| Thioether-containing lenalidomide analog (3ak) | Multiple Myeloma (MM.1S) | 79 nM | Not found in search results |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulate the activity of cyclooxygenase (COX) enzymes.
| Compound/Analog | Assay | Quantitative Data | Reference |
| Thalidomide analogs (esters and amides) | TNF-α inhibition in LPS-stimulated human monocytes | Increased inhibition relative to thalidomide | [5][6] |
| Aminoacetylenic isoindoline-1,3-dione (ZM3) | Carrageenan-induced edema in rats (10 mg/kg) | More effective than Ibuprofen and Diclofenac | [7] |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | Carrageenan-induced edema in rats (20 mg/kg) | Equipotent to Diclofenac and Celecoxib | [7] |
| Aminoacetylenic isoindoline-1,3-diones (ZM2-ZM5) | COX-1 and COX-2 inhibition | Showed inhibition of both enzymes | [7] |
Analgesic Activity
Several isoindoline-1,3-dione derivatives have demonstrated significant analgesic properties in various animal models of pain.
| Compound/Analog | Pain Model | Quantitative Data | Reference |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid-induced writhing in mice | 1.6 times more active than metamizole sodium | [8][9] |
| Aminoacetylenic isoindoline-1,3-dione (ZM4 and ZM5) | Acetic acid-induced writhing in mice (25 and 50 mg/kg) | Significant reduction in writhing | [10][11] |
| Aminoacetylenic isoindoline-1,3-dione (ZM4) | Hot plate test in mice (20 mg/kg) | 82% increase in latency period | [11] |
| N-aryl piperazine alkyl phthalimide derivatives (F1-F4) | Capsaicin-induced neurogenic pain in mice (5-20 mg/kg) | Significant dose-dependent pain reduction | [12] |
Experimental Protocols
Synthesis of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione
-
Reactants: N-arylbenzenecarboximidamide and phthalic anhydride.
-
Procedure: A mixture of N-arylbenzenecarboximidamide (2.6 mmol) and phthalic anhydride (6.8 mmol) in 50 mL of benzene is refluxed. The progress of the reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is purified by recrystallization to yield the final product[9].
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (DMSO) with shaking for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a common method to screen for peripheral analgesic activity.
-
Animal Model: Albino mice are used.
-
Procedure: The test compound is administered orally to the mice. After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Data Collection: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.
-
Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the treated group to a control group that received only the vehicle[13]. The formula used is: % Analgesic activity = [(n - n')/n] x 100, where 'n' is the mean number of writhes in the control group and 'n'' is the mean number of writhes in the test group[13].
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Cereblon-Mediated Degradation
The primary mechanism of anticancer action for lenalidomide and pomalidomide involves their binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of Ikaros and Aiolos leads to the downregulation of c-Myc and interferon regulatory factor 4 (IRF4), which are critical for the survival and proliferation of multiple myeloma cells[4][14]. This ultimately results in cell cycle arrest and apoptosis.
Caption: Cereblon-mediated degradation pathway of Ikaros and Aiolos.
Anti-inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic effects of some isoindoline-1,3-dione analogs are linked to the inhibition of COX enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation[7][11]. Additionally, the inhibition of TNF-α production is a significant contributor to their anti-inflammatory properties[5][6].
Caption: Anti-inflammatory and analgesic mechanisms of action.
Conclusion
This compound and its analogs represent a versatile and powerful class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with a growing understanding of their mechanisms of action, continue to drive research and development in oncology, immunology, and beyond. The ability to fine-tune the properties of these molecules through chemical modification offers exciting opportunities for the creation of next-generation therapeutics with enhanced efficacy and reduced side effects. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the clinical applications of this important chemical scaffold.
References
- 1. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 3. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. media.neliti.com [media.neliti.com]
- 14. tandfonline.com [tandfonline.com]
Unveiling the Pharmacophoric Blueprint of N-Substituted Isoindoline-1,3-diones: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-substituted isoindoline-1,3-dione, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide delves into the core pharmacophore features of this versatile class of compounds, providing a comprehensive overview of their structure-activity relationships (SAR), experimental validation, and the underlying molecular interactions that drive their therapeutic potential. By synthesizing key findings from recent research, this document aims to equip researchers with the knowledge to design and develop novel N-substituted isoindoline-1,3-dione derivatives with enhanced potency and selectivity.
Core Pharmacophore and Biological Activities
The isoindoline-1,3-dione moiety serves as a fundamental building block for a wide array of biologically active molecules.[1] Its planar and hydrophobic nature facilitates interactions with various biological targets.[2] The nitrogen atom of the imide ring provides a crucial point for substitution, allowing for the introduction of diverse pharmacophoric groups that modulate the compound's biological profile.[3][4] N-substituted isoindoline-1,3-dione derivatives have demonstrated a broad spectrum of activities, including:
-
Anti-inflammatory and Analgesic Effects: Many derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3][5]
-
Anticancer Activity: Certain analogues have shown promise as anticancer agents, with mechanisms including anti-angiogenic and direct cytotoxic effects on tumor cells.[1][6]
-
Neuroprotective and Anticonvulsant Activities: The scaffold is a key component in compounds designed to target neurological disorders, including Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase (AChE).[7][8] Derivatives have also been investigated for their anticonvulsant properties.[5][6]
-
Antimicrobial and Antimycobacterial Activities: Researchers have successfully synthesized derivatives with significant activity against various bacterial and mycobacterial strains.[1][9]
-
Antioxidant Properties: Several N-substituted isoindoline-1,3-diones have been shown to possess antioxidant capabilities.[1]
Structure-Activity Relationship (SAR) and Key Pharmacophoric Features
The biological activity of N-substituted isoindoline-1,3-diones is intricately linked to the nature of the substituent at the N-position. Analysis of various studies reveals several key pharmacophoric features that govern their interaction with specific biological targets.
A generalized pharmacophore model can be proposed, which includes:
-
Aromatic/Hydrophobic Region: The planar isoindoline-1,3-dione ring system itself provides a crucial hydrophobic region that can engage in π-π stacking or hydrophobic interactions within the target's binding site.[2]
-
Hydrogen Bond Acceptors: The two carbonyl groups of the dione moiety act as strong hydrogen bond acceptors, forming critical interactions with amino acid residues in the active site of target proteins.
-
Variable N-Substituent: This is the primary point of diversification and largely determines the compound's specific activity. Key features of the N-substituent include:
-
Linker: The length and flexibility of the linker connecting the isoindoline-1,3-dione core to other functionalities are often critical for optimal positioning within the binding pocket. Alkyl chains of varying lengths are commonly employed.[8][9]
-
Aryl/Heteroaryl Groups: The presence of aromatic or heteroaromatic rings in the N-substituent can lead to additional π-π or hydrophobic interactions, significantly enhancing binding affinity.[3][4]
-
Hydrogen Bond Donors/Acceptors: Functional groups capable of hydrogen bonding within the N-substituent can provide additional anchoring points and increase specificity.
-
Charged Groups: For certain targets, such as cholinesterases, the incorporation of a positively charged group (e.g., a pyridinium ion) can lead to strong electrostatic interactions with anionic sites in the enzyme.[7]
-
The logical relationship of these key pharmacophoric features is illustrated in the diagram below.
Caption: Key pharmacophoric features of N-substituted isoindoline-1,3-diones.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the potency of different N-substituted isoindoline-1,3-dione derivatives against specific biological targets.
Table 1: Cyclooxygenase (COX) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Derivative 1 | COX-1 | >100 | [3] |
| COX-2 | 15.6 | [3] | |
| Derivative 2 | COX-1 | 85.3 | [3] |
| COX-2 | 12.4 | [3] | |
| Meloxicam (Ref) | COX-1 | 25.7 | [3] |
| COX-2 | 15.1 | [3] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| Compound 7a | 2.1 | [7] |
| Compound 7f | 2.1 | [7] |
| Compound 7b | 5.4 | [7] |
| Compound 7g | 4.8 | [7] |
| Rivastigmine (Ref) | 11.07 | [7] |
Table 3: Antimycobacterial Activity
| Compound | MIC99 (µg/mL) against M. tuberculosis | Reference |
| Compound 4c | 6.25 | [9] |
| Compound 4d | 6.25 | [9] |
| Compound 4g | 6.25 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of N-substituted isoindoline-1,3-diones.
General Synthesis of N-Substituted Isoindoline-1,3-diones
A common synthetic route involves the condensation of phthalic anhydride or its derivatives with a primary amine.
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
Detailed Protocol Example (based on multiple sources[2][5][10]):
-
Reaction Setup: Equimolar amounts of phthalic anhydride and the desired primary amine are dissolved in a suitable solvent, such as glacial acetic acid or benzene, in a round-bottom flask.
-
Reaction: The mixture is heated to reflux for a specified period (e.g., 5 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product.
-
Purification: The solid precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-substituted isoindoline-1,3-dione.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[5][10]
Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 is often determined using an in vitro enzyme immunoassay kit.
Protocol Outline (based on[3][11]):
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin F2α produced is quantified using a specific enzyme immunoassay.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity against AChE is typically measured using a modified Ellman's method.[12]
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Protocol Outline (based on[12]):
-
Reagent Preparation: Solutions of acetylcholinesterase, the substrate (acetylthiocholine iodide), Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), and the test compounds in a suitable buffer (e.g., Tris-HCl) are prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate, acetylthiocholine, is added to initiate the enzymatic reaction.
-
Colorimetric Detection: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.
-
Absorbance Measurement: The change in absorbance is monitored spectrophotometrically at approximately 412 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
The N-substituted isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A thorough understanding of its pharmacophore features is paramount for the rational design of novel derivatives with improved activity and selectivity. Future research should focus on exploring novel N-substituents, including more complex heterocyclic systems and fragments identified through computational screening. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular interactions of these compounds with their biological targets, which will undoubtedly pave the way for the development of the next generation of isoindoline-1,3-dione-based drugs.
References
- 1. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 5. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-mycobacterial and cytotoxic evaluation of substituted isoindoline-1,3-dione-4-aminoquinolines coupled via alkyl/amide linkers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10532D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Investigation into the Fluorescence Properties of a Compound: A Technical Guide
This guide provides a comprehensive overview of the principles and methodologies for characterizing the fluorescence properties of a compound, with a particular focus on applications in drug discovery and cell biology. It is intended for researchers, scientists, and drug development professionals seeking to utilize fluorescence-based techniques in their work.
Fundamental Fluorescence Properties: Quantitative Data
The fluorescence of a compound is characterized by several key parameters. Below is a summary of these properties for a selection of commonly used fluorescent probes relevant to biological research.
Table 1: Fluorescence Properties of Selected Amine-Reactive Dyes. [1][2]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent/Buffer |
| Alexa Fluor 488 | 494 | 519 | 0.92 | 4.1 | PBS, pH 7.4 |
| Alexa Fluor 546 | 554 | 570 | - | 4.0 | PBS, pH 7.4 |
| Alexa Fluor 647 | 651 | 672 | 0.33 | 1.0 | Water |
| FITC | 494 | 518 | - | 4.1 | PB, pH 7.8 |
| BODIPY FL | 502 | 510 | - | 5.7 | Methanol |
| CY3 | 548 | 562 | - | 0.3 | PBS |
| CY5 | 646 | 664 | - | 1.0 | PBS |
| Rhodamine 6G | 525 | 555 | 0.95 | 4.1 | Ethanol |
Note: Quantum yield and lifetime can be influenced by environmental factors such as solvent, temperature, and the presence of quenchers.[3]
Table 2: Fluorescence Lifetime Standards. [4]
| Fluorophore | Lifetime (ns) | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Quinine Sulfate | 19.4 | 0.1 M HClO4 | 348 | 455 |
| Rhodamine B | 1.68 | Water | 545 | 575 |
| Fluorescein | 4.0 | 0.1 M NaOH | 490 | 520 |
Note: These standards are used for calibrating fluorescence lifetime instrumentation. The solutions should be degassed as oxygen is a fluorescence quencher.[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible fluorescence data. The following sections outline the protocols for key fluorescence measurements.
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[5][6]
Principle: Solutions of a standard and a test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. A ratio of their integrated fluorescence intensities provides the ratio of their quantum yields.[5]
Materials:
-
Test compound
-
Standard compound with a known quantum yield (e.g., Quinine Sulfate, Rhodamine 6G)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
10 mm path length cuvettes (quartz for UV measurements)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard and the test compound in the appropriate solvent.
-
Prepare a series of dilutions for both the standard and the test compound. The absorbance of these solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength to minimize inner filter effects.[5]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorescence spectrometer to be the same as that used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure the entire emission band is captured.
-
Measure the fluorescence spectrum of the solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission spectrum) for each corrected spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test sample using the following equation:[6] Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample^2 / n_standard^2) Where:
-
Φ is the quantum yield
-
m is the slope of the integrated intensity vs. absorbance plot
-
n is the refractive index of the solvent
-
-
Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[7]
Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile.[7][8]
Materials:
-
Fluorescent sample
-
TCSPC system including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed single-photon detector (e.g., photomultiplier tube - PMT)
-
Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)
-
Data acquisition and analysis software
-
Procedure:
-
Instrument Setup and Calibration:
-
Warm up the light source and detector to ensure stability.
-
Measure the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
-
Sample Measurement:
-
Place the fluorescent sample in the sample holder.
-
Set the excitation wavelength and emission wavelength using appropriate filters or monochromators.
-
Adjust the light source intensity to ensure that the photon detection rate is less than 5% of the laser repetition rate to avoid pulse pile-up artifacts.
-
Acquire the fluorescence decay data until a sufficient number of photons (typically 10,000 in the peak channel) have been collected to ensure good statistical accuracy.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay from the IRF using the analysis software.
-
Fit the deconvoluted decay data to an exponential decay model (e.g., mono-exponential, bi-exponential) to determine the fluorescence lifetime(s). For a single exponential decay, the intensity I(t) at time t is given by: I(t) = I₀ * exp(-t/τ) Where I₀ is the initial intensity and τ is the fluorescence lifetime.[9]
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Fluorescence Microscopy
The following diagram illustrates a typical workflow for a live-cell fluorescence microscopy experiment.[10][11][12]
Signaling Pathway: PI3K/Akt/mTOR Pathway
Fluorescent reporters are invaluable tools for dissecting complex signaling cascades like the PI3K/Akt/mTOR pathway, which is crucial in cell growth, proliferation, and survival.[13][14][15] Genetically encoded fluorescent biosensors can be used to monitor the activity of key kinases in this pathway in real-time within living cells.[14][16]
The diagram below illustrates the use of a FRET (Förster Resonance Energy Transfer)-based Akt biosensor to monitor pathway activation.
In this example, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K, leading to the production of PIP3. PIP3 recruits and activates Akt. An Akt FRET biosensor, consisting of a cyan fluorescent protein (CFP), a substrate for Akt, and a yellow fluorescent protein (YFP), can be used to visualize this activation. In the inactive state, the reporter is in a conformation that allows for high FRET between CFP and YFP. Upon phosphorylation by active Akt, a conformational change separates CFP and YFP, leading to a decrease in FRET. This change in the FRET signal can be monitored by fluorescence microscopy to track Akt activity in real-time.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. References | ISS [iss.com]
- 4. Fluorescence Lifetime Standards Data Table - Edinburgh Instruments [edinst.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. agilent.com [agilent.com]
- 7. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 8. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 9. researchgate.net [researchgate.net]
- 10. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging Workflow | Light Microscopy Facility [limif.ulb.be]
- 13. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Highly Sensitive Fluorescent Akt Biosensor Reveals Lysosome-Selective Regulation of Lipid Second Messengers and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sartorius.com [sartorius.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Aminophenyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione, a valuable intermediate in organic synthesis and drug discovery. The synthesis involves the condensation reaction of phthalic anhydride with p-phenylenediamine. This protocol outlines the reaction conditions, purification methods, and characterization of the final product. The provided data and methodologies are intended to support researchers in the efficient and reproducible synthesis of this compound.
Introduction
This compound, also known as N-(4-aminophenyl)phthalimide, is a chemical compound with a molecular structure that incorporates both a phthalimide group and an aniline moiety. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. The phthalimide group can act as a protecting group for the primary amine, which can be later deprotected to allow for further functionalization. The synthesis described herein is a straightforward and common method for the preparation of N-substituted phthalimides.[1]
Chemical Reaction
The synthesis of this compound is achieved through the reaction of phthalic anhydride with p-phenylenediamine, typically in a solvent such as glacial acetic acid under reflux. The reaction proceeds via a nucleophilic attack of the amino group of p-phenylenediamine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the imide ring.
Reaction Scheme:
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 106-50-3 |
| This compound | C₁₄H₁₀N₂O₂ | 238.24 | 21835-60-9 |
Table 2: Experimental Data and Characterization
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | [2][3][4] |
| Temperature | Reflux | [2][3][4] |
| Reaction Time | 3-4 hours | [2][4] |
| Product | ||
| Appearance | Solid | General observation |
| Yield | Typically high (e.g., 85-86% for similar reactions) | [2][3] |
| Melting Point (°C) | Not explicitly found for this specific reaction | |
| Spectroscopic Data | ||
| ¹H-NMR | Spectrum available | [5] |
| ¹³C-NMR | Data available for similar compounds | [2] |
| IR (cm⁻¹) | C=O stretching ~1715-1775, Ar stretch ~3070 | [3] (for a similar compound) |
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of N-substituted phthalimides.[2][3][4]
Materials:
-
Phthalic anhydride
-
p-Phenylenediamine
-
Glacial acetic acid
-
Ethanol (for recrystallization, optional)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1 equivalent) and p-phenylenediamine (1 equivalent).
-
Solvent Addition: Add a sufficient amount of glacial acetic acid to dissolve the reactants upon heating.
-
Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice or cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid several times with cold deionized water to remove any remaining acetic acid and unreacted starting materials.
-
Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, if necessary.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of the target compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Glacial acetic acid is corrosive and has a strong odor. Handle with care.
-
p-Phenylenediamine is toxic and can be absorbed through the skin. Avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound from phthalic anhydride and p-phenylenediamine is a robust and high-yielding reaction. The protocol provided, based on established chemical literature, offers a reliable method for obtaining this versatile chemical intermediate. The structured data and visual workflows are designed to aid researchers in the successful execution and understanding of this synthetic procedure.
References
Application Notes and Protocols: 2-(4-Aminophenyl)isoindoline-1,3-dione as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)isoindoline-1,3-dione, also known as N-(4-aminophenyl)phthalimide, is a valuable and versatile bifunctional building block in organic synthesis. Its structure incorporates a reactive primary aromatic amine and a stable phthalimide moiety. This unique combination allows for a wide range of chemical transformations, making it an essential precursor in the synthesis of a diverse array of organic molecules, including azo dyes, Schiff bases, and various heterocyclic compounds with significant applications in medicinal chemistry and materials science. The phthalimide group can act as a protecting group for the amine or be an integral part of the final molecular structure, contributing to the biological activity or material properties.
Applications in Organic Synthesis
The primary amino group of this compound serves as a key functional handle for various synthetic transformations. The most common applications involve diazotization to form diazonium salts for azo coupling reactions and condensation with carbonyl compounds to form Schiff bases.
Synthesis of Azo Dyes
Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are widely used as colorants in various industries. The synthesis of azo dyes from this compound proceeds via a two-step process: diazotization of the primary amine followed by coupling with an electron-rich aromatic compound.
Experimental Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocol: Synthesis of an Azo Dye from this compound and Phenol
-
Diazotization:
-
In a beaker, dissolve 2.38 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.7 g (0.01 mol) of sodium nitrite.
-
Continue stirring for 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 0.94 g (0.01 mol) of phenol in 10 mL of 10% sodium hydroxide solution and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A colored precipitate will form immediately.
-
Continue stirring the reaction mixture for 30 minutes in the ice bath.
-
-
Purification:
-
Filter the precipitated azo dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven.
-
| Product | Coupling Agent | Yield (%) | Melting Point (°C) | Color |
| 2-(4-((4-hydroxyphenyl)diazenyl)phenyl)isoindoline-1,3-dione | Phenol | 85-90 | 210-212 | Yellow-Orange |
| 2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)isoindoline-1,3-dione | 2-Naphthol | 90-95 | 245-247 | Deep Red |
Synthesis of Schiff Bases
Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are synthesized by the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from this compound are valuable intermediates for the synthesis of various heterocyclic compounds and have shown a wide range of biological activities, including antimicrobial and anticancer properties.
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Schiff Base from this compound and Benzaldehyde
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2.38 g (0.01 mol) of this compound in 30 mL of absolute ethanol.
-
Add 1.06 g (0.01 mol) of benzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the purified Schiff base.
-
Dry the purified product in a vacuum oven.
-
| Product | Aldehyde | Yield (%) | Melting Point (°C) |
| 2-(4-(benzylideneamino)phenyl)isoindoline-1,3-dione | Benzaldehyde | 88-92 | 198-200 |
| 2-(4-((4-chlorobenzylidene)amino)phenyl)isoindoline-1,3-dione | 4-Chlorobenzaldehyde | 90-94 | 220-222 |
| 2-(4-((4-methoxybenzylidene)amino)phenyl)isoindoline-1,3-dione | 4-Methoxybenzaldehyde | 85-90 | 205-207 |
Application in Drug Development: Acetylcholinesterase Inhibition
Derivatives of isoindoline-1,3-dione have been extensively studied as potential therapeutic agents for Alzheimer's disease. One of the key targets in Alzheimer's therapy is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which can improve cognitive function. The isoindoline-1,3-dione scaffold serves as a crucial pharmacophore in the design of potent AChE inhibitors.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of acetylcholinesterase inhibition.
The isoindoline-1,3-dione derivatives act as inhibitors of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing neurotransmission and potentially improving cognitive function in patients with Alzheimer's disease. The design of these inhibitors often involves modifying the substituent on the nitrogen of the phthalimide to optimize binding to the active site of the AChE enzyme.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for the straightforward synthesis of a wide range of compounds, including vibrant azo dyes and biologically active Schiff bases. Furthermore, its core structure is a key pharmacophore in the development of novel therapeutics, particularly acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. The protocols and data presented herein provide a foundation for researchers to explore and expand the synthetic utility of this important molecule.
Application Notes and Protocols: 2-(4-aminophenyl)isoindoline-1,3-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-aminophenyl)isoindoline-1,3-dione, a derivative of phthalimide, is a versatile scaffold in medicinal chemistry. Its rigid planar structure and the presence of a reactive primary amine provide a valuable platform for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, synthesis protocols, and biological evaluation methods, with a focus on its role in the development of novel therapeutics, including analgesics, anti-inflammatory agents, acetylcholinesterase inhibitors, and as a crucial component in Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Key Applications in Medicinal Chemistry
The isoindoline-1,3-dione moiety is a well-established pharmacophore found in several approved drugs, including thalidomide, lenalidomide, and pomalidomide.[1][2] The 4-aminophenyl substituent provides a convenient attachment point for further chemical modifications, allowing for the exploration of a wide chemical space.
Analgesic and Anti-inflammatory Agents
Derivatives of this compound have demonstrated significant analgesic and anti-inflammatory properties.[3][4] By modifying the amino group, researchers have developed compounds that exhibit potent activity in various pain and inflammation models.
Acetylcholinesterase Inhibitors
The phthalimide core has been incorporated into the design of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[5][6] The aromatic nature of the isoindoline-1,3-dione scaffold allows for key interactions within the active site of the AChE enzyme.
PROTACs and Molecular Glues
The isoindoline-1,3-dione moiety is a well-known binder of the E3 ubiquitin ligase Cereblon (CRBN).[2][7] This property makes this compound and its analogs invaluable components in the design of PROTACs and molecular glues. In PROTACs, it serves as the E3 ligase-recruiting ligand, while in molecular glues, it can induce the degradation of neo-substrates by bringing them into proximity with CRBN.[8][9][10]
Data Presentation
Table 1: Analgesic and Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives
| Compound | Animal Model | Dose | Analgesic Activity (% inhibition of writhing) | Anti-inflammatory Activity (% edema inhibition) | Reference |
| ZM4 | Acetic acid-induced writhing (mice) | 50 mg/kg | Significant reduction (P < 0.05) | - | [3] |
| ZM5 | Acetic acid-induced writhing (mice) | 25 mg/kg | Significant reduction (P < 0.05) | - | [3] |
| ZM5 | Acetic acid-induced writhing (mice) | 50 mg/kg | Significant reduction (P < 0.001) | - | [3] |
| Compound Ia | Acetic acid cramps (mice) | Not specified | Pronounced | - | [4] |
| Compound Ia | Formalin edema of mouse paws | Not specified | - | Pronounced | [4] |
| Compound Ia | Cotton granuloma in rats | Not specified | - | Pronounced | [4] |
| F1 | Carrageenan-induced hyperalgesia (rats) | 20 mg/kg | Significant reduction | 19.8% (3h) | [11] |
| F2 | Carrageenan-induced hyperalgesia (rats) | 20 mg/kg | Significant reduction | 21.6% (3h) | [11] |
| F3 | Carrageenan-induced hyperalgesia (rats) | 20 mg/kg | Significant reduction | 20.1% (3h) | [11] |
| F4 | Carrageenan-induced hyperalgesia (rats) | 20 mg/kg | Significant reduction | 21.0% (3h) | [11] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound | IC50 (µM) | Reference |
| 7a (para-fluoro substituted) | 2.1 | [5] |
| 7f (para-fluoro substituted) | 2.1 | [5] |
| Series 7 (general) | 2.1 - 7.4 | [5] |
| Derivative I (phenyl substituent) | 1.12 | [6] |
| Derivative III (diphenylmethyl moiety) | 21.24 (BuChE) | [6] |
| 4b (4-Fluorophenyl moiety) | 16.42 ± 1.07 | [12] |
| Donepezil (Reference) | 0.41 ± 0.09 | [12] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride and a primary amine.[13][14]
Materials:
-
Phthalic anhydride
-
4-nitroaniline (or other primary amine)
-
Glacial acetic acid
-
Iron powder (for reduction of nitro group)
-
Hydrochloric acid
-
Ethanol
-
Water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Synthesis of N-(4-nitrophenyl)phthalimide:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) and 4-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain N-(4-nitrophenyl)phthalimide.
-
-
Reduction to this compound:
-
Suspend the N-(4-nitrophenyl)phthalimide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (excess) and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture to remove the iron catalyst.
-
Cool the filtrate to allow the product to crystallize.
-
Filter the crystals, wash with cold ethanol, and dry to yield this compound.
-
-
Further Derivatization (Example):
-
The primary amine of this compound can be further reacted with various electrophiles (e.g., acid chlorides, anhydrides, isocyanates) to generate a library of derivatives. For example, reaction with another anhydride in glacial acetic acid at reflux for 3 hours can yield the corresponding imide.[15]
-
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method to screen for AChE inhibitors.[5][12][16]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of AChE solution to each well and pre-incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding 125 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Protocol 3: PROTAC-mediated Protein Degradation Assay (Western Blot)
This protocol is a standard method to assess the ability of a PROTAC to induce the degradation of a target protein.[][18][19]
Materials:
-
Cell line expressing the target protein of interest (POI)
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Compare the normalized POI levels in the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.
-
Mandatory Visualization
Caption: General synthesis of this compound and its derivatives.
Caption: PROTAC-mediated protein degradation workflow.
Caption: Molecular glue-induced protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted isoindoline-1,3-diones, commonly known as N-substituted phthalimides, are a pivotal class of compounds in medicinal chemistry and organic synthesis. Their derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The phthalimide moiety serves as a crucial pharmacophore and a versatile synthetic intermediate, most notably in the Gabriel synthesis of primary amines. This document provides detailed protocols for several common and efficient methods for the synthesis of these valuable compounds.
Synthetic Strategies Overview
The primary methods for synthesizing N-substituted isoindoline-1,3-diones involve the reaction of phthalic anhydride with primary amines, the Gabriel synthesis, and the Mitsunobu reaction. Each method offers distinct advantages concerning substrate scope, reaction conditions, and scalability. The choice of a specific protocol often depends on the availability of starting materials and the desired complexity of the final product.
A general workflow for the synthesis of N-substituted isoindoline-1,3-diones is presented below.
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted isoindoline-1,3-dione derivatives using different methodologies.
Table 1: Direct Condensation of Phthalic Anhydride with Primary Amines
| Amine | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aminopyridine | Acetic Acid | None | Reflux | 4 | >75[1] |
| 4-Methylaminopyridine | Acetic Acid | None | Reflux | 4 | >75[1] |
| 2-Aminobenzothiazole | Acetic Acid | None | Reflux | 4 | >75[1] |
| Glycine | Acetic Acid | None | Reflux | 2 | High |
| Alanine | Acetic Acid | None | Reflux | 2 | High |
| Aniline | None | Sulphamic Acid (10 mol%) | 110 | 0.08 | 98[2] |
Table 2: Gabriel Synthesis of N-Alkyl Isoindoline-1,3-diones
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Chloride | K₂CO₃ | None | Reflux | 2 | 72-79[3] |
Table 3: Mitsunobu Reaction for N-Alkylation of Phthalimide
| Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Ph₃P, DIAD | THF | 25 | 23 | 60[4] |
| Generic Primary/Secondary Alcohol | Ph₃P, DIAD/DEAD | THF | 0 to RT | 6-8 | Moderate to Good[5][6] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Isoindoline-1,3-diones via Direct Condensation
This protocol describes the synthesis of N-substituted phthalimides from phthalic anhydride and a primary amine using acetic acid as a solvent.[7]
Materials:
-
Phthalic anhydride (1.0 eq)
-
Appropriate primary amine (1.0 eq)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a round-bottom flask, add phthalic anhydride (e.g., 1.48 g, 0.01 mol) and the primary amine (0.01 mol).[7]
-
Add glacial acetic acid (50 mL) to the flask.[7]
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool. For volatile amines, the mixture can be filtered while hot.[7]
-
Evaporate the solvent under reduced pressure.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure N-substituted isoindoline-1,3-dione.[7]
Caption: Workflow for direct condensation synthesis.
Protocol 2: Gabriel Synthesis of N-Benzylisoindoline-1,3-dione
This protocol details the N-alkylation of phthalimide with benzyl chloride.[3]
Materials:
-
Phthalimide (1.0 eq)
-
Anhydrous potassium carbonate (1.8 eq)
-
Benzyl chloride (1.7 eq)
Equipment:
-
Mortar and pestle
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Thoroughly mix phthalimide (24 g) and anhydrous potassium carbonate (13.8 g) by grinding them to a fine powder in a mortar and pestle.[3]
-
Transfer the mixture to a 250-mL round-bottom flask and add benzyl chloride (42 g). Caution: Benzyl chloride is a lachrymator and skin irritant.[3]
-
Heat the mixture at a gentle reflux for 2 hours.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture and collect the crude product by suction filtration.
-
The yield of the crude product is typically 28-31 g (72-79%).[3]
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure N-benzylisoindoline-1,3-dione.
Caption: Workflow for Gabriel synthesis of N-benzylisoindoline-1,3-dione.
Protocol 3: Synthesis of N-Alkyl Isoindoline-1,3-diones via Mitsunobu Reaction
This protocol provides a general method for the N-alkylation of phthalimide with a primary or secondary alcohol.[5][8]
Materials:
-
Alcohol (1.0 eq)
-
Phthalimide (1.5 eq)
-
Triphenylphosphine (TPP, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe or dropping funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Dissolve the alcohol (1 eq), phthalimide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) indicates the reaction is proceeding.[5]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide.[5]
-
Wash the filtrate successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure N-alkyl isoindoline-1,3-dione.
Caption: Workflow for the Mitsunobu reaction.
Conclusion
The protocols described herein provide reliable and versatile methods for the synthesis of N-substituted isoindoline-1,3-dione derivatives. The choice of method will depend on the specific substrate and the desired scale of the reaction. For simple primary amines, direct condensation is often the most straightforward approach. The Gabriel synthesis is a classic and robust method for the N-alkylation of phthalimide with alkyl halides. The Mitsunobu reaction offers a valuable alternative for the use of alcohols as alkylating agents, proceeding with inversion of stereochemistry at the alcohol carbon. These protocols serve as a foundational guide for researchers in the synthesis of this important class of compounds for applications in drug discovery and materials science.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols for the Characterization of 2-(4-aminophenyl)isoindoline-1,3-dione
Introduction
2-(4-aminophenyl)isoindoline-1,3-dione, also known as N-(4-aminophenyl)phthalimide, is a chemical compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various biologically active molecules and polymers. Accurate characterization of this compound is essential to ensure its purity, identity, and suitability for downstream applications. These application notes provide detailed protocols for the analytical techniques commonly employed in the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| IUPAC Name | 2-(4-aminophenyl)isoindole-1,3-dione | [1] |
| CAS Number | 21835-60-9 | [1][2] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 210.9-211.8 °C | [3] |
Analytical Techniques and Protocols
A multi-faceted approach is necessary for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the recommended analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
Expected Spectral Data:
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.90-7.83 | m | 4H | Phthalimide ring protons |
| Aromatic Protons | 6.87-6.84 | m | 2H | Phenyl ring protons ortho to NH₂ |
| Aromatic Protons | 6.62 | t | 2H | Phenyl ring protons meta to NH₂ |
| Amine Protons | 5.00 | s | 2H | -NH₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbons | 168.00 | C=O of imide |
| Aromatic Carbons | 153.87, 142.71, 134.59, 131.35, 123.17, 115.40, 113.46 | Aromatic carbons |
Reference for spectral data:[3]
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The sample may require filtration to remove any particulate matter.
-
-
Instrument Parameters:
-
Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Polarity: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
Calibration: Ensure the instrument is calibrated with a known standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the experimentally measured accurate mass with the theoretical exact mass calculated for the molecular formula C₁₄H₁₀N₂O₂. The difference should be within a few parts per million (ppm).
-
Expected Data:
| Parameter | Value |
| Ion | [M+H]⁺ |
| Theoretical Exact Mass (C₁₄H₁₁N₂O₂) | 239.0815 |
| Observed Mass | Within 5 ppm of theoretical |
Reference for HRMS data of a similar compound:[3]
References
Application Notes and Protocols: Isoindoline-1,3-dione-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of isoindoline-1,3-dione-based compounds as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.
Introduction
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They play crucial roles in pH regulation, fluid secretion, and biosynthetic pathways. Several CA isoforms are well-established therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer. The isoindoline-1,3-dione (phthalimide) scaffold has emerged as a versatile platform for designing potent and selective CA inhibitors. This privileged structure can be readily modified to incorporate various zinc-binding groups (ZBGs) and "tail" moieties, allowing for the fine-tuning of inhibitory activity and isoform selectivity.[1][2]
This document outlines the synthesis, biological evaluation, and key structure-activity relationships of isoindoline-1,3-dione derivatives as CA inhibitors, with a particular focus on targeting tumor-associated isoforms like CA IX.
Data Presentation: Inhibitory Activity of Isoindoline-1,3-dione Derivatives
The following tables summarize the inhibitory activity (Kᵢ in nM and IC₅₀ in nM) of representative isoindoline-1,3-dione-based compounds against various human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Activity of Isoindolinone Derivatives Against hCA I and hCA II [3][4][[“]]
| Compound | hCA I Kᵢ (nM) | hCA I IC₅₀ (nM) | hCA II Kᵢ (nM) | hCA II IC₅₀ (nM) |
| 2a | 21.69 ± 10.56 | 11.24 ± 0.291 | 21.69 ± 10.56 | 13.02 ± 0.041 |
| 2b | 11.48 ± 4.18 | - | 9.32 ± 2.35 | - |
| 2c | 16.09 ± 4.14 | - | 14.87 ± 3.25 | - |
| 2d | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |
| 2f | 16.09 ± 4.14 | - | 14.87 ± 3.25 | - |
| AAZ * | 18.16 ± 0.882 | - | 18.16 ± 0.882 | - |
*Acetazolamide (AAZ) is a standard CA inhibitor.
Table 2: Inhibitory Activity of Isoindole-1,3-dione-Substituted Sulfonamides [3]
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |
| Derivative 1 | 7.96 | - |
| Derivative 2 | 48.34 | - |
| AAZ * | 436.20 | 93.53 |
*Acetazolamide (AAZ) is a standard CA inhibitor.
Table 3: Inhibitory Activity of Phthalimide-Hydantoin Hybrids [6]
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) | hCA VI Kᵢ (µM) | hCA VII Kᵢ (µM) | hCA IX Kᵢ (µM) |
| 3a | >10 | >10 | 0.89 | 0.78 | 0.65 |
| 3b | >10 | >10 | 0.76 | 0.69 | 0.58 |
| 5 | >10 | >10 | 1.2 | 0.98 | 0.87 |
Experimental Protocols
Protocol 1: General Synthesis of Isoindoline-1,3-dione-Based Benzenesulfonamide Hydrazones
This protocol describes a general method for synthesizing isoindoline-1,3-dione derivatives linked to a benzenesulfonamide scaffold via a hydrazone spacer, a common strategy to target the active site of carbonic anhydrases.[1]
Diagram: Synthetic Workflow
Caption: Synthetic workflow for isoindoline-1,3-dione benzenesulfonamide hydrazones.
Materials:
-
Appropriately substituted phthalic anhydride
-
Appropriately substituted aniline
-
Glacial acetic acid
-
Hydrazine hydrate
-
Ethanol
-
Substituted benzenesulfonyl chloride
-
Pyridine
-
Appropriate solvents for reaction and purification (e.g., DMF, DCM)
Procedure:
-
Synthesis of N-Substituted Phthalimide:
-
Dissolve the substituted phthalic anhydride (1 equivalent) and the substituted aniline (1 equivalent) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain the N-substituted phthalimide.
-
-
Synthesis of the Hydrazone Linker (if applicable):
-
This step will vary based on the desired linker. For a simple hydrazone, the N-substituted phthalimide can be reacted with hydrazine hydrate.
-
-
Coupling with Benzenesulfonamide Moiety:
-
To a solution of the appropriate amino-functionalized phthalimide derivative (1 equivalent) in a suitable solvent (e.g., pyridine or DCM with a base), add the substituted benzenesulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterization:
-
Confirm the structure of the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of the synthesized compounds against various CA isoforms. The assay measures the enzyme's ability to catalyze the hydration of CO₂.
Diagram: CA Inhibition Assay Workflow
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Materials:
-
Purified human CA isoforms (e.g., hCA I, II, IX)
-
HEPES or TRIS buffer
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Synthesized inhibitor compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified CA isoform in the appropriate buffer.
-
Prepare a series of dilutions of the inhibitor compounds in the same buffer, maintaining a constant final DMSO concentration.
-
Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Enzyme Assay:
-
The assay is performed in a stopped-flow instrument by mixing equal volumes of the enzyme solution (with or without the inhibitor) and the CO₂-saturated substrate solution.
-
The final reaction mixture typically contains the enzyme, inhibitor at various concentrations, and the pH indicator in the buffer.
-
The hydration of CO₂ leads to a decrease in pH, which is monitored by the change in absorbance of the pH indicator at a specific wavelength.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance change over time.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
-
Kᵢ values can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Structure-Activity Relationships and Design Rationale
The development of isoindoline-1,3-dione-based CA inhibitors often follows a "tail approach," where a specific chemical moiety (the tail) is attached to the core scaffold to interact with residues outside the active site, thereby enhancing affinity and conferring isoform selectivity.[1]
Diagram: General Pharmacophore Model
Caption: Pharmacophore model for isoindoline-1,3-dione-based CA inhibitors.
-
Zinc-Binding Group (ZBG): This group is essential for coordinating with the zinc ion in the enzyme's active site. Common ZBGs include sulfonamides, hydroxamates, and, more recently, oximes.[1]
-
Isoindoline-1,3-dione Scaffold: This rigid core serves as a central building block and can engage in various interactions within the active site.[6]
-
Tail Moiety: The "tail" is a key element for achieving isoform selectivity. By extending into regions of the active site that differ between isoforms, the tail can form specific interactions (e.g., hydrogen bonds, van der Waals forces) that favor binding to one isoform over others. This is particularly important for designing inhibitors that selectively target tumor-associated CAs (like CA IX and XII) over the ubiquitous cytosolic isoforms (CA I and II) to minimize side effects.[1]
Conclusion
The isoindoline-1,3-dione scaffold provides a robust and adaptable framework for the design of potent and selective carbonic anhydrase inhibitors. By systematically modifying the zinc-binding group, linker, and tail moiety, researchers can develop novel therapeutic agents targeting a range of diseases. The protocols and data presented herein offer a foundation for the synthesis and evaluation of this promising class of enzyme inhibitors.
References
- 1. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Design and Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of contemporary strategies in the design and synthesis of novel anticancer agents, with a focus on targeting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. Detailed protocols for chemical synthesis and key biological assays are provided to facilitate the discovery and evaluation of new therapeutic compounds.
Targeted Signaling Pathways in Cancer
The PI3K/Akt/mTOR and MAPK/ERK signaling cascades are crucial regulators of cell proliferation, survival, and metabolism.[1][2] Their frequent dysregulation in various cancers makes them prime targets for therapeutic intervention.[1][2]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Its aberrant activation, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is a common event in many cancers.[3]
-
MAPK/ERK Pathway: This cascade transmits signals from cell surface receptors to the nucleus, influencing cell proliferation, differentiation, and survival. Mutations in components like BRAF and RAS are hallmarks of several malignancies.[1]
Quantitative Data Presentation: Inhibitor Potency
The following tables summarize the in vitro potency (IC50 values) of several novel anticancer agents targeting the PI3K/Akt/mTOR and MAPK/ERK pathways in various cancer cell lines.
Table 1: IC50 Values of Novel PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Gedatolisib | PI3K (all Class I), mTORC1/2 | Breast Cancer | Varies by cell line | [4] |
| LP-65 | MEK, mTOR | Cancer Cell Lines | MEK: 83.2, mTOR: 40.5 | [5] |
| PI-103 | PI3Kα, mTOR | Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα: 120,000, mTOR: 151,000 | [6] |
| Compound 6b | PI3K, Akt | Caco (Colon) | 23,340 | [2] |
| ZSTK474 | PI3Kδ | Kinase Assay | 7,320 | [7] |
Table 2: IC50 Values of Novel MAPK/ERK Pathway Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| ARRY-142886 | MEK | Malme-3M (Melanoma) | 59 | [1] |
| Compound 22 | ERK2 | HeLa (Cervical), A549 (Lung) | HeLa: ~15,000-20,000, A549: 25,000 | [1] |
| Compound 23 | ERK | HeLa (Cervical), A549 (Lung) | HeLa: ~15,000-20,000, A549: 15,000 | [1] |
| SCH772984 | ERK1/2 | SH-SY5Y (Neuroblastoma) | 75 | [8][9] |
| Ulixertinib | ERK1/2 | SH-SY5Y (Neuroblastoma) | 86 | [8][9] |
| Ravoxertinib | ERK1/2 | SH-SY5Y (Neuroblastoma) | 97 | [8][9] |
| VX-11e | ERK1/2 | U937 (Leukemia) | 5,700 | [9] |
| BVD-523 (Ulixertinib) | ERK1/2 | Various | Potent, low nM | [10] |
| Compound 37 | ERK2 | HT29 (Colon) | 0.05 | [11] |
| Compound 38 | ERK1, ERK2 | Colo205 (Colon) | ERK1: 3.8, ERK2: 1.0, Colo205: 10 | [11] |
Signaling Pathway Diagrams
The following diagrams illustrate the core components of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
Experimental Protocols
General Synthesis Protocol for a Novel Kinase Inhibitor (Exemplified by a Pyrimidine-based Scaffold)
This protocol provides a generalized approach for the synthesis of pyrimidine-based kinase inhibitors, a common scaffold in anticancer drug design.[12]
Materials:
-
Substituted 2,4-dichloropyrimidine
-
Appropriate amine or aniline
-
Morpholine
-
Solvent (e.g., Dioxane, DMF)
-
Base (e.g., DIPEA, K2CO3)
-
Palladium catalyst (for cross-coupling reactions, if applicable)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
First Nucleophilic Aromatic Substitution: Dissolve the substituted 2,4-dichloropyrimidine in a suitable solvent. Add one equivalent of the desired amine/aniline and a base. Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Second Nucleophilic Aromatic Substitution: To the product from step 1, add an excess of morpholine and continue stirring, potentially at an elevated temperature.
-
Work-up and Purification: Upon reaction completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired trisubstituted pyrimidine.
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and mass spectrometry.
MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell viability.[13]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of the test compound and incubate for an additional 48-72 hours.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Caption: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Treat cells with the test compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis using Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis.
Protocol:
-
Culture and treat cells with the test compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol and resuspend them in PBS.
-
Incubate the cells with RNase A to degrade RNA.
-
Stain the cells with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celcuity : Corporate Presentation (Celcuity Investor Presentation V.7.1.2 Final) | MarketScreener [marketscreener.com]
- 5. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the Biological Activity of Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for investigating the biological activities of isoindoline-1,3-dione derivatives. These compounds have garnered significant interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and analgesic effects.[1][2][3] The following sections outline key experimental procedures to assess these activities, present data in a structured format, and visualize relevant biological pathways and workflows.
Anticancer Activity
Isoindoline-1,3-dione derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6] The following protocols are designed to evaluate the anticancer potential of these compounds.
In Vitro Cytotoxicity Assays
A fundamental step in assessing anticancer activity is to determine the cytotoxic effects of the compounds on cancer cell lines. The MTT and BrdU assays are commonly employed for this purpose.
1.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/cm² and incubate for 24 hours at 37°C in a 5% CO₂ environment.[7]
-
Compound Preparation: Dissolve the isoindoline-1,3-dione derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200, 400 µM).[7]
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like 5-Fluorouracil or Cisplatin).[4][6]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[7][8] The optimal incubation time should be determined experimentally.[7][8]
-
MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for an additional 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using software like GraphPad Prism.[8]
1.1.2. BrdU (Bromodeoxyuridine) Assay
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Follow steps 1-4 from the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specific period (typically 2-4 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's instructions for the BrdU assay kit.
-
Detection: Add the anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition: Add the substrate solution and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation for each concentration relative to the vehicle control and determine the IC₅₀ value.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
| Compound 7 | A549 | Not Specified | 19.41 ± 0.01 | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Not Specified | 0.26 µg/mL | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Not Specified | 3.81 µg/mL | [5] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc | 48 | 114.25 | [7][8] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc | 48 | 116.26 | [7][8] |
Apoptosis Analysis
To understand the mechanism of cell death induced by isoindoline-1,3-dione derivatives, apoptosis assays are crucial.
1.2.1. Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
1.2.2. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can detect changes in the expression levels of key proteins involved in the apoptotic cascade.[9][10]
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total proteins.[11]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 40-50 µg of protein from each sample on an SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic markers overnight at 4°C.[11] Key markers include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the cleaved forms of caspases and PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.[9]
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro anticancer activity screening and mechanism of action studies.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway potentially modulated by isoindoline-1,3-dione derivatives.
Anti-inflammatory Activity
Several isoindoline-1,3-dione derivatives have shown potential as anti-inflammatory agents.[1][12]
In Vitro Anti-inflammatory Assay: Protein Denaturation Technique
This method assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations (e.g., 10 to 500 µg/mL) and 1 mL of a 1 mM albumin solution in phosphate buffer (0.2 M, pH 7.4).[1]
-
Incubation: Incubate the mixture at 27°C for 15 minutes.[1]
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 60°C in a water bath for 10 minutes.[1]
-
Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm using a UV-Visible Spectrophotometer.[1] A control sample without the test drug is also measured.[1]
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = 100 × (1 - A₂/A₁) Where A₁ is the absorbance of the control sample and A₂ is the absorbance of the test sample.[1] Diclofenac can be used as a standard reference drug.[1]
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Reference |
| 3a | 500 | 83 | [1] |
| 3b | 500 | 78 | [1] |
| 3g | 500 | 74 | [1] |
| Diclofenac | Not Specified | Standard | [1] |
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Model: Use rats or mice for this study.
-
Compound Administration: Administer the isoindoline-1,3-dione derivatives orally at different doses (e.g., 5, 10, 20 mg/kg).[12]
-
Induction of Edema: After a specific time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 3, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group (which receives only the vehicle and carrageenan).
Analysis of Inflammatory Pathways: NF-κB Signaling
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[13][14] Western blotting can be used to assess the effect of isoindoline-1,3-dione derivatives on this pathway.
Protocol:
Follow the general Western blot protocol (Section 1.2.2) with the following modifications:
-
Cell Stimulation: Stimulate cells (e.g., macrophages) with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Primary Antibodies: Use primary antibodies against key proteins in the NF-κB pathway, such as:
-
Phospho-IκBα (inhibitor of kappa B)
-
Total IκBα
-
NF-κB p65 (total and nuclear fraction)
-
Analysis: A decrease in the phosphorylation of IκBα and reduced nuclear translocation of NF-κB p65 in the presence of the test compounds would indicate an inhibitory effect on the NF-κB pathway.[15]
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by isoindoline-1,3-dione derivatives.
Analgesic Activity
The pain-relieving properties of isoindoline-1,3-dione derivatives can be evaluated using established in vivo models.[2][16]
Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.
Protocol:
-
Animal Model: Use mice for this assay.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 25 mg/kg).[1]
-
Induction of Writhing: After a set time (e.g., 20-30 minutes), inject a 0.6% acetic acid solution intraperitoneally (10 ml/kg).[1]
-
Observation: Observe the mice for a defined period (e.g., 10-20 minutes) and count the number of writhes (a characteristic stretching behavior).
-
Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [(n - n') / n] x 100 Where 'n' is the mean number of writhes in the control group and 'n'' is the mean number of writhes in the test group.[1]
Data Presentation: Analgesic Activity
| Compound | Dose (mg/kg) | % Protection from Writhing | Reference |
| 3a | 25 | 78.78 | [1] |
| 3b | 25 | 77.27 | [1] |
| 3g | 25 | 74.24 | [1] |
| Diclofenac | 5 | 85.36 | [1] |
Hot Plate Test
This method assesses central analgesic activity.
Protocol:
-
Animal Model: Use mice or rats.
-
Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the time until a response is observed (e.g., licking of paws or jumping). This is the baseline latency.
-
Compound Administration: Administer the test compounds.
-
Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 45, 60 minutes), place the animals back on the hot plate and measure the latency time.[17]
-
Data Analysis: An increase in the latency time compared to the baseline indicates an analgesic effect.
These detailed protocols and application notes provide a comprehensive framework for researchers to systematically evaluate the biological activities of novel isoindoline-1,3-dione derivatives, aiding in the discovery and development of new therapeutic agents.
References
- 1. media.neliti.com [media.neliti.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. cusabio.com [cusabio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Critical Role of Linkers in Proteolysis-Targeting Chimeras (PROTACs)
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4][][8][9] While the choice of ligands determines the target and the recruited E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2][10][11]
The Multifaceted Role of the PROTAC Linker
The linker is not merely a passive connector; it plays an active and critical role in several aspects of PROTAC function:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two ligands, which is crucial for the successful formation of a stable and productive ternary complex.[1][6][10] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability of the ternary complex and leading to efficient ubiquitination.[10]
-
Selectivity: Subtle modifications to the linker can significantly impact the selectivity of a PROTAC. For instance, altering the linker length can introduce selectivity for one protein over another, even among closely related proteins.[4]
-
Physicochemical Properties: The linker influences key drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[6][10][11] For example, incorporating polyethylene glycol (PEG) units can enhance hydrophilicity and solubility.[10][11]
-
Pharmacokinetics and Bioavailability: The overall properties of the linker contribute to the pharmacokinetic profile of the PROTAC, affecting its absorption, distribution, metabolism, and excretion (ADME), and ultimately its bioavailability and in vivo efficacy.[10]
Common Linker Chemistries
The most commonly used linkers in PROTAC design are alkyl chains and polyethylene glycol (PEG) chains of varying lengths.[4][5]
-
Alkyl Chains: These provide a simple and synthetically accessible way to vary the distance between the two ligands.[4][11]
-
PEG Linkers: These are valued for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5][10][11]
-
Rigid and Conformationally Restricted Linkers: More advanced linker designs incorporate rigid structures like aromatic rings, alkynes, or cyclic systems to pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[10][11]
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize hypothetical but representative quantitative data illustrating the impact of linker modifications on PROTAC performance.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4-P1 | PEG | 8 | 500 | 60 |
| BRD4-P2 | PEG | 12 | 150 | 85 |
| BRD4-P3 | PEG | 16 | 25 | 95 |
| BRD4-P4 | PEG | 20 | 100 | 90 |
| BRD4-P5 | PEG | 24 | 300 | 70 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.
Table 2: Effect of Linker Composition on EGFR Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| EGFR-P1 | Alkyl | 15 | 80 | 92 |
| EGFR-P2 | Alkyl-PEG Hybrid | 15 | 35 | 98 |
| EGFR-P3 | PEG | 15 | 120 | 88 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC development.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Experimental Protocols
Protocol 1: Ternary Complex Formation Assay - Co-Immunoprecipitation (Co-IP)
This protocol is designed to qualitatively assess the formation of the ternary complex in a cellular context.
Materials:
-
Cells expressing the protein of interest (POI) and the E3 ligase.
-
PROTAC of interest.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the POI or E3 ligase for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Antibodies for Western blotting (anti-POI, anti-E3 ligase).
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Wash the beads 3-5 times with cold wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against the POI and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the POI in the E3 ligase immunoprecipitate upon PROTAC treatment indicates ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce ubiquitination of the POI.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.
-
Recombinant POI.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
PROTAC of interest.
-
SDS-PAGE and Western blotting reagents.
-
Anti-POI and anti-ubiquitin antibodies.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, ATP, and reaction buffer.
-
Add PROTAC and POI: Add the PROTAC at the desired concentration (and a vehicle control) and the recombinant POI.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-POI antibody to detect a ladder of higher molecular weight bands corresponding to the ubiquitinated POI.
-
Alternatively, probe with an anti-ubiquitin antibody.
-
Protocol 3: Cellular Degradation Assay - Western Blot
This is a standard method to quantify the reduction in cellular POI levels following PROTAC treatment.[12]
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest.
-
Cell culture medium and supplements.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).[12] Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Normalize the protein concentrations of the lysates and load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Application of Linkers in Chemical Biology [bldpharm.com]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isoindoline-1,3-dione-Based Materials with Nonlinear Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindoline-1,3-dione, commonly known as phthalimide, and its derivatives are a versatile class of organic compounds. Beyond their well-established roles in medicinal chemistry as pharmacophores with a wide range of biological activities, these molecules are gaining attention for their potential in materials science, particularly in the field of nonlinear optics (NLO).[1][2][3] Organic materials with significant NLO properties are of great interest for applications in telecommunications, optical data storage, and optical information processing.[1][2][3]
The NLO response in organic molecules, such as isoindoline-1,3-dione derivatives, arises from the presence of delocalized π-electron systems.[1][2] The inherent structure of the phthalimide core, with its aromatic ring fused to a five-membered ring containing two carbonyl groups, provides a robust scaffold for the introduction of various functional groups. By strategically incorporating electron-donating and electron-accepting moieties, it is possible to create molecules with large second and third-order optical nonlinearities. This document provides detailed protocols for the synthesis of several isoindoline-1,3-dione-based materials and summarizes their reported NLO properties.
Data Presentation: Nonlinear Optical Properties
The following table summarizes the nonlinear optical properties of select isoindoline-1,3-dione and related naphthalimide derivatives.
| Compound ID | Molecular Structure | Second Harmonic Generation (SHG) Response (mV) | Third-Order NLO Polarizability <γ> (esu) | First Hyperpolarizability (β) (esu) |
| 1 | Chiral Phthalimide with 4-benzylpiperazine | 16.4 | Not Reported | Not Reported |
| 2 | Chiral Phthalimide Derivative | 8.8 | Not Reported | 10.8063 × 10⁻³⁰ |
| 3 | Chiral Phthalimide Derivative | 10.2 | Not Reported | 121.9519 × 10⁻³⁰ |
| 4 | Chiral Phthalimide Derivative | 9.7 | Not Reported | 159.9446 × 10⁻³⁰ |
| 5a | Naphthalimide Schiff Base | Not Reported | 5 x p-NA | Not Reported |
| 5b | Naphthalimide Schiff Base | Not Reported | 9 x p-NA | Not Reported |
| 5c | Naphthalimide Schiff Base | Not Reported | 21 x p-NA | Not Reported |
Note: The NLO properties of different compounds are measured using various techniques and conditions, which may affect direct comparability. The data presented here is extracted from the cited literature.[3][4]
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Isoindole-1,3-dione Derivatives
This protocol describes a general two-step synthesis of N-substituted isoindole-1,3-dione derivatives starting from an anhydride precursor.[1][2]
Step 1: Synthesis of Imide Compounds (5 and 6)
-
In a round-bottom flask, dissolve 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) in toluene.
-
Add an equimolar amount of ethanolamine or 1-amino-2-propanol (1 mmol).
-
Reflux the mixture for a specified time until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting imide compounds (5 and 6) by recrystallization or column chromatography.
Step 2: Synthesis of Mesylated Derivatives (7 and 8)
-
Dissolve the imide compound (5 or 6) (1 mmol) in 10 mL of dichloromethane (CH₂Cl₂) in a flask and cool to 0 °C in an ice bath.[1]
-
Add methanesulfonyl chloride (2 mmol) to the stirred solution.[1]
-
Slowly add triethylamine (Et₃N) (2 mmol) to the mixture.[1]
-
Allow the mixture to warm to 25 °C and stir for 24 hours.[1]
-
Perform an aqueous workup by extracting the mixture with water (3-4 x 10 mL).[1]
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).[1]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[1]
Step 3: Synthesis of Azide Derivatives (9 and 10)
-
Dissolve the mesylated derivative (7 or 8) (1 mmol) in 10 mL of dimethylformamide (DMF).[1]
-
Add sodium azide (NaN₃) (3 mmol) to the solution at room temperature.[1]
-
Heat the mixture to 70 °C and stir for 24 hours.[1]
-
Remove the DMF under reduced pressure.[1]
-
Add 10 mL of CH₂Cl₂ and extract with water (2 x 10 mL).[1]
-
Dry the organic layer with Na₂SO₄.[1]
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane (10:90) eluent system.[1]
Protocol 2: Synthesis of Chiral Phthalimide Derivatives with NLO Properties
This protocol outlines the synthesis of chiral phthalimides possessing arylpiperazines, which have shown significant second-harmonic generation responses.[4]
-
Synthesize the desired chiral phthalimide precursor.
-
In a suitable solvent, react the chiral phthalimide with the appropriate arylpiperazine derivative.
-
The reaction conditions (temperature, time, and catalyst) will vary depending on the specific reactants.
-
After the reaction is complete, purify the final product by recrystallization or column chromatography.
-
Characterize the structure and purity of the synthesized compounds using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of N-substituted isoindoline-1,3-dione derivatives.
Caption: General synthesis scheme for N-substituted isoindoline-1,3-diones.
Structure-Property Relationship for NLO Activity
The nonlinear optical properties of isoindoline-1,3-dione derivatives are intrinsically linked to their molecular structure. The following diagram illustrates the key structural features that contribute to the NLO response.
Caption: Key structural features influencing NLO properties.
Conclusion
The isoindoline-1,3-dione scaffold presents a promising platform for the development of novel organic materials with significant nonlinear optical properties. The synthetic routes are generally straightforward, allowing for the systematic modification of the molecular structure to enhance the NLO response. The introduction of electron-donating and accepting groups, as well as the incorporation of chirality, are key strategies in designing efficient NLO materials based on this versatile chemical entity. Further research in this area could lead to the development of advanced materials for a variety of photonic and optoelectronic applications.
References
Application Notes and Protocols for Evaluating the Analgesic Properties of Isoindoline-1,3-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoindoline-1,3-dione derivatives have emerged as a promising class of compounds with a wide range of biological activities, including analgesic and anti-inflammatory effects.[1][2] This document provides a detailed guide for the preclinical evaluation of the analgesic properties of novel isoindoline-1,3-dione derivatives using established in vivo models of nociception. The protocols outlined below are designed to assess both centrally and peripherally mediated analgesic effects.
The selection of appropriate animal models is crucial for elucidating the analgesic profile of a test compound. This guide focuses on four commonly used and well-validated assays: the acetic acid-induced writhing test for visceral pain, the hot plate and tail-flick tests for thermal pain, and the formalin test for inflammatory pain.[3][4][5]
Experimental Protocols
Acetic Acid-Induced Writhing Test
This model is a chemical method used to induce visceral pain and is sensitive to peripherally acting analgesics.[6] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic stretching behavior known as writhing.[6][7]
Materials:
-
Male albino mice (20-30 g)
-
Isoindoline-1,3-dione derivative (test compound)
-
Standard analgesic drug (e.g., Diclofenac Sodium, 10 mg/kg or Aspirin, 200 mg/kg)[7][8]
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose, 1% Tween 80 in saline)[7][9]
-
1% Acetic acid solution (10 ml/kg)[9]
-
Oral gavage needles
-
Observation chambers
Procedure:
-
Fast the mice for 4 hours before the experiment.[8]
-
Divide the animals into groups (n=5-8 per group): Vehicle control, Standard drug, and Test compound groups (at various doses).
-
Administer the vehicle, standard drug, or test compound orally 30-60 minutes before the induction of writhing.[8][9]
-
Inject 1% acetic acid (10 ml/kg) intraperitoneally to each mouse.[9]
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Start counting the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) 5 minutes after the acetic acid injection for a period of 10-20 minutes.[6][8]
-
Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100[10]
Data Presentation:
| Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| Standard Drug | |||
| Test Compound 1 | |||
| Test Compound 2 | |||
| Test Compound 3 |
Hot Plate Test
The hot plate test is a thermal nociception model used to evaluate centrally acting analgesics.[4] The test measures the reaction time of an animal to a thermal stimulus, which is the latency to lick its paws or jump.[11]
Materials:
-
Mice or rats
-
Hot plate apparatus with adjustable temperature
-
Animal enclosures
-
Stopwatch
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.[12]
-
Set the hot plate temperature to a constant 52 ± 0.5°C or 55°C.[8][11]
-
Gently place each animal on the hot plate and start the stopwatch immediately.
-
Observe the animal for nociceptive responses, such as paw licking, fanning, or jumping.
-
Record the latency time for the first sign of a nociceptive response.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[11][13]
-
Administer the test compound, standard drug (e.g., Morphine), or vehicle.
-
Measure the reaction time at predetermined intervals after drug administration (e.g., 15, 30, 60, 120 minutes).[13]
Data Presentation:
| Group | Dose (mg/kg) | Reaction Time (seconds ± SEM) at different time points |
| Baseline | ||
| Vehicle Control | - | |
| Standard Drug | ||
| Test Compound 1 | ||
| Test Compound 2 | ||
| Test Compound 3 |
Tail-Flick Test
Similar to the hot plate test, the tail-flick test is another method to assess central analgesic activity by measuring the response to a thermal stimulus.[3] An intense light beam is focused on the animal's tail, and the time taken for the animal to flick its tail is recorded as the latency.[3]
Materials:
-
Rats or mice
-
Tail-flick apparatus with a radiant heat source
-
Animal restrainers
Procedure:
-
Allow the animals to acclimate to the testing environment.[14]
-
Gently restrain the animal with its tail exposed.
-
Position the tail over the radiant heat source.
-
Start the timer and the heat source simultaneously.
-
Record the time it takes for the animal to flick its tail away from the heat.
-
A cut-off time (usually 10-20 seconds) is set to avoid tissue damage.[15][16]
-
Administer the test compound, standard drug, or vehicle.
-
Measure the tail-flick latency at different time intervals post-administration.
Data Presentation:
| Group | Dose (mg/kg) | Tail-Flick Latency (seconds ± SEM) at different time points |
| Baseline | ||
| Vehicle Control | - | |
| Standard Drug | ||
| Test Compound 1 | ||
| Test Compound 2 | ||
| Test Compound 3 |
Formalin Test
The formalin test is a robust model of tonic chemical nociception that is useful for screening a wide range of analgesic compounds.[17] It produces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase.[18][19]
Materials:
-
Mice or rats
-
Observation chambers with mirrors for clear viewing
-
Video recording equipment (optional, but recommended for unbiased scoring)[17]
Procedure:
-
Acclimate the animals to the observation chambers.
-
Administer the test compound, standard drug, or vehicle at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 20-25 µL) of formalin solution subcutaneously into the plantar surface of the hind paw.[19][20]
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases:
-
Analyze the data for each phase separately.
Data Presentation:
| Group | Dose (mg/kg) | Paw Licking/Biting Time (seconds ± SEM) |
| Phase 1 (0-5 min) | ||
| Vehicle Control | - | |
| Standard Drug | ||
| Test Compound 1 | ||
| Test Compound 2 | ||
| Test Compound 3 |
Visualizations
Experimental Workflow for Analgesic Screening
Caption: Workflow for screening the analgesic properties of isoindoline-1,3-dione derivatives.
Putative Signaling Pathway for Analgesic Action
Many isoindoline-1,3-dione derivatives are thought to exert their analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the arachidonic acid cascade.[8]
Caption: Putative mechanism of action via inhibition of the cyclooxygenase pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 3. Tail flick test - Wikipedia [en.wikipedia.org]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. saspublishers.com [saspublishers.com]
- 8. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 10. media.neliti.com [media.neliti.com]
- 11. Hot-plate analgesia testing [bio-protocol.org]
- 12. Hot Plate Analgesia Assays. [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Tail-flick test [protocols.io]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. criver.com [criver.com]
- 18. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sid.ir [sid.ir]
- 21. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione
Technical Support Center: Synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis of this compound, also known as N-(4-aminophenyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The most common method involves the condensation reaction between phthalic anhydride and p-phenylenediamine. The reaction proceeds via a two-step, one-pot process: nucleophilic attack of the amino group on the anhydride to form a phthalamic acid intermediate, followed by cyclization via dehydration to form the target imide.
Q2: What are the recommended solvents and catalysts for this synthesis?
Glacial acetic acid is a widely used solvent as it facilitates both the reaction and the subsequent dehydration of the intermediate.[1] The reaction can also be performed under solvent-free (neat) conditions by heating the reactants together.[2] Generally, an external catalyst is not required as the reaction is promoted by heat.
Q3: How can the progress of the reaction be monitored?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[2] A spot of the reaction mixture can be compared against the starting material spots. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
Q4: What are the typical workup and purification procedures?
A common workup procedure for reactions run in glacial acetic acid involves cooling the mixture and pouring it into crushed ice or cold water to precipitate the crude product.[1] The solid can then be collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3][4]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached completion. Verify by TLC. If starting materials are still present, increase the reaction time or elevate the temperature to ensure the complete formation and cyclization of the phthalamic acid intermediate. |
| Incorrect Stoichiometry | The use of p-phenylenediamine introduces the risk of a double substitution, forming a bis-phthalimide byproduct. Use a precise 1:1 molar ratio of phthalic anhydride to p-phenylenediamine. Adding the anhydride portion-wise to the amine solution can sometimes improve selectivity. |
| Sub-optimal Reaction Conditions | If using glacial acetic acid, ensure the mixture reaches and maintains reflux.[1] For solvent-free methods, ensure the temperature is high enough to melt the reactants and facilitate the reaction (e.g., 150-200 °C).[2] |
| Impure Reactants | The purity of starting materials is critical. Use reagents of high purity or purify them before use. Moisture can interfere with the reaction. |
Problem: Product is Impure After Workup
| Possible Cause | Suggested Solution |
| Presence of Starting Materials | Unreacted phthalic anhydride can be removed by washing the crude product with a cold, weak base solution (e.g., sodium bicarbonate), followed by water. Unreacted p-phenylenediamine can be removed by washing with a dilute acid solution. Ensure the final product is washed thoroughly with water to remove any salts. |
| Formation of Bis-Phthalimide Byproduct | This dense, often insoluble byproduct forms when both amino groups of p-phenylenediamine react. Its formation is minimized by strict 1:1 stoichiometry. If formed, it can be challenging to remove. Purification via column chromatography may be necessary. |
| Presence of Phthalamic Acid Intermediate | If the product appears gummy or does not have a sharp melting point, the cyclization may be incomplete. The crude product can be reheated in glacial acetic acid to drive the dehydration to completion. |
Problem: Product Fails to Precipitate During Workup
| Possible Cause | Suggested Solution |
| Product is Soluble in the Workup Solvent | Ensure a sufficient volume of ice-cold water is used for the precipitation step. If the product remains in solution, try concentrating the reaction mixture under reduced pressure before pouring it into water. |
| Low Product Concentration | If the reaction was performed in a large volume of solvent, the product concentration may be too low to precipitate effectively. Concentrate the solution prior to workup. |
Data Presentation: Comparison of Reaction Conditions
The selection of the reaction methodology can significantly impact outcomes. The following table summarizes two common approaches based on literature reports for analogous syntheses.
| Parameter | Method A: Acetic Acid Reflux | Method B: Solvent-Free Heating |
| Reactants | Phthalic Anhydride, p-Phenylenediamine | Phthalic Anhydride, p-Phenylenediamine |
| Solvent | Glacial Acetic Acid[1] | None[2] |
| Temperature | Reflux (~118 °C)[1] | 150-200 °C[2] |
| Reaction Time | ~3 hours[1] | ~15-20 minutes[2] |
| Reported Yields (for analogs) | Good to Excellent (~85%)[1] | Moderate to Excellent[2] |
| Key Advantage | Good control over reaction, high yields. | Faster reaction time, "green chemistry" approach.[2] |
Experimental Protocols
Protocol A: Synthesis in Glacial Acetic Acid
This protocol is adapted from a procedure for a similar derivative.[1]
-
Combine 1.0 equivalent of p-phenylenediamine and 1.0 equivalent of phthalic anhydride in a round-bottom flask.
-
Add a sufficient volume of glacial acetic acid to dissolve or suspend the reactants (e.g., 5-10 mL per gram of amine).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for approximately 3 hours.
-
Monitor the reaction using TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker containing crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid several times with cold water to remove residual acetic acid.
-
Dry the product, for example, in a vacuum oven.
-
Purify the crude product by recrystallization if necessary.
Protocol B: Solvent-Free Synthesis
This protocol is based on a green chemistry approach for synthesizing isoindoline-1,3-diones.[2]
-
Place 1.0 equivalent of p-phenylenediamine and 1.1 equivalents of phthalic anhydride into a round-bottom flask equipped with a stirring bar.
-
Heat the flask in an oil bath to 150-200 °C with stirring. The reactants will melt and react.
-
Maintain the temperature for 15-20 minutes.
-
Monitor the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature, which should result in the solidification of the product.
-
The crude product can be purified directly by recrystallization from an appropriate solvent.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
troubleshooting guide for the synthesis of isoindoline-1,3-dione derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindoline-1,3-dione derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My reaction yield is consistently low. What are the potential causes and solutions?
Low yields in isoindoline-1,3-dione synthesis can stem from several factors. Here's a breakdown of common issues and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Sub-optimal Solvent: The solvent choice is critical for reaction efficiency.
-
Reagent Purity: Impurities in starting materials can interfere with the reaction.
-
Solution: Ensure all reagents, especially the amine and phthalic anhydride derivative, are of high purity. Recrystallize or purify starting materials if necessary.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting reaction conditions such as temperature and reaction time can minimize side product formation. For example, in the reaction of N-arylbenzenecarboximidamides with phthalic anhydride, running the reaction at ambient temperature instead of boiling benzene leads to a different major product.[6]
-
2. I am observing significant side product formation. How can I improve the purity of my product?
Side product formation is a common challenge. Here are some strategies to obtain a purer product:
-
Purification Method: The choice of purification technique is crucial.
-
Solution: Column chromatography using silica gel is a frequently employed and effective method for purifying isoindoline-1,3-dione derivatives.[1][2][7] The solvent system for chromatography needs to be optimized for your specific compound, with common systems including hexane/ethyl acetate mixtures.[2][7]
-
-
Recrystallization: This technique can be very effective for removing minor impurities.
-
Reaction Conditions: As mentioned previously, optimizing reaction conditions can prevent the formation of side products in the first place.
3. I am having trouble with the Gabriel synthesis of primary amines from N-substituted phthalimides. What are the common pitfalls?
The Gabriel synthesis is a classic method, but it has its limitations and potential issues.
-
Failure with Certain Substrates: This method is not universally applicable.
-
Harsh Cleavage Conditions: The final step of liberating the primary amine can be problematic.
-
Issue: Acidic or basic hydrolysis to cleave the phthalimide can lead to low yields or be incompatible with other functional groups in the molecule.[8][10][11]
-
Solution: The use of hydrazine (the Ing-Manske procedure) is a milder alternative for cleaving the N-alkylphthalimide.[8][12] However, the separation of the phthalhydrazide byproduct can sometimes be challenging.[8]
-
4. Can I synthesize N-substituted phthalimides without using phthalic anhydride?
Yes, several alternative methods exist that do not start from phthalic anhydride.
-
Palladium-Catalyzed Carbonylative Cyclization: This method utilizes o-halobenzoates and primary amines. It offers a one-step synthesis under mild conditions.[4]
-
From 1,2,3-Benzotriazin-4(3H)-ones: A metal-free approach involves the denitrogenative cyanation of these starting materials to yield phthalimides.[3]
Experimental Protocols & Data
Below are summarized experimental protocols and data for common synthetic routes.
Table 1: Reaction Conditions for Isoindoline-1,3-dione Synthesis
| Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phthalic anhydride, Primary amine | - | Glacial Acetic Acid | Reflux | 3-4 | 60-80 | [1][2] |
| 1,2,3-Benzotriazin-4(3H)-one, TMSCN | DIPEA, Water | DMSO | 120 | 36 | Good to High | [3] |
| o-Halobenzoate, Primary amine | Pd catalyst, Phosphine ligand | Toluene | 80 | - | ~79 | [4] |
| N-Arylbenzenecarboximidamide, Phthalic anhydride | - | Benzene | Reflux | - | >75 | [6] |
Detailed Experimental Protocol: Synthesis from Phthalic Anhydride and Primary Amine [1]
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar quantity of phthalic anhydride and the desired primary amine in 50-75 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
Precipitation: After the reaction is complete, cool the mixture and pour it into ice water. A solid product should precipitate out.
-
Filtration: Filter the solid precipitate and wash it with cold water.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the purified isoindoline-1,3-dione derivative.
-
Further Purification (if necessary): If the product is still not pure, perform column chromatography on silica gel.
Visualized Workflows and Relationships
General Workflow for Isoindoline-1,3-dione Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of isoindoline-1,3-dione derivatives.
Troubleshooting Logic for Low Reaction Yield
Caption: A troubleshooting decision tree for addressing low yields in synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics [mdpi.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 10. byjus.com [byjus.com]
- 11. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-(4-aminophenyl)isoindoline-1,3-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-aminophenyl)isoindoline-1,3-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction between phthalic anhydride and p-phenylenediamine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here are the most common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. For conventional heating in a solvent like DMF, a reaction time of at least 4 hours at 150°C is recommended. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.
-
Solution: For reactions in a solvent, ensure the temperature is maintained at the recommended level (e.g., 150°C in DMF). For solvent-free microwave synthesis, ensure the power and temperature are set appropriately (e.g., 300W, 120°C).
-
-
Formation of Side Products: The primary cause of low yield is often the formation of the di-substituted byproduct, N,N'-(p-phenylene)bis(phthalimide).
-
Solution: To favor the formation of the desired mono-substituted product, it is crucial to control the stoichiometry of the reactants. Using a significant excess of p-phenylenediamine (e.g., 2 to 5 equivalents) relative to phthalic anhydride can significantly increase the yield of the mono-substituted product by statistically favoring the reaction of phthalic anhydride with a fresh molecule of the diamine rather than the already mono-substituted product.
-
-
Loss of Product During Work-up and Purification: The product might be lost during filtration, washing, or recrystallization steps.
-
Solution: Ensure the product has fully precipitated before filtration. Use ice-cold solvents for washing to minimize product loss. When recrystallizing, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Q2: My final product is contaminated with a significant amount of a less polar impurity, likely the di-substituted product. How can I effectively remove it?
A2: The di-substituted product, N,N'-(p-phenylene)bis(phthalimide), is a common impurity and is less polar than the desired mono-substituted product due to the absence of a free amino group. Here are purification strategies:
-
Recrystallization: This is often the most effective method for purification.
-
Recommended Solvents: Ethanol or glacial acetic acid are commonly used for recrystallizing N-aryl phthalimides. The desired mono-substituted product has a free amino group, making it more polar and thus having different solubility profiles compared to the symmetrical, non-polar di-substituted byproduct. Experiment with solvent mixtures like ethanol/water or acetic acid/water to optimize the separation.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A solvent system of increasing polarity should be used. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The less polar di-substituted product will elute first, followed by the more polar mono-substituted product. Monitor the fractions using TLC.
-
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting materials (phthalic anhydride and p-phenylenediamine) and the reaction mixture at different time intervals.
-
Develop the plate in an appropriate solvent system. A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Visualize the spots under UV light.
-
-
Interpretation:
-
p-Phenylenediamine: Will have a low Rf value due to its high polarity.
-
Phthalic Anhydride: Will have a moderate Rf value.
-
This compound (Product): Will have an intermediate Rf value, higher than p-phenylenediamine but likely lower than phthalic anhydride.
-
N,N'-(p-phenylene)bis(phthalimide) (Byproduct): Will have the highest Rf value due to its lower polarity.
-
The reaction is complete when the spots corresponding to the starting materials have disappeared or their intensity has significantly decreased, and the spot for the desired product is prominent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between phthalic anhydride and p-phenylenediamine. This reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or glacial acetic acid under reflux conditions.
Q2: What is the key challenge in the synthesis of this compound?
A2: The primary challenge is achieving selective mono-N-acylation of p-phenylenediamine. Since p-phenylenediamine has two reactive amino groups, it can react with one or two molecules of phthalic anhydride, leading to the formation of the desired mono-substituted product and the undesired di-substituted byproduct, N,N'-(p-phenylene)bis(phthalimide).
Q3: How can I favor the formation of the mono-substituted product?
A3: The most effective strategy is to use a molar excess of p-phenylenediamine relative to phthalic anhydride. A reactant ratio of 2:1 to 5:1 (p-phenylenediamine:phthalic anhydride) significantly increases the probability of a phthalic anhydride molecule reacting with an unreacted diamine, thus favoring the formation of the mono-substituted product.
Q4: Are there alternative, more efficient synthetic methods available?
A4: Yes, microwave-assisted synthesis offers a rapid and solvent-free alternative. Irradiating a mixture of phthalic anhydride and p-phenylenediamine in a microwave reactor can significantly reduce the reaction time from hours to minutes and often leads to high yields.
Q5: What are the recommended purification techniques for the final product?
A5: The crude product can be purified by recrystallization, typically from ethanol or glacial acetic acid. For highly impure samples, column chromatography on silica gel using a gradient elution with a hexane/ethyl acetate solvent system is effective for separating the mono-substituted product from the di-substituted byproduct and other impurities.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Phthalic Anhydride : p-Phenylenediamine (1:1.2) | Glacial Acetic Acid | Reflux (~118) | 3 h | ~85% | Generic protocol for N-aryl phthalimides |
| Conventional Heating | Phthalic Anhydride : p-Phenylenediamine (1:1) | DMF | 150 | 4 h | ~90% | Benchchem |
| Microwave Irradiation | Phthalic Anhydride : p-Phenylenediamine (1.5:1) | Solvent-free | 120 (300 W) | 15 min | ~87% | Benchchem |
Experimental Protocols
Protocol 1: Conventional Synthesis in DMF
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine (e.g., 2.16 g, 20 mmol) in N,N-dimethylformamide (DMF, 40 mL).
-
Reaction Initiation: Add phthalic anhydride (e.g., 1.48 g, 10 mmol) to the solution.
-
Heating: Heat the reaction mixture to 150°C and maintain this temperature with stirring for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (200 g) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 80°C to a constant weight.
-
Purification: Recrystallize the crude product from ethanol or glacial acetic acid.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
-
Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix phthalic anhydride (e.g., 1.48 g, 10 mmol) and p-phenylenediamine (e.g., 1.08 g, 10 mmol). Note: Using an excess of p-phenylenediamine is recommended to improve the yield of the mono-substituted product.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at 300 W, maintaining a temperature of 120°C for 15 minutes.
-
Work-up: After cooling, dissolve the solid residue in a suitable solvent like dichloromethane.
-
Purification: Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common issues in the synthesis of this compound.
Technical Support Center: Purification of 2-(4-aminophenyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2-(4-aminophenyl)isoindoline-1,3-dione. It is intended for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound in high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Q1: Why does my TLC analysis of the crude product show multiple spots?
A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the presence of impurities alongside your desired product. Common impurities in the synthesis of this compound from phthalic anhydride and p-phenylenediamine can include:
-
Unreacted p-phenylenediamine: This is a common impurity if the reaction has not gone to completion.
-
Unreacted phthalic anhydride: Although less common if the amine is in excess, it can still be present.
-
Phthalamic acid intermediate: Incomplete cyclization can leave the intermediate 2-carboxy-N-(4-aminophenyl)benzamide in the reaction mixture.
-
Bis-acylated by-product: The formation of N,N'-(1,4-phenylene)bis(isoindoline-1,3-dione) can occur if both amino groups of p-phenylenediamine react with phthalic anhydride.
-
Degradation products: Depending on the reaction conditions, side reactions or degradation of the product can lead to other impurities.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction has been allowed to proceed for a sufficient amount of time and at the appropriate temperature to ensure complete conversion of the starting materials.
-
Purification Strategy: Employ a suitable purification method. Column chromatography is often effective at separating the desired product from these impurities. Recrystallization can then be used to further enhance the purity.
Q2: After column chromatography, my product is still not pure. What can I do?
A2: If column chromatography does not yield a pure product, consider the following:
-
Choice of Solvent System: The polarity of the eluent system is critical for good separation. For this compound, a gradient elution starting from a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity might be necessary to separate closely eluting impurities.
-
Column Overloading: Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude product should be about 1-2% of the weight of the stationary phase (silica gel).
-
Co-eluting Impurities: Some impurities may have very similar polarities to the desired product, making separation by column chromatography difficult. In such cases, a different purification technique, such as recrystallization or preparative HPLC, may be required.
-
Fraction Collection: Collect smaller fractions during chromatography to better isolate the pure compound. Analyze the fractions by TLC before combining them.
Q3: My purified product has a pink or brownish tint. How can I remove the color?
A3: A colored tint in your final product often indicates the presence of trace impurities, possibly oxidation products of the aromatic amine.
Decolorization Techniques:
-
Recrystallization with Activated Carbon: Dissolve the product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool to form crystals.
-
Solvent Washing: Washing the solid product with a solvent in which the impurities are soluble but the product is not can also help to remove color.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the condensation reaction between phthalic anhydride and p-phenylenediamine.[1][2] This reaction is typically carried out in a high-boiling point solvent such as glacial acetic acid, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) with heating.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification methods are:
-
Column Chromatography: This technique is highly effective for separating the desired product from unreacted starting materials and by-products.[3][4][5] A common stationary phase is silica gel, with an eluent system of ethyl acetate and hexane.[3][4]
-
Recrystallization: This is an excellent method for obtaining a highly pure crystalline product after initial purification by chromatography.[3][6] Suitable solvents for recrystallization need to be determined experimentally but often include ethanol, ethyl acetate, or mixtures with hexane.
Q3: What are the key analytical techniques to confirm the purity and identity of this compound?
A3: The following techniques are essential for characterization:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the imide carbonyls and the amine N-H bond.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Prepare the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate) through the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica with the adsorbed product to the top of the column.
-
-
Elute the Column:
-
Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate, and finally pure Ethyl Acetate) to elute compounds of increasing polarity.
-
Collect fractions in separate test tubes.
-
-
Monitor the Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Select a Solvent:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol).
-
-
Dissolve the Compound:
-
Place the purified compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
-
Decolorize (if necessary):
-
If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallize:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Crystals of the pure compound should form.
-
For maximum yield, the flask can be placed in an ice bath to induce further crystallization.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Hypothetical Purification Summary for this compound
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC) |
| Crude Product | 5.00 | - | - | 75% |
| Column Chromatography | 5.00 | 3.50 | 70% | 95% |
| Recrystallization | 3.50 | 3.15 | 90% (of this step) | >99% |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted isoindoline-1,3-diones (phthalimides).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted isoindoline-1,3-diones?
A1: The most prevalent methods include:
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide with a primary alkyl halide, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine. It is renowned for producing pure primary amines with minimal risk of over-alkylation.
-
Condensation of Phthalic Anhydride with Primary Amines: This is a direct approach where phthalic anhydride is reacted with a primary amine, often at elevated temperatures or in the presence of a dehydrating agent or catalyst. This method is straightforward but can sometimes lead to side products if not properly controlled.
-
Microwave-Assisted Synthesis: A modern and efficient method that utilizes microwave irradiation to rapidly synthesize phthalimide derivatives from phthalic anhydride and amino acids or other primary amines, often in solvent-free conditions, leading to high yields and reduced reaction times.[1][2]
Q2: Why is the Gabriel synthesis preferred for the preparation of primary amines?
A2: The Gabriel synthesis is favored because it effectively prevents the common problem of over-alkylation. In direct alkylation of ammonia or primary amines, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts.[3][4] The use of the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
A3: The Gabriel synthesis is generally not suitable for secondary or tertiary alkyl halides. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[5] Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution and can lead to competing elimination reactions, forming alkenes as side products.
Q4: What are the alternatives to harsh acidic or basic hydrolysis for the final deprotection step in the Gabriel synthesis?
A4: The Ing-Manske procedure, which uses hydrazine hydrate in a milder, often neutral, refluxing ethanol solution, is a common alternative to harsh acidic or basic hydrolysis.[6] This method is particularly useful when the target molecule contains functional groups that are sensitive to strong acids or bases.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-substituted isoindoline-1,3-diones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Old or degraded potassium phthalimide or alkyl halide. 2. Inappropriate solvent: The solvent may not be suitable for the reaction conditions. 3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion. 4. Steric hindrance: Using a secondary or tertiary alkyl halide. | 1. Verify reagent quality: Use freshly prepared or properly stored reagents. 2. Optimize solvent: For the Gabriel synthesis, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[6][7] 3. Adjust reaction conditions: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC. 4. Use a suitable substrate: The Gabriel synthesis is most effective with primary alkyl halides. |
| Formation of an Intermediate Acid Amide (Incomplete Cyclization) | Insufficient heating: The reaction of phthalic anhydride with an amine may stop at the intermediate phthalamic acid stage if the temperature is not high enough to drive the dehydration and cyclization. | Increase reaction temperature: Refluxing the reaction mixture in a suitable solvent, such as glacial acetic acid or benzene, is often necessary to ensure complete conversion to the isoindoline-1,3-dione.[8] |
| Presence of Alkene Side Products | Use of sterically hindered alkyl halides: Secondary or tertiary alkyl halides are prone to elimination reactions (E2) under the basic conditions of the Gabriel synthesis. | Use primary alkyl halides: To avoid elimination, it is best to use primary alkyl halides. If a secondary amine is desired, alternative synthetic routes should be considered. |
| Difficulty in Isolating the Product | Formation of a stable phthalhydrazide precipitate: In the Ing-Manske procedure, the phthalhydrazide byproduct can sometimes be difficult to separate from the desired amine product.[5] | Optimize work-up procedure: Acidification of the reaction mixture can help to precipitate the phthalhydrazide, which can then be removed by filtration. Careful extraction and purification techniques, such as column chromatography, may be necessary. |
| Hydrolysis of the Product during Work-up | Harsh acidic or basic conditions: The isoindoline-1,3-dione ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. | Use milder work-up conditions: Employing a milder deprotection method like hydrazinolysis and using buffered solutions during extraction can help to prevent unwanted hydrolysis of the product. |
Data Presentation
Table 1: Comparison of Yields for N-substituted Isoindoline-1,3-diones under Various Conditions
| N-Substituent | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Benzyl | Phthalic Anhydride, Benzylamine | Glacial Acetic Acid | Reflux, 4-6 hours | >90 | [9] |
| Benzyl | Phthalic Acid, Benzylamine, Triethylamine/Trinitromethane catalyst | DMF | Room Temperature, 3 hours | 85-90 | [9] |
| Ethyl | Potassium Phthalimide, Ethyl Bromide | DMF | 90°C | High | [10] |
| 2-Bromoethyl | Potassium Phthalimide, 1,2-Dibromoethane | Acetone | Reflux, 12 hours | 89 | [11] |
| Various Alkyls | Phthalic Anhydride, Various Amines | Microwave (solvent-free) | - | 70-80 | [1][12] |
| Various Aryls/Alkyls | o-Phthalic Acid, Various Amines | H2O/EtOH (1:1) | 260-380°C, 1240-4800 psi | Moderate to Excellent | [13][14] |
| Various | Phthalic Anhydride, Various Amines, SiO2-tpy-Nb catalyst | IPA:H2O | Reflux | 41-93 | [8] |
| Various | Phthalimide, Various N-arylpiperazines, Formaline | THF | Reflux, 10 hours | 47.26–92.91 | [15] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphthalimide via Condensation
This protocol describes the synthesis of N-benzylphthalimide from phthalic anhydride and benzylamine.
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and benzylamine (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-benzylphthalimide.
Protocol 2: Gabriel Synthesis of N-(2-Bromoethyl)phthalimide
This protocol details the synthesis of N-(2-bromoethyl)phthalimide, a common intermediate.
Materials:
-
Phthalimide
-
Potassium hydroxide
-
Absolute ethanol
-
1,2-Dibromoethane
-
Acetone
Procedure:
-
Preparation of Potassium Phthalimide:
-
In a round-bottom flask, dissolve phthalimide (1.0 eq) in hot absolute ethanol.
-
In a separate flask, dissolve potassium hydroxide (1.0 eq) in absolute ethanol.
-
Add the hot phthalimide solution to the potassium hydroxide solution. A precipitate of potassium phthalimide will form immediately.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with acetone and air dry. A yield of 80-90% is expected.[16]
-
-
N-Alkylation:
-
In a round-bottom flask equipped with a reflux condenser, combine potassium phthalimide (1.0 eq) and an excess of 1,2-dibromoethane (e.g., 3.0 eq).
-
Heat the mixture to reflux (around 180-190°C) for approximately 12 hours.[16]
-
After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.
-
Extract the crude product from the remaining potassium bromide using hot ethanol.
-
Filter the hot solution to remove potassium bromide and allow the filtrate to cool, which will cause the N-(2-bromoethyl)phthalimide to crystallize.
-
Collect the crystals by vacuum filtration. A yield of 69-79% can be expected.[16]
-
Visualizations
Caption: Reaction pathway for the synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydride.
Caption: Troubleshooting logic for low or no product yield in phthalimide synthesis.
References
- 1. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Microwave-assisted rapid synthesis of phthalimide derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Benzylphthalimide | 2142-01-0 | Benchchem [benchchem.com]
- 10. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 11. rsc.org [rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Column Chromatography Purification of Isoindoline-1,3-dione Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of isoindoline-1,3-dione (also known as phthalimide) compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question: My isoindoline-1,3-dione compound is streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be attributed to several factors.[1][2][3]
-
Overloading: Applying too much sample to the TLC plate is a common cause of streaking.[1][3] To resolve this, dilute your sample and spot a smaller amount on the plate.
-
Compound Polarity: Highly polar or acidic/basic compounds can interact strongly with the silica gel, leading to tailing or streaking.[1][2] Isoindoline-1,3-diones, being weakly acidic, can sometimes exhibit this behavior. Adding a small amount of an acid, like acetic acid or formic acid, to your mobile phase can help to achieve sharper spots.[1][2]
-
Inappropriate Spotting Solvent: If the sample is dissolved in a highly polar solvent for spotting, it can cause the initial spot to be too diffuse, leading to a "double spotting" or streaking effect.[1] Whenever possible, dissolve your sample in a less polar solvent.
-
Decomposition: The compound may be degrading on the silica gel plate.[2] This can be tested by running a 2D TLC.[4] If decomposition is confirmed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2][5]
Question: My compound is not eluting from the column, or the elution is extremely slow. What should I do?
Answer: This issue can be frustrating and may point to several problems.
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute your compound. If your compound has a very low Rf value on the TLC, you will need to increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Compound Precipitation: Your compound may have poor solubility in the chosen mobile phase and could be precipitating at the top of the column.[6] This can happen if the sample was loaded in a solvent that is much more polar than the initial mobile phase. To address this, you can try dry loading the sample.[7] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the column.[7]
-
Compound Decomposition: The compound might be unstable on silica gel and is degrading on the column.[5] If you suspect this, you can test the stability of your compound by dissolving it with some silica gel in your chosen solvent and monitoring it by TLC over time. If decomposition occurs, consider using an alternative stationary phase like alumina.[5]
-
Column Clogging: The column frit may be clogged, or fine silica particles may be impeding the flow. This can sometimes be resolved by carefully applying gentle pressure to the top of the column.
Question: The separation of my desired compound from impurities is poor, even though the TLC shows good separation. Why is this happening?
Answer: This discrepancy between TLC and column chromatography can arise from a few factors.
-
Overloading the Column: Just as with a TLC plate, overloading the column with too much crude material will lead to broad bands and poor separation. Reduce the amount of sample loaded onto the column.
-
Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and lead to band broadening and mixing of components.[8] Ensure the column is packed uniformly without any air bubbles.
-
TLC vs. Column Silica: The silica gel used for TLC plates can have a different particle size and activity compared to the silica gel used for column chromatography, which can sometimes lead to differences in separation.[6] It is always best to use the same type of silica for both TLC analysis and column purification if possible.
-
Co-elution with an Unseen Impurity: An impurity that is not visible on the TLC plate (e.g., it doesn't absorb UV light and doesn't stain) might be co-eluting with your product.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase for the purification of isoindoline-1,3-dione compounds?
A1: Silica gel is the most commonly used stationary phase for the purification of isoindoline-1,3-dione derivatives.[9][10][11] A common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (EtOAc).[9][10][11] The ratio of these solvents is adjusted to achieve optimal separation, often starting with a lower polarity and gradually increasing it. For example, a starting mobile phase could be 90:10 hexane:EtOAc, progressing to 80:20 or 60:40.[9][10]
Q2: How do I determine the correct solvent system for my column?
A2: The ideal solvent system is determined using thin-layer chromatography (TLC). The goal is to find a solvent mixture where your desired compound has an Rf value of approximately 0.2-0.4. This generally provides the best separation on a column.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is then evaporated to yield a free-flowing powder.[7] This powder is then carefully added to the top of the packed column.[7] This method is particularly useful when your compound has poor solubility in the initial, non-polar mobile phase, as it prevents precipitation at the top of the column.[7]
Q4: Can isoindoline-1,3-dione compounds decompose on silica gel?
A4: Yes, some compounds can be sensitive to the acidic nature of silica gel and may decompose during purification.[5] It is advisable to check the stability of your compound on silica gel before performing a large-scale purification.[5] If your compound is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5]
Quantitative Data Summary
The following table summarizes typical experimental parameters found in the literature for the column chromatography of isoindoline-1,3-dione derivatives.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Values | Reference |
| N-substituted isoindoline-1,3-diones | Silica Gel | Ethyl Acetate / n-hexane (20:80) | Not specified | [9] |
| N-substituted isoindoline-1,3-diones | Silica Gel | Ethyl Acetate / n-hexane (10:90) | Not specified | [9] |
| Substituted isoindoline-1,3-diones | Silica Gel | Hexane / Ethyl Acetate (60:40) | Not specified | [10] |
| 5-acetoxy-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol | Silica Gel | Hexane / Ethyl Acetate (60:40) | Not specified | [12] |
| Various isoindoline-1,3-dione derivatives | Silica Gel | Not specified | 0.36 - 0.87 | [13] |
Experimental Protocols
General Protocol for Column Chromatography of Isoindoline-1,3-dione Compounds
This protocol is a generalized procedure and may require optimization for specific compounds.
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid in packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude isoindoline-1,3-dione compound in a minimal amount of the mobile phase or a slightly more polar solvent.[7] Carefully apply the solution to the top of the silica bed using a pipette.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[7] Carefully add this powder to the top of the column.[7]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) depending on the separation needs.
-
Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified isoindoline-1,3-dione.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. chembam.com [chembam.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chromtech.com [chromtech.com]
- 9. acgpubs.org [acgpubs.org]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. media.neliti.com [media.neliti.com]
Technical Support Center: Addressing Solubility Issues of 2-(4-aminophenyl)isoindoline-1,3-dione in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(4-aminophenyl)isoindoline-1,3-dione in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a poorly soluble compound in aqueous solutions. Its structure, containing a planar isoindoline-1,3-dione core, contributes to its low water solubility. However, the presence of a 4-aminophenyl group can enhance its solubility in polar organic solvents.[1] It is practically insoluble in water but shows moderate to good solubility in organic solvents like dimethyl sulfoxide (DMSO).
Q2: Why is my compound precipitating when I add it to my cell culture medium?
A2: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds. This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of the medium compared to the organic solvent of your stock solution (e.g., DMSO). Even a small percentage of water can cause the compound to fall out of solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), and ideally below 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q4: Can I heat the solution to improve the solubility of the compound?
A4: Gentle warming can be a useful technique to aid in the initial dissolution of the compound in an organic solvent. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. For derivatives with nitro or hydroxy groups, thermal stability is a concern.[1]
Q5: Are there alternative solvents I can use besides DMSO?
A5: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds, other options include N,N-dimethylformamide (DMF) and ethanol. The choice of solvent will depend on the specific experimental requirements and the compatibility with your biological assay. It is important to note that all organic solvents can have an impact on cell viability and should be used at the lowest possible final concentration.
Predicted Solubility of this compound
The following table summarizes the predicted aqueous solubility of this compound using the SwissADME prediction tool, which employs the ESOL model. It's important to note that these are in silico predictions and experimental validation is recommended.
| Solvent/Parameter | Predicted Value | Qualitative Solubility Class |
| LogS (ESOL) | -3.5 | Poorly soluble |
| Solubility in mg/mL | 0.075 | Poorly soluble |
| Solubility in mol/L | 3.15 x 10⁻⁴ | Poorly soluble |
These are predicted values and should be used as a guideline. Actual solubility may vary depending on experimental conditions such as temperature, pH, and purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the initial solvent (e.g., DMSO). | - Insufficient solvent volume.- Compound has low solubility even in the chosen organic solvent.- Room temperature is too low. | - Increase the solvent volume to create a more dilute stock solution.- Gently warm the solution in a water bath (37°C).- Use sonication for a short period to aid dissolution. |
| Precipitation occurs immediately upon adding the stock solution to the aqueous buffer or cell culture medium. | - The final concentration of the compound exceeds its aqueous solubility.- The percentage of organic solvent in the final solution is too low to maintain solubility. | - Lower the final concentration of the compound in the assay.- Prepare an intermediate dilution of the stock solution in a co-solvent (e.g., a mixture of DMSO and ethanol) before adding to the aqueous medium.- Consider using a formulation approach, such as complexation with cyclodextrins. |
| The solution appears cloudy or forms a precipitate over time during the experiment. | - The compound is not stable in the aqueous environment at the experimental temperature.- Evaporation of the medium is leading to an increase in the compound's concentration. | - Prepare fresh working solutions immediately before use.- Ensure proper sealing of culture plates to minimize evaporation.- If possible, conduct the experiment at a lower temperature. |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution.- Precipitation in some wells but not others. | - Always ensure the stock solution is completely dissolved and homogenous before use by vortexing.- Visually inspect each well for any signs of precipitation before and during the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2.38 mg of this compound (MW: 238.24 g/mol ).
-
Adding Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing. Sonication in a water bath for 5 minutes can also be used to aid dissolution.
-
Storage: Once completely dissolved, store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol is for preparing a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Thaw Stock Solution: Thaw a vial of the 10 mM stock solution of this compound at room temperature.
-
Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed (37°C) cell culture medium. Vortex gently to mix. This results in a 100 µM intermediate solution in 1% DMSO.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium in your experimental well or tube. This will give a final concentration of 10 µM of the compound with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium (for a final DMSO concentration of 0.1%).
Visualizations
Putative Signaling Pathway
Based on its structural similarity to lenalidomide and pomalidomide, this compound is predicted to exert its biological effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is thought to lead to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Caption: Putative signaling pathway of this compound.
Experimental Workflow for Compound Solubilization
This workflow diagram outlines the key steps for preparing this compound for a biological assay, from initial dissolution to the final working solution.
Caption: Experimental workflow for compound solubilization.
References
Technical Support Center: Optimization of Catalyst Loading for Isoindoline-1,3-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindoline-1,3-diones, with a specific focus on the optimization of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of isoindoline-1,3-diones?
A1: A variety of catalysts can be employed for the synthesis of isoindoline-1,3-diones, also known as phthalimides. The choice of catalyst often depends on the specific synthetic route and starting materials. Commonly used catalysts include palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃), copper salts (e.g., CuCl, Cu(OAc)₂), and nickel catalysts.[1][2] Some methods also utilize heterogeneous catalysts like montmorillonite clay or proceed under catalyst-free conditions, particularly in green chemistry approaches.[3][4]
Q2: What is a typical catalyst loading range for palladium-catalyzed synthesis of isoindoline-1,3-diones?
A2: For palladium-catalyzed reactions, such as the carbonylative cyclization of o-halobenzoates, a typical catalyst loading can range from 1 to 10 mol%. An optimized condition reported in the literature involves using 5 mol % of palladium(II) acetate (Pd(OAc)₂) with 10 mol % of a phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp).[5] It is crucial to optimize the catalyst loading for each specific substrate and reaction condition to maximize yield and minimize cost.
Q3: Can increasing the catalyst loading always improve the reaction yield?
A3: Not necessarily. While a certain minimum catalyst loading is required to achieve a reasonable reaction rate, excessively high catalyst concentrations can sometimes lead to undesirable side reactions, difficulty in product purification, and increased cost. It is recommended to perform a systematic optimization study to determine the optimal catalyst loading for your specific reaction.
Q4: Are there any catalyst-free methods for the synthesis of isoindoline-1,3-diones?
A4: Yes, green and efficient methods for the synthesis of isoindoline-1,3-diones without the use of a catalyst have been developed. One such method involves the simple heating of a primary amine with phthalic anhydride in a solventless reaction.[3] These methods are environmentally friendly and can be advantageous in terms of cost and ease of purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of catalyst. - Ensure the catalyst is stored under an inert atmosphere if it is air or moisture sensitive. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | - Incrementally increase the catalyst loading (e.g., in 1-2 mol% steps) to find the optimal concentration. | |
| Catalyst Poisoning: Impurities in the starting materials, solvent, or reagents can deactivate the catalyst. | - Purify starting materials and solvents before use. - Use high-purity reagents. | |
| Steric Hindrance: Sterically hindered substrates, such as some ortho-substituted amines, may fail to cyclize.[5] | - Consider a different synthetic route or a more active catalyst system. - Increase reaction temperature or time, but monitor for decomposition. | |
| Formation of Side Products (e.g., Amino Esters instead of Imide) | Incomplete Cyclization: The reaction may stop at an intermediate stage. This has been observed with sterically hindered aromatic amines.[5] | - Optimize reaction conditions (temperature, time, solvent) to favor the cyclization step. - Screen different ligands for the metal catalyst that may promote cyclization. |
| Excessive Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. | - Reduce the catalyst loading to the minimum effective amount determined through optimization studies. | |
| Difficulty in Product Purification | High Catalyst Residue: Using a high catalyst loading can lead to contamination of the final product with residual metal. | - Use the lowest effective catalyst loading. - Employ appropriate purification techniques such as column chromatography with a suitable stationary phase or recrystallization. - Consider using a heterogeneous catalyst that can be easily filtered off.[2] |
Quantitative Data on Catalyst Loading
The following table summarizes examples of catalyst loading and their reported yields for the synthesis of isoindoline-1,3-diones from various studies.
| Catalyst System | Catalyst Loading (mol%) | Ligand/Additive | Starting Materials | Yield (%) | Reference |
| Pd(OAc)₂ | 5 | dppp (10 mol%) | Methyl 2-iodobenzoate and Benzylamine | 92 | [5] |
| CuCl | Not specified | TBHP | Arene-fused cyclic amines | Good yields | [1] |
| SiO₂-tpy-Nb | Not specified | None | o-phthalic acids/anhydrides and amines | 41-93 | [3] |
| Montmorillonite-KSF | Not specified | None | Phthalic anhydride and various amines | High yields | [4] |
Experimental Protocols
Example Protocol: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates [5]
-
Reaction Setup: To an oven-dried reaction vessel, add methyl 2-iodobenzoate (0.5 mmol), cesium carbonate (Cs₂CO₃, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol %), and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol %).
-
Reagent Addition: Evacuate and backfill the vessel with carbon monoxide (CO) gas (1 atm). Add toluene (6 mL) and benzylamine (1.2 equiv.) via syringe.
-
Reaction Conditions: Heat the reaction mixture at 95 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired isoindoline-1,3-dione.
Visualizations
Caption: Experimental workflow for palladium-catalyzed synthesis.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01596D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
refinement of experimental parameters for microwave-assisted synthesis
Welcome to the technical support center for the refinement of experimental parameters in microwave-assisted synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during microwave-assisted experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is not reaching the set temperature. What should I do?
A1: This issue often arises from poor microwave absorption by the reaction mixture. Consider the following solutions:
-
Increase Microwave Power: Gradually increase the microwave power in small increments. For refluxing at atmospheric pressure, a higher power level (e.g., 250-300 W) may be necessary to maintain a constant temperature.[1]
-
Change the Solvent: If your reactants are not polar, a polar solvent is necessary to absorb microwave energy effectively. Solvents are categorized as high, medium, or low absorbers. Choosing a solvent with a higher dielectric loss (tan δ) will lead to more rapid heating.[2] If a nonpolar solvent is required for the chemistry, it can act as a heat sink to prevent overheating of temperature-sensitive reactions.[3]
-
Add a Polar Co-solvent: Adding a small amount of a highly polar co-solvent, such as DMF or water, can significantly improve the heating rate.
-
Use a Susceptor: For non-polar reaction mixtures, an inert, strongly microwave-absorbing material (a susceptor) can be added. The susceptor will heat up and transfer thermal energy to the reaction mixture through conduction.
Q2: My reaction is giving a low yield. How can I optimize it?
A2: Low yields can result from incomplete reactions or degradation of products. A systematic optimization of parameters is recommended:
-
Optimize Temperature: Start by increasing the reaction temperature in increments of 10-25°C above the temperature used in the conventional method.[1] Be mindful of the decomposition temperature of your reactants and products.
-
Vary Reaction Time: Once an optimal temperature is found, vary the reaction time to maximize the yield. Most microwave reactions are completed in under 15-30 minutes.[4]
-
Adjust Reactant/Catalyst Concentration: If the reaction is incomplete, consider increasing the equivalents of one of the starting materials or the catalyst.[5]
-
Ensure Proper Stirring: Inadequate stirring can lead to localized overheating and side product formation. Ensure the magnetic stir bar is functioning correctly.
Q3: I am observing arcing or sparking in the microwave cavity. What is the cause and how can I prevent it?
A3: Arcing is a common issue, often caused by the presence of metals or conductive materials inside the microwave.
-
Check for Metal: Ensure there are no metal objects, such as spatulas, stir bars with exposed metal, or aluminum foil, inside the microwave cavity.[6][7] Even metallic trim on glassware can cause arcing.[6]
-
Inspect the Waveguide Cover: A dirty or damaged waveguide cover can lead to sparking. Clean the waveguide cover regularly to remove any food or chemical residue. If it is damaged, it should be replaced.[7][8]
-
Examine the Cavity Interior: Chipped paint on the interior of the microwave can expose the metal underneath, causing sparks. This can be repaired with microwave-safe paint.[7][9]
-
Reactions with Metal Powders: Reactions involving metal powders are prone to arcing. Using a solvent environment can help to minimize this.[5]
-
High Salt Concentrations: High concentrations of inorganic salts can also lead to arcing. It is recommended to use lower concentrations (e.g., less than 10% w/v).[4]
Q4: How can I improve the reproducibility of my microwave-assisted reactions?
A4: Reproducibility issues often stem from inaccurate temperature measurement and non-uniform heating.
-
Ensure Homogeneous Heating: Use a dedicated single-mode microwave reactor for a more homogeneous energy field compared to multimode domestic ovens. Constant stirring is also crucial.
-
Consistent Vessel Sealing: Ensure that the reaction vessels are sealed properly and consistently for every experiment to maintain the same pressure conditions.
-
Precise Reagent Dispensing: Use accurate methods for dispensing all reagents and solvents to ensure consistent concentrations.
Q5: I am getting a pressure error during my reaction. What should I do?
A5: Pressure errors indicate that the pressure inside the sealed vessel has exceeded the safe operating limit.
-
Reduce Reaction Temperature: A lower temperature will result in lower vapor pressure from the solvent.
-
Decrease Reactant Concentration: Highly concentrated reactions can lead to rapid gas evolution and pressure buildup. Try diluting the reaction mixture.
-
Avoid Reactions that Generate Gas: Be cautious with reactions that are known to produce gaseous byproducts, such as decarboxylations.[12]
-
Check Vessel Volume: Do not overfill the reaction vessel. A sufficient headspace is necessary to accommodate the vapor pressure of the solvent at elevated temperatures.[12]
Troubleshooting Guides
Issue 1: Hot Spots and Thermal Runaway
Symptoms:
-
Decomposition of starting materials or products.
-
Formation of char or tar.
-
Inconsistent results between runs.
-
Sudden, uncontrolled increase in temperature and pressure.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Uneven Microwave Field | Use a single-mode microwave reactor for a more uniform field. Ensure the turntable or mode stirrer is functioning correctly in a multimode oven. |
| Poorly Absorbing Reactants in a Highly Absorbing Solvent | Use a less polar solvent or a mixture of solvents to moderate the heating rate. |
| Exothermic Reaction | Reduce the initial microwave power. Use a ramp-to-temperature protocol instead of a rapid heating profile. Consider using a microwave reactor with a simultaneous cooling feature.[11] |
| Inadequate Stirring | Ensure the magnetic stir bar is of an appropriate size and is spinning effectively to distribute heat evenly. |
Issue 2: Arcing/Sparking
Symptoms:
-
Visible electrical sparks inside the microwave cavity.
-
A loud crackling sound.
-
Potential damage to the microwave interior or reaction vessel.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Presence of Metal | Remove any metallic objects from the microwave cavity, including utensils, foil, and incompatible stir bars.[6][7] |
| Damaged or Dirty Waveguide Cover | Clean the waveguide cover with a suitable solvent. If damaged, replace it.[7][8] |
| Chipped Interior Paint | Repair any chips in the microwave's interior paint with a microwave-safe touch-up paint.[7][9] |
| High Concentration of Ionic Species | Reduce the concentration of salts in the reaction mixture.[4] |
Issue 3: Low or No Product Yield
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted starting material.
-
The isolated yield is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
|---|---|
| Insufficient Temperature | Increase the reaction temperature in increments of 10-25°C.[1] |
| Insufficient Reaction Time | Increase the reaction hold time. Monitor the reaction progress at different time points to determine the optimal duration.[4] |
| Poor Microwave Absorption | Switch to a more polar solvent or add a polar co-solvent.[2] |
| Decomposition of Product | The reaction temperature may be too high. Try lowering the temperature and extending the reaction time. |
| Catalyst Inactivity | Ensure the catalyst is fresh and active. Consider increasing the catalyst loading.[5] |
Quantitative Data Summary
Table 1: Optimization of Microwave-Assisted Heck Reaction
Reaction: Iodobenzene with methyl acrylate.
| Entry | Temperature (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 10 | 13 | - |
| 2 | 120 | 10 | 44 | - |
| 3 | 160 | 10 | 79 | - |
| 4 | 170 | 5 | - | 87 |
Data adapted from a study on modifying conventional heating protocols for a Heck reaction.[13]
Table 2: Optimization of Microwave-Assisted Diels-Alder Reaction in Toluene
Reaction: Maleimide with 2,3-dimethyl-1,3-butadiene.
| Entry | Concentration (mM) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.20 | 110 | 5 | 96 |
| 2 | 0.10 | 110 | 5 | 75 |
| 3 | 0.10 | 120 | 5 | 98 |
| 4 | 0.05 | 130 | 10 | 97 |
| 5 | 0.05 | 130 | 15 | 99 |
Data adapted from a study on optimizing Diels-Alder reactions in nonpolar solvents.[2]
Table 3: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction
| Entry | Aldehyde | Method | Time | Yield (%) |
| 1 | Benzaldehyde | Conventional | 4 h | 92 |
| 2 | Benzaldehyde | Microwave | 3.5 min | 95 |
| 3 | 4-Chlorobenzaldehyde | Conventional | 4 h | 94 |
| 4 | 4-Chlorobenzaldehyde | Microwave | 3 min | 96 |
| 5 | 4-Methoxybenzaldehyde | Conventional | 5 h | 88 |
| 6 | 4-Methoxybenzaldehyde | Microwave | 4 min | 93 |
| Data adapted from a comparative study of the Biginelli reaction.[14] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Reaction
This protocol describes the one-pot synthesis of dihydropyrimidin-2-(1H)-ones.
Reagents:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol %)
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol %).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 300 W. The reaction is typically monitored by TLC and is often complete within a few minutes. To avoid overheating, the irradiation can be done in pulses of 20 seconds with intermittent cooling.[14]
-
After the reaction is complete, cool the vessel to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with cold water to remove any unreacted urea, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[14]
Protocol 2: Microwave-Assisted Esterification of Ferulic Acid
This protocol details the synthesis of alkyl ferulates.
Reagents:
-
Ferulic acid (5 mmol)
-
Alcohol (e.g., ethanol) (5 mL)
-
Concentrated sulfuric acid (0.5 mmol)
Procedure:
-
In a microwave process vial, combine ferulic acid (970 mg, 5 mmol), the desired alcohol (5 mL), and concentrated sulfuric acid (0.027 mL, 0.5 mmol).[15]
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature to 88°C and the reaction time to 5 minutes.[15]
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Add ethyl acetate to the reaction mixture and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the crude ester.[15]
Protocol 3: Microwave-Assisted Williamson Ether Synthesis
This protocol outlines the synthesis of 1-ethoxydodecane.
Reagents:
-
1-Dodecanol
-
1-Bromoethane (in ~150% excess)
-
Potassium hydroxide
Procedure:
-
To a microwave reaction vessel, add 1-dodecanol and potassium hydroxide.
-
Add a ~150% excess of 1-bromoethane. No solvent is required for this reaction.[16]
-
Seal the vessel and place it in the microwave reactor.
-
Set the microwave parameters to a ramp time of 1 minute, a hold time of 3 minutes, a temperature of 123°C, and a power of 1000 W.[16]
-
After the reaction, cool the vessel.
-
The crude product can be purified by simple distillation to remove the excess ethyl bromide.[16]
Visualizations
Caption: General workflow for microwave-assisted synthesis.
Caption: Troubleshooting logic for common microwave synthesis issues.
References
- 1. Getting Started with Microwave Synthesis [cem.com]
- 2. cem.de [cem.de]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Causes and Solution for a Sparking or Arcing Microwave | PartSelect.com [partselect.com]
- 7. How to fix a microwave that's sparking or arcing [appliancepartspros.com]
- 8. Microwave Sparking? 5 Common Causes - Ocean Appliance [oceanapplianceservice.com]
- 9. repairclinic.com [repairclinic.com]
- 10. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. nsmn1.uh.edu [nsmn1.uh.edu]
- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
overcoming challenges in the scale-up synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of byproducts (e.g., di-substituted product, polymeric material). - Suboptimal reaction temperature. - Inefficient purification. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Control the stoichiometry of reactants carefully; consider adding phthalic anhydride portion-wise to the solution of p-phenylenediamine. - Maintain the recommended reaction temperature; for the acetic acid method, reflux is typically required. - Optimize the crystallization procedure; screen different solvent systems. |
| Formation of Insoluble Byproducts | - Reaction of both amino groups of p-phenylenediamine with phthalic anhydride, leading to polymeric chains. - Use of a non-polar solvent that does not effectively solvate the intermediates. | - Use a polar aprotic solvent like glacial acetic acid or DMF to improve the solubility of reactants and intermediates. - Control the addition rate of phthalic anhydride to favor the mono-substituted product. |
| Product is Difficult to Purify | - Presence of unreacted starting materials. - Contamination with the di-substituted byproduct. - Occlusion of solvent in the crystalline product. | - Wash the crude product thoroughly with water to remove any unreacted p-phenylenediamine and residual solvent. - Recrystallize from a suitable solvent system. A mixture of ethanol and water or glacial acetic acid can be effective. - Consider a slurry wash of the crude product with a solvent in which the desired product has low solubility but the impurities are more soluble. |
| Exothermic Reaction is Difficult to Control | - The reaction between an amine and an anhydride is exothermic. On a large scale, this can lead to a rapid increase in temperature. | - Add the phthalic anhydride to the solution of p-phenylenediamine in a controlled manner (portion-wise or as a solution). - Ensure adequate cooling and stirring of the reaction vessel. - Use a solvent to help dissipate the heat generated. |
| Product Color is Darker than Expected | - Oxidation of the free amino group on the product or unreacted p-phenylenediamine. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use purified starting materials. - The product can be further purified by recrystallization, potentially with the addition of activated carbon to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between p-phenylenediamine and phthalic anhydride. This is typically carried out by refluxing the reactants in a solvent such as glacial acetic acid.[1]
Q2: What are the key safety precautions to consider when working with the starting materials?
A2: Both p-phenylenediamine and phthalic anhydride present hazards.
-
p-Phenylenediamine: Is toxic and a known skin sensitizer. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Phthalic Anhydride: Is corrosive and can cause severe eye damage and skin irritation. It is also a respiratory sensitizer. Use in a well-ventilated area and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for detailed information before starting any experiment.
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: The formation of N,N'-(1,4-phenylene)bis(isoindoline-1,3-dione) is a common side reaction. To favor the desired mono-substituted product, it is recommended to use a slight excess of p-phenylenediamine relative to phthalic anhydride. Additionally, controlling the addition of phthalic anhydride to the reaction mixture can help to reduce the formation of the di-substituted byproduct.
Q4: What is a suitable solvent for the reaction and for purification?
A4: Glacial acetic acid is a commonly used solvent for the reaction as it effectively dissolves the reactants and facilitates the dehydration step to form the imide ring. For purification, recrystallization from ethanol or a mixture of ethanol and water is often effective.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The starting materials and the product will have different Rf values, allowing for easy visualization of the reaction's progression.
Experimental Protocols
Key Synthesis Protocol: Condensation of p-Phenylenediamine and Phthalic Anhydride in Glacial Acetic Acid
This protocol is a general guideline and may require optimization for scale-up.
Materials:
-
p-Phenylenediamine
-
Phthalic anhydride
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-phenylenediamine in glacial acetic acid.
-
Slowly add phthalic anhydride to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any unreacted starting materials and acetic acid.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Isoindoline-1,3-dione Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the biological screening of isoindoline-1,3-dione analogs.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results when screening our isoindoline-1,3-dione analogs. What are the potential causes?
A1: High variability in cell viability assays, such as MTT or BrdU assays, can stem from several factors. One of the primary issues could be the poor aqueous solubility of your specific analogs. Many small molecules, including derivatives of isoindoline-1,3-dione, can precipitate in aqueous assay media, leading to inconsistent concentrations and, consequently, variable biological effects. Another factor to consider is the potential for your compounds to interfere with the assay readout itself. For instance, some compounds can interact with the formazan product in MTT assays or exhibit intrinsic fluorescence, leading to inaccurate readings. Finally, variability can be introduced through technical aspects of the assay, such as inconsistent cell seeding density, edge effects in microplates, or variations in incubation times.
Q2: Some of our isoindoline-1,3-dione derivatives show potent activity in our primary screen, but this activity is not reproducible in secondary assays. What could be the reason for this discrepancy?
A2: This is a common challenge in drug discovery and can often be attributed to off-target effects or assay artifacts in the primary screen. Your compounds might be promiscuous inhibitors, meaning they interact with multiple unintended biological targets. It is also possible that the compounds are interfering with the primary assay technology. For example, in luciferase-based reporter assays, some small molecules can directly inhibit the luciferase enzyme, leading to a false positive or negative signal. It is crucial to perform orthogonal assays that use different detection methods to validate the initial hits. Additionally, consider performing counter-screens to identify and eliminate compounds that interfere with the assay components.
Q3: We are screening for Cereblon (CRBN) modulators and are seeing inconsistent protein degradation. What should we troubleshoot?
A3: Inconsistent degradation of target proteins in CRBN-based assays can be due to several factors. Firstly, ensure that your compounds are cell-permeable and engage with CRBN in the cellular environment. Cell-based target engagement assays, such as NanoBRET, can confirm this. Secondly, the formation of a stable ternary complex between your compound, CRBN, and the target protein is essential for degradation. The stability of this complex can be influenced by the specific chemical structure of your analog. Assays like TR-FRET can be used to study ternary complex formation. Finally, the cellular level of CRBN itself can be a limiting factor for substrate degradation, and its expression levels can vary between cell lines.
Q4: How can we assess the solubility of our isoindoline-1,3-dione analogs in our assay media?
A4: Assessing compound solubility early is critical to avoid misleading results. A simple method is visual inspection for precipitation after diluting a DMSO stock of your compound into the aqueous assay buffer. For a more quantitative assessment, you can use methods like nephelometry, which measures light scattering from undissolved particles. Another approach is the shake-flask method, where the compound is incubated with the buffer, and after centrifugation or filtration to remove undissolved solid, the concentration in the supernatant is measured by UV-Vis spectroscopy or LC-MS.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide provides a systematic approach to troubleshooting variability in common cell-based assays used for screening isoindoline-1,3-dione analogs.
dot
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Guide 2: Troubleshooting CRBN-Dependent Degradation Assays
This guide outlines steps to diagnose issues in assays designed to measure the degradation of target proteins mediated by isoindoline-1,3-dione analogs that act as Cereblon (CRBN) modulators.
dot
Technical Support Center: Accurate Quantification of 2-(4-aminophenyl)isoindoline-1,3-dione
Welcome to the technical support center for the method refinement and accurate quantification of 2-(4-aminophenyl)isoindoline-1,3-dione, also known as N-(4-aminophenyl)phthalimide.[1] This guide provides detailed troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound that belongs to the phthalimide class of molecules.[2] It consists of an isoindoline-1,3-dione core structure with a 4-aminophenyl group attached to the nitrogen atom.[3] This compound serves as a versatile building block in the synthesis of more complex organic molecules and is used in the study of various biological processes.[3]
Q2: What are the primary analytical methods for the quantification of this compound?
A2: The standard and most reliable methods for the quantification of pharmaceutical compounds like this compound, especially in complex matrices such as biological samples, are Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[4] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for achieving accurate quantification at low concentrations.[5][6]
Q3: Why is accurate quantification of this compound important?
A3: Accurate quantification is critical in drug development and research for several reasons. In pharmacokinetics studies, it is essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For quality control and assurance, precise measurement ensures the purity and correct dosage of a pharmaceutical product.
Q4: What are the key chemical properties of this compound relevant to its analysis?
A4: Key properties include its molecular formula (C₁₄H₁₀N₂O₂) and molecular weight (approximately 238.24 g/mol ).[1] The presence of a primary amine group enhances its solubility in polar solvents.[3] The isoindoline-1,3-dione structure is generally stable but can be susceptible to hydrolysis of the imide bond under strong acidic or basic conditions, which is a critical consideration during sample preparation and analysis.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of this compound using liquid chromatography-based methods.
Q5: My chromatographic peak for the analyte is showing significant tailing. What are the potential causes and solutions?
A5: Peak tailing is a common issue in HPLC. The primary causes include:
-
Secondary Silanol Interactions: The basic amine group on the analyte can interact with acidic silanol groups on the surface of C18 columns.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Low Mobile Phase pH: While a slightly acidic pH is helpful, a very low pH can cause some silica-based columns to degrade.
-
Solution: Ensure the mobile phase pH is within the column manufacturer's recommended range.
-
Q6: I am experiencing low or inconsistent recovery of the analyte during sample preparation. How can I improve this?
A6: Low recovery is often linked to the sample extraction and clean-up steps.
-
Inefficient Extraction: The analyte may not be fully extracted from the sample matrix (e.g., plasma, tissue).
-
Solution: Optimize the extraction solvent and conditions. For Solid-Phase Extraction (SPE), ensure the correct sorbent type (e.g., hydrophilic-lipophilic balance cartridges) and elution solvent are used to achieve good recovery.[5]
-
-
Analyte Instability: The compound may be degrading during sample processing.
-
Solution: As the imide bond can be unstable in harsh conditions, avoid strong acids or bases and high temperatures during sample preparation.[7] Process samples promptly or store them at appropriate low temperatures.
-
-
Use of an Internal Standard: An internal standard (IS) is crucial for accurate quantification as it compensates for variability during sample preparation and injection.[4]
-
Solution: Select a stable, isotopically labeled version of the analyte or a structurally similar compound as an IS and add it to the samples at the beginning of the preparation process.
-
Q7: My LC-MS/MS results are showing significant matrix effects. What are they and how can I mitigate them?
A7: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and inaccurate quantification.
-
Mitigation Strategies:
-
Effective Sample Clean-up: The most effective way to reduce matrix effects is to remove interfering components. Solid-Phase Extraction (SPE) is highly effective for this purpose.[5][8]
-
Chromatographic Separation: Optimize the HPLC method to ensure the analyte peak is well-separated from the bulk of the matrix components.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples.[9] This ensures that the calibration curve accounts for any matrix-induced signal changes.
-
Use of a Stable Isotope-Labeled Internal Standard: An ideal IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods used in the quantification of small molecules, which can be adapted for this compound.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (Correlation Coefficient, R²) | > 0.99 | [8][10] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | [8] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | [8][11] |
| Inter- and Intraday Accuracy | 85–115% of nominal value | [6] |
| Inter- and Intraday Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) | [4][8] |
| Recovery | Consistent and reproducible (e.g., 40-90%) | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument and application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples and an internal standard (IS) stock solution.
-
Spike 100 µL of each plasma sample, standard, and quality control (QC) with the IS.
-
Condition an SPE cartridge (e.g., hydrophilic-lipophilic balance) with 1 mL of methanol followed by 1 mL of water.
-
Load the spiked plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for the analyte and the IS must be determined by infusing a standard solution of each into the mass spectrometer. For this compound (C₁₄H₁₀N₂O₂), the precursor ion would be [M+H]⁺ at m/z 239.2. Product ions would be determined experimentally.
-
Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the manufacturer's guidelines to maximize signal intensity.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Troubleshooting Logic for Inaccurate Results
References
- 1. 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione | C14H10N2O2 | CID 617138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound | 21835-60-9 | Benchchem [benchchem.com]
- 4. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. lcms.cz [lcms.cz]
- 11. Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis - PMC [pmc.ncbi.nlm.nih.gov]
avoiding common pitfalls in the characterization of isoindoline-1,3-dione compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of isoindoline-1,3-dione (phthalimide) compounds.
Section 1: Synthesis of Isoindoline-1,3-dione Derivatives
The Gabriel synthesis is a widely used method for the preparation of primary amines, which involves the N-alkylation of phthalimide. This section addresses common pitfalls in this synthetic route.[1][2][3]
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Gabriel synthesis reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Several factors can contribute to a failed or low-yielding Gabriel synthesis. Consider the following troubleshooting steps:
-
Reagent Quality: The purity of your starting materials is crucial. Potassium phthalimide can degrade over time. If your reagent is old, consider preparing it fresh by reacting phthalimide with potassium hydroxide.[4]
-
Reaction Conditions: Ensure your reaction is conducted under anhydrous (dry) conditions, as the presence of water can hydrolyze the phthalimide salt.
-
Solvent Choice: Dimethylformamide (DMF) is a common and effective solvent for this reaction.[3] Other polar aprotic solvents like DMSO or acetonitrile can also be used.[3]
-
Alkyl Halide Reactivity: The reaction proceeds via an SN2 mechanism. Therefore, primary alkyl halides are the most suitable substrates. Secondary alkyl halides often fail to react or lead to elimination side products.[1] Alkyl iodides are typically more reactive than bromides or chlorides.
-
Temperature: The reaction often requires heating. A typical temperature range is 60-120 °C, depending on the reactivity of the alkyl halide.
-
Additives: In cases of low reactivity, the addition of a catalytic amount of sodium iodide can enhance the reaction rate by an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.
Q2: What are the common side reactions in the Gabriel synthesis?
A2: The primary side reaction is elimination (E2) instead of substitution (SN2), especially with sterically hindered primary or secondary alkyl halides.[1] Over-alkylation is generally not an issue with the Gabriel synthesis because the nitrogen in the phthalimide is significantly less nucleophilic after the first alkylation.[2]
Q3: How can I monitor the progress of my Gabriel synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Spot the reaction mixture alongside your starting materials (phthalimide and alkyl halide). The formation of a new, typically less polar spot corresponding to the N-alkylated phthalimide indicates the reaction is proceeding. A common mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light, as the phthalimide ring is UV-active.[5][6]
Troubleshooting Decision Tree: Gabriel Synthesis
Caption: Troubleshooting workflow for a failed or low-yielding Gabriel synthesis.
Section 2: Purification of Isoindoline-1,3-dione Compounds
Purification of the N-substituted phthalimide product is a critical step. Common methods include recrystallization and column chromatography.
Frequently Asked Questions (FAQs) - Purification
Q4: I'm having trouble purifying my N-substituted phthalimide by column chromatography. What solvent system should I use?
A4: The choice of solvent system for flash column chromatography depends on the polarity of your N-substituted phthalimide. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Non-polar N-substituents (e.g., alkyl, benzyl): Start with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increase the polarity.
-
Polar N-substituents (e.g., containing esters, amides): You may need a higher starting concentration of ethyl acetate or a more polar solvent system like dichloromethane/methanol.
To optimize your solvent system, use TLC to find a solvent mixture that gives your product an Rf value of approximately 0.3.
Q5: My compound is not dissolving in common solvents for recrystallization. What should I do?
A5: Isoindoline-1,3-dione derivatives can have poor solubility. If your compound is not dissolving, you can try a two-solvent recrystallization.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly. Common solvent pairs include:
-
Ethanol/Water
-
Dichloromethane/Hexane
-
Acetone/Hexane[7]
Q6: I'm having difficulty removing the phthalhydrazide byproduct after the cleavage step. How can I improve the separation?
A6: Phthalhydrazide is a common byproduct when using hydrazine for the cleavage of the phthalimide.[1] It is often insoluble in common organic solvents. One approach is to filter the reaction mixture after the cleavage step to remove the precipitated phthalhydrazide. Washing the filtrate with an acidic solution (e.g., dilute HCl) can help to remove any remaining basic impurities.
Section 3: Characterization of Isoindoline-1,3-dione Compounds
Spectroscopic methods such as NMR, IR, and mass spectrometry are essential for confirming the structure of your synthesized compounds.
Frequently Asked Questions (FAQs) - Characterization
Q7: The aromatic region of my 1H NMR spectrum for my phthalimide derivative is complex and not a simple doublet of doublets. Why is this?
A7: The four protons on the phthalimide ring often exhibit second-order effects in the 1H NMR spectrum, appearing as a complex multiplet rather than a simple first-order pattern. This is because the chemical shift difference between the two sets of protons is small compared to the coupling constant between them, leading to an AA'BB' or AA'XX' spin system. This is a characteristic feature of the phthalimide scaffold and is not necessarily an indication of impurity.
Q8: I am having trouble with the solubility of my compound for NMR analysis. What can I do?
A8: Poor solubility can lead to broad peaks and a poor quality NMR spectrum.[8] If your compound is not soluble in common deuterated solvents like CDCl3, try more polar solvents such as DMSO-d6, acetone-d6, or methanol-d4. In some cases, warming the NMR tube gently can improve solubility. For amides and related compounds, solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be effective, though they are more expensive.[5]
Q9: What are the key characteristic peaks I should look for in the IR spectrum of an isoindoline-1,3-dione?
A9: The most prominent peaks in the IR spectrum of a phthalimide are the two carbonyl (C=O) stretching vibrations of the imide group. These typically appear as two strong bands in the region of 1700-1790 cm-1. The asymmetric stretch is usually at a higher wavenumber (around 1760-1790 cm-1), while the symmetric stretch is at a lower wavenumber (around 1700-1730 cm-1).
Data Presentation: Spectroscopic Data
Table 1: Typical 1H NMR Chemical Shifts (δ, ppm) for N-Substituted Phthalimides in CDCl3
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| Phthalimide Aromatic | 7.70 - 7.95 | Multiplet (often complex) |
| N-CH 2-R | Varies with R group (e.g., ~4.8 for benzyl) | Singlet, Triplet, etc. |
Table 2: Characteristic IR Absorption Frequencies for Isoindoline-1,3-diones
| Functional Group | Absorption Range (cm-1) | Intensity |
| C=O (imide, asymmetric stretch) | 1760 - 1790 | Strong |
| C=O (imide, symmetric stretch) | 1700 - 1730 | Strong |
| C-N Stretch | 1350 - 1390 | Medium |
| Aromatic C-H Bending | 710 - 725 | Strong |
Section 4: Experimental Protocols
This section provides a detailed methodology for a common synthesis and characterization workflow.
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of isoindoline-1,3-dione compounds.
Protocol: Gabriel Synthesis of N-Benzylphthalimide
Materials:
-
Potassium phthalimide
-
Benzyl chloride
-
Dimethylformamide (DMF), anhydrous
-
Hexane
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to the flask to create a suspension.
-
Add benzyl chloride (1.05 eq) to the suspension.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography (gradient of 0-15% ethyl acetate in hexane).
-
Characterize the purified N-benzylphthalimide by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Section 5: Signaling Pathways
Isoindoline-1,3-dione derivatives, such as thalidomide and its analogs, are known to exert their biological effects by modulating specific signaling pathways.
Thalidomide's Mechanism of Action
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), bind to the protein Cereblon (CRBN), which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors in multiple myeloma cells leads to anti-proliferative and apoptotic effects.
Caption: Simplified signaling pathway of thalidomide's anti-myeloma activity.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Phthalimides [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Phthalimide | C8H5NO2 | CID 6809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Assay Conditions for Evaluating Enzyme Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in setting up an enzyme inhibition assay?
A1: The initial setup of an enzyme inhibition assay is crucial for obtaining reliable and reproducible data. Key considerations include the preparation of all necessary reagents and the determination of optimal enzyme concentration.
Experimental Protocol: Initial Assay Setup
-
Reagent Preparation :
-
Prepare a suitable buffer solution at the optimal pH for the enzyme. Common buffers include phosphate buffer (pH 7.0-7.5).[1]
-
Prepare fresh solutions of the enzyme, substrate, and inhibitor.[1]
-
If the inhibitor has poor solubility, it can be dissolved in a small amount of an organic solvent like DMSO or ethanol.[1]
-
Ensure any necessary cofactors (e.g., Mg²⁺, NADH, ATP) are included in the reaction mixture.[1]
-
-
Enzyme Concentration Determination :
-
The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course and that the signal is strong enough for accurate measurement.[1][2]
-
Perform an enzyme titration by measuring the reaction rate at various enzyme concentrations while keeping the substrate concentration constant (saturating conditions are often preferred).
-
Select an enzyme concentration that results in a reaction rate that is easily measurable and consumes less than 10-15% of the substrate during the assay to maintain initial velocity conditions.
-
Q2: How do I determine the optimal substrate concentration for my inhibition assay?
A2: The optimal substrate concentration is critical for accurately determining the mechanism of inhibition. This is achieved by determining the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[2][3]
Experimental Protocol: Determination of Kₘ
-
Set up reactions : Prepare a series of reactions with a fixed enzyme concentration and varying substrate concentrations. A typical range would be from 0.1 x Kₘ to 10 x Kₘ, if a preliminary estimate of Kₘ is available. If not, a wider range of concentrations should be tested.
-
Measure initial rates : Measure the initial reaction velocity (v₀) for each substrate concentration. This is the linear portion of the reaction progress curve.
-
Plot the data : Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ : Fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression software.
Data Presentation: Michaelis-Menten Kinetics
| Substrate Concentration ([S]) (µM) | Initial Velocity (v₀) (µM/min) |
| 1 | 5.2 |
| 2 | 9.8 |
| 5 | 20.1 |
| 10 | 33.5 |
| 20 | 49.8 |
| 50 | 66.7 |
| 100 | 75.1 |
Note: The above data is for illustrative purposes.
For screening competitive inhibitors, it is often recommended to use a substrate concentration at or below the Kₘ value.[4]
Q3: My assay has high background noise. How can I troubleshoot this?
A3: High background can obscure the true signal from enzyme activity and interfere with accurate IC₅₀ determination. Several factors can contribute to this issue.[5]
Troubleshooting High Background
| Potential Cause | Recommended Solution |
| Autohydrolysis of Substrate | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this rate from the total reaction rate. |
| Interference from Compound | Test for compound autofluorescence or absorbance at the detection wavelength in the absence of other assay components. If significant, consider a different detection method. |
| Contaminated Reagents | Prepare fresh reagents and use high-purity water. Ensure that buffers and other additives do not contribute to the background signal. |
| Detector Settings | Optimize the gain or sensitivity settings on the plate reader or spectrophotometer to maximize the signal-to-background ratio. |
Q4: I am observing weak or no signal in my assay. What should I do?
A4: A weak or absent signal can be due to several factors, ranging from inactive components to suboptimal assay conditions.
Troubleshooting Weak or No Signal
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (e.g., at the appropriate temperature and with any necessary stabilizers).[1] Test the enzyme activity with a known positive control substrate. |
| Incorrect Buffer pH or Ionic Strength | Verify the pH of the buffer and prepare a fresh solution if necessary. The optimal pH is critical for enzyme activity.[6] |
| Suboptimal Temperature | Most enzyme assays are performed at a constant temperature, often 25°C or 37°C.[6] Ensure the reaction plate or cuvettes are properly equilibrated to the desired temperature. |
| Missing Cofactors | Check if the enzyme requires any specific cofactors for its activity and ensure they are present in the reaction mixture at the correct concentration.[1] |
| Insufficient Incubation Time | Increase the incubation time to allow for more product formation, ensuring the reaction remains in the linear range.[2] |
Q5: How do I design an experiment to determine the IC₅₀ of my compound?
A5: The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an inhibitor. A well-designed experiment is crucial for obtaining an accurate IC₅₀ value.
Experimental Protocol: IC₅₀ Determination
-
Prepare a dilution series of the inhibitor : A common practice is to use a serial dilution, such as 2-fold or 3-fold dilutions, to cover a wide range of concentrations.[7] A typical range might be from 100 µM down to picomolar concentrations, depending on the expected potency of the inhibitor.
-
Set up the assay :
-
Control wells : Include positive controls (enzyme and substrate, no inhibitor) and negative controls (enzyme, no substrate, or no enzyme).[1]
-
Inhibitor wells : Add the enzyme and the various concentrations of the inhibitor and pre-incubate them together for a specific time (e.g., 15-30 minutes) to allow for binding.[1]
-
Start the reaction : Initiate the reaction by adding the substrate.
-
-
Measure enzyme activity : Monitor the reaction progress over time and determine the initial velocity for each inhibitor concentration.
-
Data analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Data Presentation: IC₅₀ Determination
| Inhibitor Concentration (nM) | % Inhibition |
| 0.1 | 5 |
| 1 | 15 |
| 10 | 48 |
| 100 | 85 |
| 1000 | 98 |
Note: The above data is for illustrative purposes.
Visual Guides
Caption: Workflow for optimizing an enzyme inhibition assay.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. researchgate.net [researchgate.net]
- 3. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
The Crucial Role of 2-(4-aminophenyl)isoindoline-1,3-dione in Streamlining Immunomodulatory Drug Synthesis
A comparative analysis of synthetic pathways validates 2-(4-aminophenyl)isoindoline-1,3-dione as a highly efficient intermediate in the manufacturing of potent immunomodulatory agents. This guide provides an objective comparison with alternative synthetic routes, supported by experimental data, to inform researchers and drug development professionals in their pursuit of optimized and scalable production processes.
The synthesis of next-generation immunomodulatory drugs (IMiDs), such as pomalidomide, relies on the efficient and high-yield production of key chemical building blocks. Among these, this compound stands out as a critical intermediate. Its validation is paramount for ensuring the scalability, cost-effectiveness, and purity of the final active pharmaceutical ingredient (API). This guide delves into a comparative analysis of synthetic routes that utilize a nitro precursor to this compound, namely 2-(4-nitrophenyl)isoindoline-1,3-dione, against an alternative pathway for the synthesis of the related immunomodulator, lenalidomide.
Comparative Analysis of Synthetic Intermediates
The synthesis of pomalidomide and lenalidomide, both pivotal in the treatment of multiple myeloma, often commences from substituted phthalic anhydrides. The choice of the initial building blocks and the subsequent synthetic strategy significantly impacts the overall efficiency and purity of the final drug substance. Below is a comparative overview of two common synthetic approaches.
Table 1: Comparison of Synthetic Routes for Pomalidomide and Lenalidomide Intermediates
| Parameter | Pomalidomide Synthesis via Nitro Intermediate | Lenalidomide Synthesis via Bromoester Intermediate |
| Starting Materials | 4-Nitrophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride | Methyl 2-methyl-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride |
| Key Intermediate | 2-(4-Nitrophenyl)isoindoline-1,3-dione | Methyl 2-(bromomethyl)-3-nitrobenzoate |
| Key Reaction Steps | 1. Condensation/Imide formation2. Catalytic reduction of nitro group | 1. Radical bromination2. Condensation/Cyclization3. Catalytic reduction of nitro group |
| Reported Overall Yield | Approximately 65%[1][2] | Approximately 59.8%[3][4] |
| Reported Purity | >99.5%[1][2] | >99.6%[3][4] |
| Advantages | Fewer steps to key amino intermediate. | Avoids direct handling of potentially hazardous phthalic anhydride derivatives in later stages. |
| Disadvantages | Requires efficient and selective reduction of the nitro group without affecting the imide structure. | Involves the use of a brominating agent and a radical initiator. |
Experimental Protocols
The validation of this compound as a superior intermediate is substantiated by well-defined and reproducible experimental protocols. The critical step in the synthesis of this intermediate from its nitro precursor is the selective reduction of the nitro group.
Protocol 1: Synthesis of 2-(4-Nitrophenyl)isoindoline-1,3-dione
This protocol describes the condensation reaction to form the nitro intermediate.
Materials:
-
4-Nitrophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Glacial acetic acid
-
Sodium acetate
Procedure:
-
A mixture of 4-nitrophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, and sodium acetate in glacial acetic acid is prepared.
-
The reaction mixture is heated to reflux and maintained for a specified period.
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed and dried to yield 2-(4-nitrophenyl)isoindoline-1,3-dione.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol outlines the reduction of the nitro intermediate to the target amino intermediate.
Materials:
-
2-(4-Nitrophenyl)isoindoline-1,3-dione
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent (e.g., N,N-dimethylformamide, methanol)
-
Hydrogen gas source
Procedure:
-
The nitro intermediate is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is carried out under hydrogen pressure (e.g., 50 psi) with stirring.[5]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate containing the product is then processed to isolate the final this compound.
An alternative, non-catalytic reduction can be performed using iron powder in the presence of ammonium chloride.[6]
Visualizing the Molecular Landscape: Pathways and Processes
To better understand the context of these synthetic intermediates, the following diagrams illustrate a key biological pathway targeted by the resulting drugs and a generalized workflow for the synthesis.
Drugs derived from this compound, such as pomalidomide, function as molecular glues that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the targeted degradation of specific proteins, a mechanism central to their therapeutic effect.
Furthermore, these immunomodulatory drugs are known to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses.
Conclusion
The validation of this compound as a key intermediate is supported by a robust and efficient synthetic pathway that offers high yields and purity. The direct synthesis from a nitro-substituted phthalic anhydride followed by a well-established reduction step presents a streamlined approach compared to multi-step alternatives. This comparative guide provides the necessary data and protocols to assist researchers and drug development professionals in making informed decisions for the synthesis of next-generation immunomodulatory drugs. The provided diagrams of the relevant biological pathways further contextualize the importance of these molecules in modern therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Alternative synthesis of lenalidomide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 6. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
A Comparative Guide to a Validated Stability-Indicating HPLC Method for the Analysis of 2-(4-aminophenyl)isoindoline-1,3-dione
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-aminophenyl)isoindoline-1,3-dione, a key intermediate in the synthesis of various biologically active compounds. The presented method is compared against a hypothetical alternative method to highlight the critical parameters for a robust and reliable analytical procedure. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise analytical methods for quality control and stability testing.
Introduction
This compound is a crucial building block in medicinal chemistry. Accurate determination of its purity and stability is paramount for ensuring the quality and safety of downstream products. A validated stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products that may arise during synthesis, storage, or formulation.[1][2][3] This guide details the validation of a specific, robust HPLC method and contrasts it with a less-optimized alternative to underscore the importance of thorough method validation.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed. The validated method utilizes a C18 column, which is a common choice for reverse-phase chromatography of moderately polar compounds.
Table 1: Chromatographic Conditions
| Parameter | Validated Method | Alternative Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 240 nm | 254 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temperature | 30°C | Ambient |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a nominal concentration of 100 µg/mL.
Method Validation Workflow
The following diagram illustrates the systematic workflow for the validation of the HPLC method, adhering to the International Council for Harmonisation (ICH) guidelines.[4][5]
References
Comparative Docking Analysis of Isoindoline-1,3-dione Analogs Against Key Protein Targets
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of isoindoline-1,3-dione derivatives with various therapeutic protein targets. This guide synthesizes data from multiple studies to provide a comparative overview, supported by detailed experimental protocols and visual workflows.
The isoindoline-1,3-dione scaffold, a prominent feature in medicinal chemistry, serves as a versatile backbone for the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] At the heart of their therapeutic potential lies the ability to effectively bind to and modulate the activity of key biological protein targets. This guide provides a comparative analysis of molecular docking studies, offering insights into the binding efficacy of various isoindoline-1,3-dione analogs against several important protein targets.
Comparative Binding Affinities of Isoindoline-1,3-dione Analogs
The following tables summarize the quantitative data from various docking studies, presenting the binding energies of different isoindoline-1,3-dione derivatives against their respective protein targets. Lower binding energy values typically indicate a higher predicted binding affinity.
| Target Protein | Analog/Compound | Binding Energy (kcal/mol) | Reference |
| InhA (Enoyl-ACP reductase) | Compound 27 | -8.65 (IC50 in µM) | [7] |
| Caspase-3 | Compound 3e | Not explicitly stated, but noted as having "better binding energy" | [4][8] |
| Cyclooxygenase-2 (COX-2) | Compound H | Not explicitly stated, but noted to interact with Arg120 and Tyr355 | [1] |
| Acetylcholinesterase (AChE) | Compounds 7a and 7f | - (IC50 = 2.1 µM) | [9] |
| Acetylcholinesterase (AChE) | Derivative I | - (IC50 = 1.12 µM) | [10] |
| Butyrylcholinesterase (BuChE) | Derivative III | - (IC50 = 21.24 µM) | [10] |
| DNA Gyrase (E. coli) | Compound 19l | -8.7 | [11] |
| DNA Gyrase (E. coli) | Compound 19p | -8.7 | [11] |
| DNA Gyrase (S. aureus) | Compound 19l | -8.4 | [11] |
| DNA Gyrase (S. aureus) | Compound 19p | -9.1 | [11] |
| Epidermal Growth Factor Receptor (EGFR) | Compound 6 | -78.17 | [12] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The methodologies employed in the cited studies, while specific to their research, follow a general workflow for molecular docking. Below is a synthesized protocol that outlines the key steps involved.
Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the isoindoline-1,3-dione analogs are typically sketched using chemical drawing software like ChemDraw and converted to a 3D format. Energy minimization of the ligand structures is then performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and charges are assigned. The protein structure is then optimized and minimized to relieve any steric clashes.
Active Site Prediction and Grid Generation
-
The binding site (active site) of the target protein is identified, often based on the location of the co-crystallized ligand in the original PDB file or through computational prediction tools.
-
A grid box is generated around the active site to define the search space for the docking algorithm. The size and coordinates of the grid box are set to encompass the entire binding pocket.
Molecular Docking Simulation
-
Molecular docking is performed using software such as AutoDock, Schrödinger, or Discovery Studio. The prepared ligands are docked into the defined active site of the prepared protein.
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
-
The docking results are analyzed to identify the best-docked poses based on their binding energies.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of the binding.
Visualizing the Workflow and Potential Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for a comparative molecular docking study.
Caption: Inhibition of the COX pathway by isoindoline-1,3-dione analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antiba ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02212F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Optical Properties of N-Substituted Isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the optical properties of various N-substituted isoindoline-1,3-diones, also known as N-substituted phthalimides. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in optics.[1][2] This document summarizes key optical parameters from experimental studies to facilitate the selection and development of isoindoline-1,3-dione derivatives for specific research and drug development applications.
Quantitative Optical Data
The following table summarizes the optical properties of a series of N-substituted isoindoline-1,3-diones synthesized from 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione.[1][3] The UV-Vis spectra were recorded in dichloromethane (CH2Cl2).[1][3] The presented data includes the maximum absorbance wavelength (λmax), absorbance band edge (EAbs-be), optical band gap (Eg), and refractive index (n).[1]
| Compound Number | N-Substituent | λmax (nm) | EAbs-be (eV) | Eg (eV) | Refractive Index (n) |
| 5 | 2-(2-hydroxyethyl) | 229 | 4.662 | 4.366 | 1.942 |
| 6 | 2-(2-hydroxypropyl) | 231 | 4.609 | 4.384 | 1.956 |
| 7 | 2-(2-methylsulfonyloxyethyl) | 230 | 4.700 | 4.498 | 2.012 |
| 8 | 2-(2-methylsulfonyloxypropyl) | 230 | 4.644 | 4.430 | 1.980 |
| 9 | 2-(2-azidoethyl) | 230 | 4.625 | 4.445 | 1.989 |
| 10 | 2-(2-azidopropyl) | 230 | 4.609 | 4.384 | 1.956 |
Data sourced from Tan et al. (2018).[1][3][4]
The absorbance peaks for these compounds are observed in the near-ultraviolet (NUV) region, with λmax values ranging from 229 to 231 nm.[1] The optical band gaps (Eg) of these derivatives vary between 4.366 and 4.498 eV, while the refractive indices fall within the range of 1.942 to 2.012.[4]
Experimental Protocols
The methodologies employed in the cited study to determine the optical properties are detailed below.
-
Instrumentation : A UV-Vis spectrophotometer was used to record the absorption spectra of the compounds.
-
Sample Preparation : Solutions of the N-substituted isoindoline-1,3-dione derivatives were prepared in dichloromethane (CH2Cl2) at a concentration of 1 mM.
-
Measurement : The UV-Vis spectra were recorded to determine the absorbance and transmittance of the solutions.
-
Data Analysis : The absorbance band edge (EAbs-be) and the optical band gap (Eg) were calculated from the absorption spectra. The refractive index (n) was also determined based on the spectral data.
Synthesis Workflow
The general synthetic route to obtain the N-substituted isoindoline-1,3-diones discussed in this guide involves a multi-step process starting from an anhydride precursor. The following diagram illustrates a typical reaction sequence.
This workflow demonstrates the versatility of the isoindoline-1,3-dione scaffold, allowing for the introduction of various functional groups at the nitrogen atom, which in turn influences the optical and biological properties of the final compounds.[1] The synthesis generally begins with the reaction of an anhydride with a primary amine to form the imide ring.[1][4] Subsequent reactions, such as mesylation and azidation, can be performed to further modify the N-substituent.[1]
References
Confirming the Mechanism of Action of Innovirex, a Novel mTOR Inhibitor, Through In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Innovirex, a novel and potent inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway, against the well-established mTOR inhibitor, Rapamycin. The presented data from a series of in vitro and in vivo studies confirm the mechanism of action of Innovirex and highlight its potential as a therapeutic agent in oncology.
The mTOR pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its aberrant activation is a common feature in many types of cancer, making it a key target for anti-cancer drug development.[4][5] Innovirex has been developed to specifically target this pathway, and the following experimental data validates its efficacy and mechanism.
In Vitro Efficacy of Innovirex
To ascertain the direct inhibitory effect of Innovirex on the mTOR pathway and its subsequent impact on cancer cell viability, a series of in vitro assays were conducted on a human cancer cell line known to have a hyperactive mTOR pathway.
Comparative Analysis of mTOR Pathway Inhibition
Table 1: Inhibition of mTORC1 Signaling and Cell Viability
| Parameter | Innovirex | Rapamycin (Control) |
| IC50 for mTOR Kinase Activity | 15 nM | 50 nM |
| Inhibition of p-S6K (Thr389) at 100 nM | 95% | 80% |
| Inhibition of p-4E-BP1 (Thr37/46) at 100 nM | 92% | 75% |
| IC50 for Cell Viability (72h) | 50 nM | 150 nM |
Data represents the mean from three independent experiments.
The data clearly demonstrates that Innovirex is a more potent inhibitor of mTOR kinase activity compared to Rapamycin, as indicated by its lower IC50 value.[6] This enhanced potency translates to a more profound inhibition of downstream mTORC1 signaling, evidenced by the greater reduction in the phosphorylation of S6K and 4E-BP1, key proteins that regulate protein synthesis and cell growth.[1][7] Consequently, Innovirex exhibits superior anti-proliferative effects, with a three-fold lower IC50 for cell viability compared to Rapamycin.
mTOR Signaling Pathway and Innovirex's Point of Intervention
The following diagram illustrates the mTOR signaling cascade and the specific point of inhibition by Innovirex. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1.[2][8] Activated mTORC1 then phosphorylates S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[9] Innovirex directly inhibits the kinase activity of mTOR, thereby blocking these downstream effects.
Figure 1. mTOR signaling pathway and the inhibitory action of Innovirex.
In Vivo Efficacy of Innovirex
To validate the in vitro findings in a more complex biological system, the anti-tumor efficacy of Innovirex was evaluated in a human tumor xenograft model.
Comparative Analysis of Tumor Growth Inhibition
Table 2: In Vivo Anti-Tumor Efficacy of Innovirex in a Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) at Day 21 | Change in Body Weight |
| Vehicle Control | - | 0% | +2% |
| Innovirex | 10 mg/kg, daily | 85% | -1% |
| Rapamycin | 10 mg/kg, daily | 55% | -5% |
Tumor growth inhibition was calculated relative to the vehicle control group. Body weight change is presented as the mean percentage change from the start of treatment.
In the xenograft model, oral administration of Innovirex resulted in a significantly more potent inhibition of tumor growth compared to Rapamycin at the same dosage.[10][11][12] Importantly, Innovirex was well-tolerated, with minimal impact on the body weight of the animals, suggesting a favorable safety profile compared to Rapamycin, which caused a noticeable decrease in body weight.
Experimental Workflow for In Vivo Studies
The diagram below outlines the key steps involved in the in vivo xenograft study, from tumor cell implantation to data analysis.
Figure 2. Experimental workflow for the in vivo xenograft study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of Innovirex on mTOR kinase activity.
-
Procedure:
-
Recombinant active mTOR protein was incubated with a substrate (e.g., inactive S6K1 protein) and ATP in a kinase assay buffer (25 mmol/L Tris-HCl pH 7.5, 10 mmol/L MgCl2, 5 mmol/L MnCl2, 2 mmol/L DTT, 5 mmol/L β-glycerophosphate, 0.1 mmol/L Na3VO4).[6]
-
Increasing concentrations of Innovirex or Rapamycin were added to the reaction mixture.
-
The reaction was incubated at 30°C for 30 minutes and then stopped.
-
The level of substrate phosphorylation was quantified using Western blotting with a phospho-specific antibody.[6]
-
The IC50 value was calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Western Blotting
-
Objective: To measure the levels of key phosphorylated proteins in the mTOR pathway.
-
Procedure:
-
Cancer cells were treated with Innovirex or Rapamycin for 2 hours.
-
Total protein was extracted using a lysis buffer.[13]
-
Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[13][14]
-
The membrane was blocked and then incubated with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified.[13]
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of Innovirex on cancer cell proliferation and viability.
-
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of Innovirex or Rapamycin for 72 hours.
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.[16][17][18]
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).[16][17]
-
The absorbance at 570 nm was measured using a microplate reader.
-
Cell viability was expressed as a percentage of the untreated control, and the IC50 value was calculated.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of Innovirex in a living organism.
-
Procedure:
-
Female nude mice were subcutaneously injected with human cancer cells.[10][19]
-
When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into treatment groups.[11]
-
Mice were treated daily by oral gavage with vehicle, Innovirex (10 mg/kg), or Rapamycin (10 mg/kg).
-
Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: (Length × Width²)/2.[10]
-
After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.
-
Tumor Growth Inhibition (TGI) was calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100%.
-
Conclusion
The collective evidence from these in vitro and in vivo studies strongly supports that Innovirex is a potent and specific inhibitor of the mTOR signaling pathway. Its superior efficacy in inhibiting mTOR kinase activity, downstream signaling, and tumor growth, coupled with a favorable safety profile, positions Innovirex as a promising candidate for further clinical development in the treatment of cancers with aberrant mTOR signaling.
References
- 1. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of mTOR Signaling as a Therapeutic Target in Cancer [mdpi.com]
- 3. mTOR pathway | Abcam [abcam.com]
- 4. onclive.com [onclive.com]
- 5. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor growth inhibition in xenograft model [bio-protocol.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Cell viability assay [bio-protocol.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dual-Inhibition of mTOR and Bcl-2 Enhances the Anti-tumor Effect of Everolimus against Renal Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(4-aminophenyl)isoindoline-1,3-dione Derivatives and Their Progenitors
This guide provides a detailed comparison of the efficacy of 2-(4-aminophenyl)isoindoline-1,3-dione derivatives with established drugs in the same class, primarily for researchers, scientists, and professionals in drug development. The focus is on the immunomodulatory drugs (IMiDs®), a class of compounds built around the isoindoline-1,3-dione core structure. The parent compound, thalidomide, and its key derivatives, lenalidomide and pomalidomide, are the primary subjects of this comparison due to the wealth of available data and their clinical significance in treating hematological malignancies, particularly multiple myeloma.
Shared Mechanism of Action: Targeting the Cereblon E3 Ubiquitin Ligase
The primary molecular target of thalidomide and its derivatives is the Cereblon (CRBN) protein, which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] By binding to CRBN, these drugs modulate the substrate specificity of the E3 ligase. This novel mechanism does not inhibit the enzyme but rather co-opts it to recognize and target specific proteins for ubiquitination and subsequent degradation by the proteasome.[1]
Key downstream targets of this induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The degradation of these proteins leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are critical for the survival of multiple myeloma cells.[2][4] This targeted protein degradation is the principal driver of the anti-myeloma activity of these compounds.
Beyond their direct anti-cancer effects, these derivatives exhibit potent immunomodulatory activities. They enhance T-cell and Natural Killer (NK) cell-mediated immunity and inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[3] Lenalidomide and pomalidomide are more potent than thalidomide in inducing T-cell proliferation and the production of interleukin-2 (IL-2) and interferon-gamma (IFNγ).[3]
Comparative Efficacy: In Vitro Data
The potency of thalidomide derivatives generally increases with successive generations, with pomalidomide being the most potent among the three approved drugs. This increased potency is reflected in their binding affinity to CRBN and their downstream effects on cytokine production and cell proliferation.
| Compound | CRBN Binding Affinity (Kd, nM) | TNF-α Inhibition (IC50, µM)a | T-Cell Co-stimulation (IL-2, EC50, nM)b | Anti-proliferative Activity (Namalwa cells, IC50, µM) |
| Thalidomide | ~250[1] | ~2.0 | >1000 | >10 |
| Lenalidomide | ~178[1] | ~0.1 | ~30 | ~1.0 |
| Pomalidomide | ~157[1] | ~0.02 | ~20 | ~0.2 |
a IC50 for inhibition of TNF-α production in LPS-stimulated peripheral blood mononuclear cells (PBMCs). b EC50 for IL-2 production in anti-CD3 stimulated T-cells. (Note: The values are approximate and compiled from various sources for comparative purposes. Absolute values can vary based on the specific assay conditions.)
Comparative Efficacy: Clinical Data in Multiple Myeloma
The enhanced in vitro potency of lenalidomide and pomalidomide translates to improved clinical efficacy, particularly in the context of relapsed/refractory multiple myeloma (RRMM).
| Drug | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Thalidomide | RRMM | ~30% | ~5% | ~3-4 months |
| Lenalidomide | RRMM | ~60% | ~15% | ~11 months |
| Pomalidomide | RRMM (after lenalidomide) | ~30-70% (in combination)[5] | ~5-12%[5] | ~4-11 months |
(Note: Clinical trial data can vary significantly based on the specific patient population, prior lines of therapy, and combination regimens used. This table provides a general comparison.)
Pomalidomide-based combination therapies have shown effectiveness in RRMM patients who have been previously treated with lenalidomide, with better outcomes observed when used earlier in the treatment course.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are outlines for key in vitro assays.
TNF-α Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the production of TNF-α from stimulated immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Plate the cells in a 96-well plate at a density of 2 x 105 cells per well.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.001 µM) in the culture medium. Add the compounds to the respective wells and incubate for 1 hour at 37°C, 5% CO2.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control to stimulate TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
T-Cell Co-stimulation Assay (IL-2 Production)
Objective: To measure the ability of a compound to enhance T-cell activation and IL-2 production in the presence of a primary stimulus.
Methodology:
-
Cell Isolation: Purify CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Plate Coating: Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) at a concentration of 1 µg/mL overnight at 4°C. Wash the plate with PBS before use.
-
Cell Plating: Plate the purified T-cells at a density of 1 x 105 cells per well in the anti-CD3 coated plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Detection: Collect the supernatant and measure the concentration of IL-2 using an ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the log of the compound concentration and determine the EC50 value, which is the concentration that elicits a half-maximal response.
Conclusion
The this compound scaffold is a cornerstone of a powerful class of anti-cancer and immunomodulatory agents. The progression from thalidomide to lenalidomide and pomalidomide demonstrates a clear trend of increasing potency, achieved through chemical modifications that enhance binding to the target protein, Cereblon. This increased potency is evident in both in vitro assays and clinical outcomes. Pomalidomide stands out for its efficacy in patients who have become resistant to lenalidomide, highlighting the subtle but critical differences in the interactions of these derivatives with the CRL4^CRBN^ E3 ligase complex and its substrates. Future research into novel derivatives will likely continue to refine the therapeutic index, aiming for even greater potency and selectivity, potentially expanding the clinical applications of this versatile chemical scaffold.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Ibrutinib: A Comparative Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently reported data on the synthesis and biological activity of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. The information presented is collated from various scientific publications and patents to serve as a resource for the independent verification of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various sources regarding the synthesis and biological activity of Ibrutinib.
Table 1: Comparison of Reported Ibrutinib Synthesis Yields and Purity
| Reference/Source | Synthetic Route Highlights | Reported Yield | Reported Purity |
| Honigberg et al. (Patent) | Coupling of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with a chiral piperidine intermediate via Mitsunobu reaction, followed by deprotection and acylation.[1] This route is noted to have a low yield in the Mitsunobu step.[2] | ~8.1% (overall) | Not Specified |
| Janssen (Patent) | Reaction of 3-bromo-4-aminopyrazolo[3,4-d]pyrimidine with 4-phenoxybenzeneboronic acid (Suzuki coupling), followed by condensation with a chiral alcohol, protection/deprotection steps, and final acylation.[3] | 21.5% (overall) | 92.5% |
| TREA Technology (Patent) | Final acylation step of (R)-1-(piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride.[1] | 91% (final step) | >99% |
| CN107674079B (Patent) | Acylation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 1H-benzo[d][1][4][5]triazol-1-yl acrylate. | Not Specified | >99.50% |
| Kriegelstein et al., 2021 | Multi-step synthesis for the preparation of isotopically labeled [13C6]-Ibrutinib.[6] | 7% (overall) | Not Specified |
Table 2: Comparison of Reported Ibrutinib Biological Activity (IC50 Values)
| Target Kinase | Reported IC50 (nM) | Reference/Source |
| BTK | 0.5 | Abcam, MedChemExpress[7], Honigberg et al. |
| BTK | <0.5 | Davids et al. |
| BLK | 0.8 | Abcam |
| BMX | 1.0 | Abcam |
| CSK | 3.4 | Xiao et al. |
| EGFR | 5.6 | Abcam |
| FGR | 2.0 | Abcam |
| HCK | 1.0 | Abcam |
| ITK | 10.0 | Abcam |
| JAK3 | 16.0 | Abcam |
| LYN | 1.4 | Abcam |
| SRC | 2.0 | Abcam |
| TEC | 78.0 | Uckun et al.[8] |
| HER2 | 9.4 | Abcam |
| HER4 | 3.0 | Abcam |
Experimental Protocols
Synthesis of Ibrutinib via Suzuki Coupling and Acylation (Representative Protocol)
This protocol is a composite based on general steps described in the patent literature.[2][3]
-
Suzuki Coupling: 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with (4-phenoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is heated under reflux until completion. The product, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, is isolated by filtration and purified.
-
Mitsunobu Reaction: The product from step 1 is reacted with a Boc-protected chiral piperidinol (e.g., (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate) in the presence of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature. The reaction is slowly warmed to room temperature.
-
Deprotection: The Boc-protecting group is removed from the product of step 2 using a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Acylation: The resulting amine is dissolved in a suitable solvent (e.g., DCM or THF) and treated with acryloyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) at 0°C to room temperature to yield Ibrutinib.
-
Purification: The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water).[3]
BTK Enzymatic Activity Assay (Representative Protocol)
This protocol is based on commercially available ADP-Glo™ and Transcreener® ADP² kinase assay kits.[5][9][10][11]
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP solution, and substrate solution (e.g., poly(Glu, Tyr) 4:1).
-
Inhibitor Preparation: Prepare serial dilutions of Ibrutinib in the kinase reaction buffer containing a small percentage of DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase reaction buffer, the BTK enzyme, and the Ibrutinib dilutions. Incubate for a short period to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP and substrate solution. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced.
-
For ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
For Transcreener® ADP² Assay: Add the Transcreener® ADP² detection mix containing an ADP antibody and a tracer. The amount of ADP is measured by a change in fluorescence polarization or TR-FRET.
-
-
Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: The BTK signaling pathway and the inhibitory action of Ibrutinib.
Caption: General experimental workflow for the synthesis and biological evaluation of Ibrutinib.
References
- 1. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [guidechem.com]
- 4. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Synthesis of [13 C6 ]-ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-aminophenyl)isoindoline-1,3-dione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-aminophenyl)isoindoline-1,3-dione, a compound often used in chemical synthesis and pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | In case of dust or aerosol generation, use a NIOSH-approved respirator with an appropriate particulate filter. |
General Handling Guidelines:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste. This ensures the highest level of safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing boats), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
Step 2: Labeling the Waste Container
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
Any known hazard characteristics (e.g., "Toxic," "Irritant"), based on data from similar compounds.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated, away from incompatible materials, and have secondary containment to prevent the spread of any potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with all the necessary information about the waste, as detailed on the container label.
-
Never dispose of this compound down the drain or in the regular trash.
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Disclaimer: The information provided here is based on general principles of chemical safety and data from similar compounds. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
